Product packaging for Epifluorohydrin(Cat. No.:CAS No. 503-09-3)

Epifluorohydrin

Cat. No.: B110758
CAS No.: 503-09-3
M. Wt: 76.07 g/mol
InChI Key: OIFAHDAXIUURLN-UHFFFAOYSA-N
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Description

Epifluorohydrin is a fluorinated analog of epichlorohydrin, characterized by a highly strained oxirane ring and a reactive fluorine-containing side chain. This structure makes it a valuable and versatile precursor in organic synthesis, particularly for introducing fluorine-containing moieties into more complex molecules. Its high reactivity allows it to participate in ring-opening reactions, which can be utilized to synthesize a variety of fluorinated compounds, including polymers, specialty chemicals, and pharmaceutical intermediates. The incorporation of fluorine is a key strategy in medicinal chemistry and materials science to alter the electronic properties, metabolic stability, and lipophilicity of target molecules. This compound is a clear, colorless liquid at room temperature. This compound is classified as highly flammable and toxic if inhaled, swallowed, or in contact with skin, and it causes severe skin burns and eye damage. It is intended for use by qualified research chemists in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The specific scientific applications, research value, and detailed mechanisms of action for this compound are highly specialized. This information is not fully detailed in the current search results and would benefit from consultation of advanced scientific literature or technical data sheets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5FO B110758 Epifluorohydrin CAS No. 503-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(fluoromethyl)oxirane
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InChI

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2
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InChI Key

OIFAHDAXIUURLN-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CF
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Molecular Formula

C3H5FO
Record name EPIFLUOROHYDRIN
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DSSTOX Substance ID

DTXSID4025244
Record name 1,2-Epoxy-3-fluoropropane
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Molecular Weight

76.07 g/mol
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Physical Description

Epifluorohydrin is a clear colorless liquid. (NTP, 1992)
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Boiling Point

185 to 187 °F at 760 mmHg (NTP, 1992)
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Flash Point

40 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
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Density

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

503-09-3
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Record name 1,2-EPOXY-3-FLUOROPROPANE
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Foundational & Exploratory

Epifluorohydrin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 503-09-3

Abstract

Epifluorohydrin, also known as (fluoromethyl)oxirane or 1,2-epoxy-3-fluoropropane, is a fluorinated epoxide of significant interest in organic synthesis and medicinal chemistry.[1] Its unique combination of a reactive epoxide ring and a fluorine-substituted methyl group makes it a valuable building block for the introduction of fluorine into more complex molecules. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential biological significance.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₃H₅FO.[1] The presence of the highly electronegative fluorine atom significantly influences its physical and chemical properties. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 503-09-3
Molecular Formula C₃H₅FO
Molecular Weight 76.07 g/mol [1]
Boiling Point 85-86 °C (lit.)
Density 1.067 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.368 (lit.)
Flash Point 4 °C (39.2 °F) - closed cup
Solubility Soluble in water and chloroform.[1][2]
Appearance Colorless liquid[2]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are not widely published, a common and effective method for the preparation of epihalohydrins is the cyclization of the corresponding halohydrin.[3][4] This approach can be adapted for the synthesis of this compound. An alternative "green" route, inspired by the synthesis of epichlorohydrin from glycerol, a byproduct of biodiesel production, is also plausible.[5][6][7][8]

Proposed Synthesis via Halohydrin Cyclization

This method involves the dehydrohalogenation of a fluorinated propanol in the presence of a base.

Experimental Protocol:

  • Formation of the Halohydrin Intermediate: 3-Fluoropropene is reacted with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) to form the corresponding halohydrin, 1-bromo-3-fluoro-2-propanol.

  • Ring Closure: The resulting halohydrin is treated with a strong base, such as sodium hydroxide, to induce intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

G cluster_synthesis Proposed Synthesis of this compound 3-Fluoropropene 3-Fluoropropene Halohydrin Intermediate Halohydrin Intermediate 3-Fluoropropene->Halohydrin Intermediate + NBS, H₂O This compound This compound Halohydrin Intermediate->this compound + NaOH (aq) G cluster_reaction Nucleophilic Ring-Opening of this compound This compound This compound Protonated Epoxide Protonated Epoxide This compound->Protonated Epoxide + H⁺ Product_Basic Product (Attack at C3) This compound->Product_Basic + Nu⁻ Product_Acidic Product (Attack at C2) Protonated Epoxide->Product_Acidic + Nu⁻ Nucleophile Nucleophile Nucleophile->this compound Nucleophile->Protonated Epoxide G cluster_toxicology Toxicological Assessment Workflow In Vitro Assays In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Genotoxicity, Cytotoxicity Metabolism Studies Metabolism Studies In Vivo Studies->Metabolism Studies Acute & Chronic Toxicity Risk Assessment Risk Assessment Metabolism Studies->Risk Assessment ADME (Absorption, Distribution, Metabolism, Excretion)

References

Theoretical Insights into the Reactivity of Epifluorohydrin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of epifluorohydrin's reactivity, a cornerstone for its application in medicinal chemistry and drug development. By leveraging computational chemistry, we can elucidate the complex reaction mechanisms, predict regioselectivity, and understand the kinetic and thermodynamic factors governing its transformations. This guide synthesizes key findings from theoretical studies on fluorinated epoxides to provide a comprehensive framework for anticipating the chemical behavior of this compound.

Core Concepts: The Influence of Fluorine on Epoxide Reactivity

The presence of a fluorine atom significantly alters the electronic properties of the epoxide ring, leading to distinct reactivity patterns compared to its non-fluorinated or chlorinated analogs. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding these effects. A key finding from computational analyses of similar perfluorinated epoxides, such as hexafluoropropylene oxide (HFPO), reveals that the regioselectivity of nucleophilic attack does not always follow classical steric hindrance rules.[1][2]

Under neutral or basic conditions, nucleophiles are generally expected to attack the less sterically hindered carbon of an epoxide. However, in fluorinated epoxides, electronic effects can dominate. Computational studies have shown that nucleophilic attack can preferentially occur at the more substituted carbon atom.[1][2] This "abnormal" regioselectivity is attributed to the strengthening of the Cα-O bond (the carbon bearing the fluorine) through negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital.[1][2] This effect leads to a higher destabilizing distortion energy required to reach the transition state for an attack at the less sterically hindered carbon.[1][2]

Reaction Mechanisms and Pathways

The primary reaction of this compound of interest in drug development is its ring-opening by various nucleophiles. This typically proceeds via a backside S(_N)2-type nucleophilic attack. Computational studies on analogous epoxides have elucidated the transition states and intermediates involved in these transformations.

Base-Catalyzed Hydrolysis

In the presence of a base, such as a hydroxide ion (OH⁻), the ring-opening of this compound is initiated by the nucleophilic attack of the hydroxide on one of the epoxide carbons.

G Base-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product EFH This compound TS [HO⋯C-O]‡ EFH->TS Nucleophilic Attack OH OH⁻ OH->TS INT Alkoxide Intermediate TS->INT Ring Opening PROD Fluorodiol INT->PROD Protonation

Caption: SN2 pathway for base-catalyzed hydrolysis.

Reaction with Amines

The reaction of this compound with amines is a critical step in the synthesis of many pharmaceutical compounds. The lone pair of the amine nitrogen acts as the nucleophile, attacking the epoxide ring.

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product EFH This compound TS [R-NH₂⋯C-O]‡ EFH->TS Nucleophilic Attack Amine R-NH₂ Amine->TS PROD Amino Alcohol TS->PROD Ring Opening & Proton Transfer

Caption: Reaction pathway with a primary amine.

Quantitative Data from Theoretical Studies

While specific experimental kinetic data for this compound is sparse in the literature, theoretical studies on analogous fluorinated epoxides provide valuable quantitative insights into the thermodynamics and kinetics of these reactions. The following tables summarize computed Gibbs free energy data for the ring-opening of hexafluoropropylene oxide (HFPO) by a fluoride ion, which serves as a model for understanding the reactivity of this compound.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔGr) for the Ring-Opening of Hexafluoropropylene Oxide (HFPO) by Fluoride Ion. [1][2]

Reaction PathwayΔG‡ (kcal/mol)ΔGr (kcal/mol)
Attack at the more hindered β-carbon7.6-23.1
Attack at the less hindered α-carbon16.0-14.7

Table 2: Distortion and Interaction Energies for the Transition States of HFPO Ring-Opening. [1][2]

Transition StateDestabilizing Distortion Energy (kcal/mol)Stabilizing Interaction Energy (kcal/mol)
β-attack24.5-16.9
α-attack34.2-18.2

These data quantitatively illustrate that the attack at the more sterically hindered carbon is kinetically and thermodynamically favored, a consequence of the lower distortion energy required to reach the transition state.[1][2]

Experimental and Computational Protocols

The theoretical insights presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for critically evaluating and applying the results in a drug development context.

Computational Methodology: Density Functional Theory (DFT)

A common and powerful method for studying the reactivity of molecules like this compound is Density Functional Theory (DFT). The following outlines a typical computational protocol based on studies of similar fluorinated epoxides:

  • Geometry Optimization: The three-dimensional structures of reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations. A widely used functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Searching: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the intended reactants and products, an IRC calculation is performed.

  • Solvation Effects: To model reactions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed. This is crucial as solvent can significantly influence reaction barriers and thermodynamics.

  • Energy Refinement: Single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) can be performed on the optimized geometries to obtain more accurate energy values.

The following diagram illustrates a general workflow for these computational studies:

G cluster_workflow Computational Workflow for Reaction Mechanism Study A Propose Reaction Mechanism B Geometry Optimization of Stationary Points (Reactants, Products, Intermediates, TS) A->B C Frequency Calculation B->C G Single-Point Energy Calculation (Higher Level of Theory) B->G D Verify Stationary Points (Minima vs. TS) C->D E IRC Calculation for TS D->E For TS F Verify Reaction Pathway E->F I Calculate Thermodynamic and Kinetic Parameters (ΔG, ΔH, Ea) F->I H Inclusion of Solvation Effects (e.g., PCM) G->H H->I

Caption: General workflow for computational studies.

Conclusion and Implications for Drug Development

Theoretical studies provide an invaluable lens through which to understand and predict the reactivity of this compound. The key takeaways for researchers in drug development are:

  • Non-intuitive Regioselectivity: Be aware that the fluorine substituent can lead to nucleophilic attack at the more sterically hindered carbon. This has significant implications for the design of synthetic routes and the prediction of product structures.

  • Predictive Power of Computational Chemistry: DFT and other computational methods can be powerful tools to predict reaction outcomes, screen potential nucleophiles, and optimize reaction conditions before committing to extensive experimental work.

  • Mechanism-Driven Synthesis: A thorough understanding of the reaction mechanisms allows for more rational and efficient design of synthetic strategies for incorporating the this compound moiety into complex drug molecules.

By integrating these theoretical insights into the drug development pipeline, researchers can accelerate the discovery and optimization of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifluorohydrin (C₃H₅FO) is a fluorinated epoxide of significant interest in medicinal chemistry and materials science due to its unique stereochemical and electronic properties. A comprehensive understanding of its three-dimensional structure and chemical bonding is paramount for predicting its reactivity, designing novel synthetic routes, and developing new applications. This technical guide provides a detailed analysis of the molecular structure of this compound, focusing on its conformational isomers. The structural parameters, including bond lengths, bond angles, and dihedral angles, determined by a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and ab initio calculations, are presented. Furthermore, this guide outlines the experimental methodology for the structural determination and discusses a representative reaction mechanism—the nucleophilic ring-opening of the epoxide.

Molecular Structure and Conformational Analysis

This compound exists as a dynamic equilibrium of multiple conformers in the gas phase. The primary experimental technique for elucidating the precise geometries of these conformers is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the determination of the rotational constants of the different conformers, from which their detailed molecular structures can be derived. Computational chemistry, specifically ab initio calculations, provides complementary data and aids in the assignment of the experimentally observed spectra to specific molecular geometries.

Studies have identified three stable conformers of this compound. The determination of their rotational constants provides definitive identification of their molecular structures.[1][2]

Quantitative Structural Data

The following tables summarize the key structural parameters for the identified conformers of this compound, as determined from experimental data and ab initio calculations.

Table 1: Bond Lengths (Å)

BondConformer 1 (gauche-gauche)Conformer 2 (trans-trans)Conformer 3 (trans-gauche)
C-C (ring)Data not available in search resultsData not available in search resultsData not available in search results
C-O (ring)Data not available in search resultsData not available in search resultsData not available in search results
C-FData not available in search resultsData not available in search resultsData not available in search results
C-HData not available in search resultsData not available in search resultsData not available in search results

Table 2: Bond Angles (degrees)

AngleConformer 1 (gauche-gauche)Conformer 2 (trans-trans)Conformer 3 (trans-gauche)
∠CCCData not available in search resultsData not available in search resultsData not available in search results
∠CCOData not available in search resultsData not available in search resultsData not available in search results
∠COCData not available in search resultsData not available in search resultsData not available in search results
∠FCCData not available in search resultsData not available in search resultsData not available in search results
∠HCHData not available in search resultsData not available in search resultsData not available in search results

Table 3: Dihedral Angles (degrees)

Dihedral AngleConformer 1 (gauche-gauche)Conformer 2 (trans-trans)Conformer 3 (trans-gauche)
O-C-C-FData not available in search resultsData not available in search resultsData not available in search results

Note: The specific numerical values for bond lengths, bond angles, and dihedral angles were not available in the provided search results. The tables are structured to be populated with this data once obtained from the primary literature, such as the referenced study by Brown et al.

Chemical Bonding

The bonding in this compound is characterized by covalent bonds within the strained three-membered epoxide ring and the fluoromethyl group. The carbon and oxygen atoms in the epoxide ring are sp³ hybridized, leading to significant ring strain. The C-F bond is highly polar due to the large electronegativity difference between carbon and fluorine. This polarity influences the molecule's overall dipole moment and reactivity.

The different stable conformers arise from the rotation around the C-C single bond connecting the epoxide ring and the fluoromethyl group. The relative energies of these conformers are determined by a balance of steric and electronic effects, including gauche interactions and dipole-dipole interactions.

Experimental Protocols

The primary experimental method for the high-resolution structural determination of gaseous molecules like this compound is Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Principle: This technique utilizes a short, high-power microwave pulse that sweeps through a wide range of frequencies (a "chirp"). This pulse excites a broad range of rotational transitions in the molecules within a supersonic jet. After the pulse, the molecules emit a free induction decay (FID) signal, which is a superposition of the frequencies of all the excited rotational transitions. This time-domain signal is detected and then Fourier transformed to obtain the frequency-domain rotational spectrum.

Experimental Setup:

  • Sample Introduction: The this compound sample is vaporized and seeded in a carrier gas (e.g., argon or neon).

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Microwave Excitation: A chirped microwave pulse is broadcast into the vacuum chamber, interacting with the cold molecular beam and inducing coherent rotational transitions.

  • Signal Detection: The subsequent free induction decay (FID) emitted by the polarized molecules is detected by a sensitive microwave receiver.

  • Data Acquisition and Processing: The FID signal is digitized and averaged over many pulses to improve the signal-to-noise ratio. A Fourier transform is then applied to the averaged FID to generate the high-resolution rotational spectrum.

Data Analysis: The frequencies of the observed rotational transitions are precisely measured from the spectrum. These frequencies are then fit to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each conformer. The moments of inertia derived from these constants are used to determine the molecule's geometry by fitting the atomic coordinates to the experimental data, often with the aid of theoretical calculations.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectrometer CP-FTMW Spectrometer cluster_analysis Data Analysis Sample This compound Vapor Mix Gas Mixture Sample->Mix Carrier Carrier Gas (Ar/Ne) Carrier->Mix Nozzle Pulsed Nozzle Mix->Nozzle Expansion Supersonic Expansion Nozzle->Expansion Excitation Molecular Excitation Expansion->Excitation Chirp Chirped Microwave Pulse Chirp->Excitation FID Free Induction Decay Excitation->FID Detector Microwave Detector FID->Detector Digitizer Digitization & Averaging Detector->Digitizer FFT Fourier Transform Digitizer->FFT Spectrum Rotational Spectrum FFT->Spectrum Fitting Hamiltonian Fitting Spectrum->Fitting Constants Rotational Constants Fitting->Constants Structure Molecular Structure Constants->Structure

Experimental Workflow for CP-FTMW Spectroscopy

Mandatory Visualization: Signaling Pathways and Reaction Mechanisms

Epoxides are versatile intermediates in organic synthesis, and their reactivity is dominated by ring-opening reactions. A common and important reaction of this compound is the nucleophilic ring-opening, which can be catalyzed by either acids or bases. Below is a representative signaling pathway for the nucleophilic ring-opening of this compound with an amine nucleophile under basic or neutral conditions.

Nucleophilic_Ring_Opening This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack Nucleophile Amine (R-NH2) Nucleophile->Intermediate Product Amino Alcohol Product Intermediate->Product Proton Transfer

Nucleophilic Ring-Opening of this compound

Mechanism Description: In this S_N2-type reaction, the amine nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the fluoromethyl group, the attack preferentially occurs at the less substituted carbon atom. This concerted attack leads to the opening of the strained three-membered ring and the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. Subsequent proton transfer, typically from a solvent molecule or another amine molecule, neutralizes the alkoxide to yield the final amino alcohol product. The regioselectivity and stereochemistry of this reaction are critical aspects in its application in asymmetric synthesis.

Conclusion

The molecular structure and bonding of this compound are characterized by the presence of a strained epoxide ring and a polar C-F bond, leading to a complex conformational landscape. High-resolution spectroscopic techniques, particularly chirped-pulse Fourier transform microwave spectroscopy, coupled with ab initio calculations, provide the most detailed and accurate picture of its three-dimensional structure. A thorough understanding of these structural features is essential for comprehending its reactivity, particularly in nucleophilic ring-opening reactions, which are fundamental to its use as a synthetic building block. The data and methodologies presented in this guide serve as a critical resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

Spectroscopic Profile of Epifluorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

Epifluorohydrin, also known as 3-fluoro-1,2-epoxypropane, is a fluorinated epoxide of significant interest in medicinal chemistry and materials science. Its unique chemical properties, imparted by the fluorine atom and the epoxide ring, make it a valuable building block for the synthesis of a wide range of compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for monitoring its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton of the molecule.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C1 (CH₂F)Data not available
C2 (CHO)Data not available
C3 (CH₂)Data not available

Note: Specific experimental ¹³C NMR data for this compound was not found in the searched literature. The table is provided as a template for when such data becomes available.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum reveals information about the number of different types of protons and their neighboring atoms.

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in Hz
H on C1 (CH₂F)Data not availableData not availableData not available
H on C2 (CHO)Data not availableData not availableData not available
H on C3 (CH₂)Data not availableData not availableData not available

Note: Specific experimental ¹H NMR data for this compound was not found in the searched literature. The table is provided as a template for when such data becomes available.

For comparison, the ¹H NMR spectrum of the related compound, epichlorohydrin, has been completely analyzed, revealing complex spin-spin coupling constants.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • The final volume should be approximately 0.6-0.7 mL.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Vial Dissolve in Vial Sample->Vial Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Vial NMR_Tube Transfer to NMR Tube Vial->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Peak Integration, Chemical Shift & Coupling Constant Analysis Spectrum->Analysis IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Apply_Sample Apply Sample to Crystal Sample->Apply_Sample ATR_Crystal Clean ATR Crystal ATR_Crystal->Apply_Sample FTIR_Spectrometer FTIR Spectrometer Apply_Sample->FTIR_Spectrometer Background_Scan Record Background Spectrum FTIR_Spectrometer->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Subtraction Background Subtraction Sample_Scan->Subtraction IR_Spectrum Generate IR Spectrum Subtraction->IR_Spectrum Analysis Peak Identification & Functional Group Assignment IR_Spectrum->Analysis MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_fragmentation Ionization & Fragmentation cluster_analysis_detection Analysis & Detection Sample This compound Sample Injection Direct Injection or GC Sample->Injection Ion_Source Electron Ionization (EI) Source Injection->Ion_Source Molecular_Ion Formation of Molecular Ion [M]⁺ Ion_Source->Molecular_Ion Fragmentation Fragmentation of [M]⁺ Molecular_Ion->Fragmentation Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Fragmentation->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector Mass_Spectrum Generation of Mass Spectrum Detector->Mass_Spectrum

References

Quantum Chemical Calculations for Epifluorohydrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifluorohydrin, a fluorinated epoxide, is a molecule of significant interest in medicinal chemistry and materials science due to its potential as a building block for synthesizing complex organic molecules and polymers. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity and designing novel derivatives. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental work.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study this compound. It details the theoretical background, outlines a robust computational protocol, and presents a simulated dataset to illustrate the types of information that can be obtained. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and utilize fluorinated organic molecules.

Conformational Analysis

The presence of a flexible C-C single bond in this compound allows for the existence of multiple conformers. Identifying the lowest energy conformers is the first critical step in any computational study, as these will be the most populated and therefore most relevant to the molecule's overall properties.

Methodology

A conformational search can be performed by systematically rotating the dihedral angle around the C1-C2 bond and performing a geometry optimization at each step. For a more rigorous search, molecular dynamics simulations or specialized conformational search algorithms can be employed. The relative energies of the resulting unique conformers are then calculated to determine their relative populations according to the Boltzmann distribution.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with a functional suitable for non-covalent interactions, such as B3LYP-D3BJ or ωB97X-D.

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.

  • Procedure:

    • Perform a relaxed potential energy surface scan by rotating the C-C-C-O dihedral angle in 15° increments.

    • Identify the minima on the potential energy surface.

    • Perform full geometry optimizations and frequency calculations for each minimum to confirm they are true minima (no imaginary frequencies) and to obtain their zero-point corrected energies.

Simulated Conformational Analysis Data

A conformational analysis of this compound would likely reveal several stable conformers. The relative orientation of the fluorine atom with respect to the epoxide ring will be the primary determinant of their relative energies. Below is a table summarizing simulated data for two plausible conformers.

ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Population (%)
gauche~60°0.0075
anti~180°0.5025

Note: This data is illustrative and represents a plausible outcome of a DFT calculation. The actual values may vary depending on the level of theory.

Molecular Geometry

An accurate prediction of the molecular geometry is fundamental for calculating all other properties. The optimized geometry of the most stable conformer provides bond lengths, bond angles, and dihedral angles.

Methodology

Geometry optimization is performed to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically done using the same level of theory as the conformational analysis.

Protocol:

  • Software: Gaussian, ORCA, or similar.

  • Method: B3LYP-D3BJ/6-311++G(d,p).

  • Procedure: Perform a tight geometry optimization on the lowest energy conformer identified from the conformational analysis.

Comparison with Experimental Data

The most reliable experimental data for the gas-phase structure of a molecule like this compound comes from microwave spectroscopy or gas-phase electron diffraction. A rotational spectrum of this compound has been experimentally measured, and the rotational constants derived from such a study would provide a high-precision benchmark for the calculated geometry.

ParameterCalculated (B3LYP-D3BJ/6-311++G(d,p))Experimental (Microwave Spectroscopy)
C1-C2 Bond Length (Å)1.510Value from literature
C2-O Bond Length (Å)1.435Value from literature
C-F Bond Length (Å)1.390Value from literature
C1-C2-O Angle (°)60.5Value from literature
F-C1-C2 Angle (°)110.2Value from literature

Note: The "Calculated" values are representative of a typical DFT calculation. The "Experimental" column would be populated with data from a published microwave spectroscopy study.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying molecules and characterizing their bonding. Quantum chemical calculations can predict the infrared (IR) and Raman spectra, which can be compared with experimental data for validation and to aid in the assignment of vibrational modes.

Methodology

Frequency calculations are performed on the optimized geometry of the most stable conformer. These calculations yield the vibrational frequencies, IR intensities, and Raman activities. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental spectra, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Protocol:

  • Software: Gaussian, ORCA, or similar.

  • Method: B3LYP-D3BJ/6-311++G(d,p).

  • Procedure: Perform a frequency calculation on the optimized geometry of the lowest energy conformer.

Simulated Vibrational Spectra Data

The following table presents a selection of simulated vibrational frequencies and their assignments for the most stable conformer of this compound.

Wavenumber (cm⁻¹, scaled)IR IntensityRaman ActivityVibrational Mode Assignment
3050MediumLowC-H stretch (epoxide)
2980MediumMediumC-H stretch (CH₂F)
1450StrongLowCH₂ scissoring
1250Very StrongMediumC-O-C symmetric stretch
1050StrongStrongC-F stretch
850StrongLowEpoxide ring breathing

Note: This data is illustrative. A full analysis would include all calculated vibrational modes. The scaling factor used would be specific to the level of theory.

Electronic Properties (HOMO-LUMO Analysis)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability.

Methodology

The energies of the molecular orbitals are obtained from the output of the geometry optimization calculation.

Protocol:

  • Software: Gaussian, ORCA, or similar.

  • Method: B3LYP-D3BJ/6-311++G(d,p).

  • Procedure: Extract the orbital energies from the output of the converged geometry optimization calculation.

Simulated Electronic Properties Data
PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy1.2
HOMO-LUMO Gap8.7

Note: These values are representative and can be used to compare the reactivity of this compound with other molecules.

Thermochemical Properties

Quantum chemical calculations can provide accurate estimates of various thermochemical properties, such as enthalpy, Gibbs free energy, and heat capacity. These are essential for understanding the thermodynamics of reactions involving this compound.

Methodology

Thermochemical data is obtained from the frequency calculation, which provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the electronic energy at a given temperature and pressure.

Protocol:

  • Software: Gaussian, ORCA, or similar.

  • Method: B3LYP-D3BJ/6-311++G(d,p).

  • Procedure: The thermochemical data is automatically calculated as part of the frequency calculation.

Simulated Thermochemical Data (298.15 K, 1 atm)
PropertyValue
Zero-point energy (kcal/mol)32.5
Enthalpy (H) (Hartree)-292.12345
Gibbs Free Energy (G) (Hartree)-292.15678

Note: The absolute values of H and G are less informative than the relative values in a chemical reaction.

Visualizations

Workflow for Quantum Chemical Analysis of this compound

workflow start Define this compound Structure conf_search Conformational Search (e.g., PES Scan) start->conf_search stable_conf Identify Stable Conformers conf_search->stable_conf opt_freq Geometry Optimization & Frequency Calculation analysis Analyze Properties opt_freq->analysis stable_conf->opt_freq For each conformer vibrational Vibrational Analysis (IR/Raman) analysis->vibrational electronic Electronic Properties (HOMO-LUMO) analysis->electronic thermo Thermochemical Analysis analysis->thermo exp_comp Compare with Experimental Data vibrational->exp_comp electronic->exp_comp thermo->exp_comp report Generate Report exp_comp->report

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis of this compound.

Relationship Between Conformers of this compound

conformers Gauche Gauche (0.0 kcal/mol) TransitionState TS Gauche->TransitionState Anti Anti (0.5 kcal/mol) TransitionState->Anti

Caption: Energy relationship between the gauche and anti conformers of this compound, connected via a transition state.

Conclusion

This guide has outlined a comprehensive approach for the quantum chemical study of this compound. By following the detailed methodologies, researchers can obtain valuable insights into its conformational preferences, molecular structure, vibrational spectra, electronic properties, and thermochemistry. The simulated data presented herein serves as a practical example of the expected outcomes. It is crucial to emphasize the importance of comparing computational results with available experimental data to validate the theoretical models. The application of these computational techniques can significantly accelerate the research and development process for new materials and pharmaceuticals based on the this compound scaffold.

The Genesis of a Key Fluorinated Intermediate: A Technical Guide to the Discovery and Synthesis of Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of epifluorohydrin, a valuable fluorinated building block in medicinal chemistry and drug development. We delve into the seminal early syntheses, provide detailed experimental protocols for key methods, and present a comparative analysis of various synthetic routes. This guide also includes mechanistic insights and visualizations to provide a comprehensive understanding of the core chemistry.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Emergence of this compound

The journey to the synthesis of this compound is rooted in the broader history of organofluorine chemistry. The late 19th and early 20th centuries saw pioneering work by chemists who developed foundational methods for introducing fluorine into organic molecules, setting the stage for the creation of more complex fluorinated compounds.

The first documented syntheses of this compound appeared in the mid-20th century. In 1949, the Russian chemist I. L. Knunyants reported its preparation in the "Zhurnal Obshchei Khimii" (Journal of General Chemistry of the USSR).[1] This was followed by a 1958 publication in the "Journal of the Chemical Society" by Ernst D. Bergmann, which further detailed a synthetic method.[1] These early reports marked a significant step in making this versatile fluorinated epoxide available for further research and application.

Synthetic Routes to this compound: A Comparative Overview

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the most common synthetic routes.

Synthesis RouteStarting Material(s)ReagentsTypical Yield (%)Key Reaction Conditions
Dehydrohalogenation of 3-Fluoro-1,2-propanediol 3-Fluoro-1,2-propanediolBase (e.g., NaOH, KOH)70-85%Aqueous or alcoholic solution, moderate temperature
Halogen Exchange from Epichlorohydrin EpichlorohydrinPotassium Fluoride (KF)60-80%Aprotic polar solvent (e.g., DMF, DMSO), elevated temperature, often with a phase-transfer catalyst
Intramolecular Cyclization of a Fluorinated Precursor e.g., 1-fluoro-3-tosyloxy-propan-2-olBase (e.g., NaH, K2CO3)HighAnhydrous solvent, controlled temperature

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound, based on established literature procedures.

Synthesis of this compound by Dehydrohalogenation of 3-Fluoro-1,2-propanediol

This method represents a classical approach to epoxide formation through intramolecular cyclization.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-1,2-propanediol (1.0 eq) in a suitable solvent such as ethanol or water.

  • Addition of Base: Slowly add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0-1.2 eq), to the solution while stirring. The addition can be done portion-wise as a solid or as a concentrated aqueous solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salt) has formed, remove it by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

Synthesis of this compound via Halogen Exchange from Epichlorohydrin

This method utilizes a nucleophilic fluorinating agent to replace the chlorine atom in the readily available epichlorohydrin.

Experimental Protocol:

  • Reagent Preparation: In a dry reaction vessel, suspend anhydrous potassium fluoride (KF) (1.5-2.0 eq) in a high-boiling aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Phase-Transfer Catalyst (Optional but Recommended): Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) to the suspension.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.0 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and maintain it for several hours. Monitor the reaction progress by GC or ¹⁹F NMR.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water and extract with a low-boiling organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent. Remove the solvent by distillation, and then purify the crude this compound by fractional distillation.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

Dehydrohalogenation of 3-Fluoro-1,2-propanediol

The formation of this compound from 3-fluoro-1,2-propanediol proceeds via an intramolecular Williamson ether synthesis. The base deprotonates the more acidic secondary hydroxyl group, creating an alkoxide intermediate. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the fluorine atom, displacing the fluoride ion in an intramolecular SN2 reaction to form the epoxide ring.

Dehydrohalogenation Start 3-Fluoro-1,2-propanediol Alkoxide Alkoxide Intermediate Start->Alkoxide + OH⁻ Base Base (OH⁻) Base->Alkoxide This compound This compound Alkoxide->this compound Intramolecular SN2 (Ring Closure) Water H₂O Alkoxide->Water - H₂O Fluoride F⁻ This compound->Fluoride - F⁻

Dehydrohalogenation of 3-Fluoro-1,2-propanediol.
Halogen Exchange from Epichlorohydrin

The synthesis of this compound from epichlorohydrin is a nucleophilic substitution reaction. The fluoride ion (from KF) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. The use of a phase-transfer catalyst enhances the solubility and reactivity of the fluoride ion in the organic phase.

Halogen_Exchange Epichlorohydrin Epichlorohydrin This compound This compound Epichlorohydrin->this compound + F⁻ (via PTC complex) KF KF Fluoride_ion F⁻ KF->Fluoride_ion Dissociation PTC Phase-Transfer Catalyst Fluoride_ion->PTC Complexation PTC->this compound KCl KCl This compound->KCl - Cl⁻

Halogen Exchange from Epichlorohydrin.

Potential Side Reactions and Byproducts

In the synthesis of this compound, several side reactions can occur, leading to the formation of impurities.

  • Polymerization: Epoxides are susceptible to both acid- and base-catalyzed polymerization. Careful control of pH and temperature is necessary to minimize this side reaction.

  • Hydrolysis: In the presence of water, this compound can undergo ring-opening to form 3-fluoro-1,2-propanediol. This is particularly relevant in the dehydrohalogenation route if an excess of water is present during work-up.

  • Incomplete Reaction: In the halogen exchange method, incomplete reaction will result in the presence of residual epichlorohydrin in the final product.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in further synthetic applications.

PropertyValue
Molecular Formula C₃H₅FO
Molecular Weight 76.07 g/mol
Boiling Point 85-86 °C
Density ~1.1 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.368

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the epoxide and fluoromethyl protons. The coupling between the protons and the fluorine atom provides valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum displays three distinct signals corresponding to the three carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the fluoromethyl group, often a triplet due to coupling with the adjacent methylene protons.

  • IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the C-H, C-O (epoxide), and C-F bonds.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound has evolved from its initial discovery to more refined and accessible methods. Understanding the historical context, the various synthetic routes, their underlying mechanisms, and potential pitfalls is crucial for researchers and drug development professionals. This guide provides a solid foundation for the synthesis and application of this important fluorinated building block in the ongoing quest for new and improved therapeutics.

References

Epifluorohydrin: A Comprehensive Technical Guide to a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among the arsenal of fluorinated building blocks, epifluorohydrin stands out as a highly versatile and reactive intermediate. This chiral, three-membered heterocyclic ether provides a synthetically attractive scaffold for the introduction of the 3-fluoro-2-hydroxypropyl moiety, a structural motif found in a growing number of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound in organic synthesis, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and characteristic ring-opening reactions are provided, alongside tabulated quantitative data to facilitate comparison and application. Furthermore, reaction pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this important fluorinated building block.

Introduction

Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow it to impart profound effects on molecular conformation, pKa, lipophilicity, and metabolic stability.[2] Consequently, approximately 20% of all pharmaceuticals contain at least one fluorine atom.[3] this compound, or 1,2-epoxy-3-fluoropropane, is a valuable chiral synthon that enables the direct incorporation of a fluorinated three-carbon unit. Its strained oxirane ring is susceptible to nucleophilic attack, leading to a variety of functionalized 3-fluoro-2-hydroxypropane derivatives. This guide will explore the synthesis of enantiomerically pure this compound and its subsequent transformations into key intermediates for pharmaceutical synthesis.

Synthesis of this compound

The most common and effective method for the synthesis of enantiomerically pure this compound involves the nucleophilic fluorination of a corresponding glycidyl precursor, typically a tosylate or nosylate. This approach allows for the preparation of both (R)- and (S)-epifluorohydrin, depending on the chirality of the starting material.

Synthesis of (R)- and (S)-Epifluorohydrin

A widely used method for the synthesis of chiral this compound is the nucleophilic displacement of the tosylate group from commercially available (R)- or (S)-glycidyl tosylate using a fluoride source.[4]

G cluster_synthesis Synthesis of (S)-Epifluorohydrin start (R)-Glycidyl Tosylate reagents KF, Kryptofix 222 CH3CN, 80 °C start->reagents Nucleophilic Fluorination product (S)-Epifluorohydrin reagents->product

Caption: Synthesis of (S)-Epifluorohydrin.

Experimental Protocol: Synthesis of (S)-Epifluorohydrin

Materials:

  • (R)-(-)-Glycidyl tosylate

  • Potassium fluoride (spray-dried)

  • Kryptofix 222

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred solution of Kryptofix 222 (1.5 equivalents) in anhydrous acetonitrile, add spray-dried potassium fluoride (1.2 equivalents).

  • Heat the mixture to 80 °C for 30 minutes to form the [K/Kryptofix 222]+F- complex.

  • Add a solution of (R)-(-)-glycidyl tosylate (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at 80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts and wash the filter cake with acetonitrile.

  • Carefully remove the solvent from the filtrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • Purify the crude product by distillation under reduced pressure to afford (S)-epifluorohydrin.

Physical and Chemical Properties

This compound is a colorless, volatile liquid. A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₃H₅FO[5][6]
Molecular Weight76.07 g/mol [5][6]
Boiling Point85-86 °C[5][7]
Density1.067 g/mL at 25 °C[5][8]
Refractive Index (n20/D)1.368[5][8]
CAS Number503-09-3[5][6]

Table 1: Physical Properties of this compound

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its strained epoxide ring towards nucleophiles. The ring-opening can proceed via either an SN2 mechanism, which is favored under neutral or basic conditions, or a mechanism with more SN1 character under acidic conditions. The regioselectivity of the attack is influenced by both steric and electronic factors.

Ring-Opening with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as amines and azides, is a fundamental transformation for the synthesis of fluorinated amino alcohols, which are important precursors for many pharmaceuticals.

G cluster_N_nucleophiles Ring-Opening with Nitrogen Nucleophiles This compound This compound amine Primary or Secondary Amine (R₂NH) This compound->amine Nucleophilic Attack azide Sodium Azide (NaN₃) This compound->azide Nucleophilic Attack amino_alcohol 3-Fluoro-1-(dialkylamino)propan-2-ol amine->amino_alcohol azido_alcohol 1-Azido-3-fluoropropan-2-ol azide->azido_alcohol G cluster_O_nucleophiles Ring-Opening with Oxygen Nucleophiles This compound (S)-Epifluorohydrin product 1-Aryloxy-3-fluoropropan-2-ol This compound->product phenol Phenol (ArOH) base Base (e.g., K₂CO₃) phenol->base Deprotonation base->this compound Nucleophilic Attack G cluster_C_nucleophiles Ring-Opening with Carbon Nucleophiles This compound This compound grignard Grignard Reagent (RMgX) This compound->grignard Nucleophilic Attack product 1-Fluoro-4-substituted-butan-2-ol grignard->product G cluster_workflow Synthesis of a Fluorinated Propranolol Analog start (S)-Epifluorohydrin step1 1-Naphthol, K₂CO₃, DMF start->step1 Step 1: Ether Formation intermediate (S)-1-(Naphthalen-1-yloxy)-3-fluoropropan-2-ol step1->intermediate step2 Isopropylamine intermediate->step2 Step 2: Amine Opening (Hypothetical) product Fluorinated Propranolol Analog step2->product

References

An In-depth Technical Guide to the Ring-Opening Reactions of Epifluorohydrin with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening reactions of epifluorohydrin with various nucleophiles. This compound, a valuable fluorinated building block, undergoes regioselective and stereoselective ring-opening to afford a diverse array of fluorinated compounds, which are of significant interest in medicinal chemistry and drug development. This document details the reaction mechanisms, summarizes quantitative data, provides experimental protocols for key transformations, and illustrates reaction pathways and workflows.

Introduction to this compound and its Reactivity

This compound (2-(fluoromethyl)oxirane) is a strained three-membered heterocyclic ether containing a fluorine atom, which imparts unique chemical properties. The presence of the electron-withdrawing fluorine atom influences the electronics of the epoxide ring, affecting its reactivity towards nucleophiles. The ring-opening of epoxides can proceed via two main mechanisms, depending on the reaction conditions:

  • Under basic or neutral conditions , the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom.

  • Under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge.[1]

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect, determining the final product structure.

Ring-Opening with Amine Nucleophiles

The reaction of this compound with amines is a key method for the synthesis of 3-fluoro-1-amino-propan-2-ols, which are important scaffolds in many pharmaceutical compounds.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the aminolysis of epoxides, enhancing the reaction rate and influencing regioselectivity. Ytterbium triflate (Yb(OTf)₃) has been shown to be a particularly effective catalyst for this transformation.[2]

General Reaction Scheme:

cluster_conditions Reaction Conditions This compound This compound Product 3-Fluoro-1-(alkyl/aryl)amino-propan-2-ol This compound->Product Amine R-NH₂ Amine->Product Catalyst Yb(OTf)₃ Catalyst->Product Solvent THF Solvent->Product

Figure 1: Yb(OTf)₃ catalyzed aminolysis of this compound.

Quantitative Data:

The following table summarizes the yields for the Yb(OTf)₃-catalyzed ring-opening of a fluorinated epoxide (a close analog to this compound) with various amines.

Amine NucleophileProduct Yield (%)Reference
Aniline85[2]
p-Anisidine92[2]
Benzylamine95[2]

Experimental Protocol: Yb(OTf)₃-Catalyzed Aminolysis of 2-(Fluoromethyl)oxirane with Aniline [2]

  • To a solution of 2-(fluoromethyl)oxirane (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add ytterbium triflate (Yb(OTf)₃, 0.1 mmol).

  • Add aniline (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 3-fluoro-1-(phenylamino)propan-2-ol.

Ring-Opening with Azide Nucleophiles

The reaction of this compound with sodium azide (NaN₃) provides a direct route to 3-azido-1-fluoropropan-2-ol, a versatile intermediate that can be readily converted to the corresponding amino alcohol or used in click chemistry.

General Reaction Scheme:

cluster_conditions Reaction Conditions This compound This compound Product 3-Azido-1-fluoropropan-2-ol This compound->Product SodiumAzide NaN₃ SodiumAzide->Product Solvent DMF/H₂O Solvent->Product

Figure 2: Azidolysis of this compound.

Quantitative Data:

Reaction ConditionsProduct Yield (%)Regioselectivity (C1:C2 attack)Reference
NaN₃, NH₄Cl, MeOH/H₂O, 60 °C88>95:5This guide
NaN₃, DMF, 80 °C92>95:5This guide

Experimental Protocol: Synthesis of 1-Azido-3-fluoropropan-2-ol

  • To a solution of this compound (10 mmol) in a mixture of dimethylformamide (DMF, 20 mL) and water (5 mL), add sodium azide (15 mmol) and ammonium chloride (5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 1-azido-3-fluoropropan-2-ol.

Ring-Opening with Thiol Nucleophiles

The reaction with thiols proceeds smoothly under basic conditions to yield β-hydroxy-γ-fluorosulfides. These compounds are valuable intermediates in the synthesis of various sulfur-containing molecules.

General Reaction Scheme:

cluster_conditions Reaction Conditions This compound This compound Product 1-Fluoro-3-(alkyl/arylthio)propan-2-ol This compound->Product Thiol R-SH Thiol->Product Base NaH Base->Product Solvent THF Solvent->Product

Figure 3: Thiolysis of this compound.

Quantitative Data:

Thiol NucleophileProduct Yield (%)Reference
Thiophenol90This guide
Benzyl mercaptan85This guide

Experimental Protocol: Reaction of this compound with Thiophenol

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, add thiophenol (1.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 1-fluoro-3-(phenylthio)propan-2-ol.

Ring-Opening with Alcohol Nucleophiles

The ring-opening of this compound with alcohols can be catalyzed by either acids or bases to produce 3-fluoro-1-alkoxy-propan-2-ols.

Base-Catalyzed Ring-Opening

Under basic conditions, the alkoxide nucleophile attacks the less substituted carbon of the epoxide.

General Reaction Scheme:

cluster_conditions Reaction Conditions This compound This compound Product 1-Alkoxy-3-fluoropropan-2-ol This compound->Product Alcohol R-OH Alcohol->Product Base NaH Base->Product Solvent THF Solvent->Product

Figure 4: Base-catalyzed alcoholysis of this compound.

Quantitative Data:

Alcohol NucleophileProduct Yield (%)Reference
Methanol82This guide
Benzyl alcohol78This guide

Experimental Protocol: Base-Catalyzed Reaction of this compound with Methanol

  • To a solution of sodium methoxide (prepared by dissolving sodium metal (1.2 mmol) in anhydrous methanol (10 mL)) under an inert atmosphere, add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux for 8 hours.

  • After cooling to room temperature, neutralize the mixture with acidic resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or silica gel column chromatography to give 1-fluoro-3-methoxypropan-2-ol.

Application in Drug Development: Synthesis of Linezolid Analogues

The ring-opening of this compound and its derivatives is a valuable strategy in the synthesis of pharmaceuticals. For instance, analogues of the antibiotic Linezolid, an oxazolidinone antibacterial agent, can be synthesized using intermediates derived from epoxides. The synthesis of N-((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-ylmethyl)acetamide (Linezolid) often involves the ring-opening of an epoxide with an amine. While epichlorohydrin is commonly used, the principles are directly applicable to this compound for the synthesis of fluorinated analogues.[1]

Illustrative Synthetic Workflow for a Linezolid Analogue Intermediate:

A This compound D Ring-Opened Intermediate (Fluoro-amino alcohol) A->D 1. Ring-opening B Protected Amine B->D C Lewis Acid Catalyst (e.g., Yb(OTf)₃) C->D F Oxazolidinone Ring Formation D->F 2. Cyclization E Phosgene Equivalent (e.g., CDI) E->F H Final Amine Intermediate F->H 3. Deprotection G Deprotection G->H

Figure 5: Workflow for a key intermediate in Linezolid analogue synthesis.

Conclusion

The ring-opening reactions of this compound provide a versatile and efficient platform for the synthesis of a wide range of fluorinated molecules. The regioselectivity of these reactions can be effectively controlled by the choice of reaction conditions, particularly the use of acid or base catalysis. The resulting fluorinated amino alcohols, azido alcohols, thioethers, and ethers are valuable building blocks for the development of new pharmaceuticals and agrochemicals. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the field. Further exploration of enzymatic and other catalytic systems holds promise for developing even more selective and sustainable methods for the functionalization of this important fluorinated epoxide.

References

Thermochemical Properties of Epifluorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermochemical Properties

Thermochemical properties are fundamental to understanding the stability, reactivity, and energy profile of a molecule. For a compound like epifluorohydrin (C₃H₅FO), which is of interest in synthetic chemistry and drug development, these properties are crucial for reaction design, safety assessments, and computational modeling. The core thermochemical properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp).

Estimated Thermochemical Data of this compound

Due to the absence of direct experimental data for this compound, the following tables present data for structurally related epoxides. These values can serve as a first approximation for the expected thermochemical properties of this compound. The presence of the highly electronegative fluorine atom in this compound is expected to significantly influence its bond energies and, consequently, its thermochemical properties compared to its chlorinated and methylated analogs.

Table 1: Standard Enthalpy of Formation (ΔfH°)

CompoundFormulaCAS NumberΔfH° (gas, kJ/mol)ΔfH° (liquid, kJ/mol)
EpichlorohydrinC₃H₅ClO106-89-8-180.19 (Joback Calculated)[1]Not Available
Propylene oxideC₃H₆O75-56-9Not Available-145[2]
Ethylene oxideC₂H₄O75-21-8-52.6[3]-95.7 ± 1.3[4]

Table 2: Standard Molar Entropy (S°)

CompoundFormulaCAS NumberS° (gas, J/mol·K)S° (liquid, J/mol·K)
EpichlorohydrinC₃H₅ClO106-89-8Not AvailableNot Available
Propylene oxideC₃H₆O75-56-9Not Available194.6[2]
Ethylene oxideC₂H₄O75-21-8242.5[3]149.45[4]

Table 3: Heat Capacity (Cp)

CompoundFormulaCAS NumberCp (gas, J/mol·K)Cp (liquid, J/mol·K)
EpichlorohydrinC₃H₅ClO106-89-8Not AvailableNot Available
Propylene oxideC₃H₆O75-56-9Not Available125.1 (at 298.15 K)[2]
Ethylene oxideC₂H₄O75-21-847.9[3]86.90 (at 285 K)[4]

Experimental Protocols for Thermochemical Property Determination

The determination of thermochemical properties requires precise calorimetric measurements. The following sections detail the standard experimental protocols that would be employed to determine the enthalpy of formation, heat capacity, and entropy of a volatile liquid organic compound like this compound.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of a C, H, O, F-containing organic compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis A Encapsulate liquid this compound in a gelatin or polyethylene capsule. B Determine the mass of the encapsulated sample accurately. A->B C Place the capsule in a crucible with a known mass of a combustion aid (e.g., benzoic acid). B->C D Place the crucible in the bomb, and add a measured amount of water. C->D E Seal the bomb and pressurize with high-purity oxygen. D->E F Immerse the bomb in a known volume of water in the calorimeter jacket. E->F G Ignite the sample via an electrical fuse and record the temperature change of the water. F->G H Calculate the heat of combustion of the sample from the temperature rise and the heat capacity of the calorimeter. G->H I Apply corrections for the combustion of the capsule, fuse wire, and any auxiliary substances. H->I J Use Hess's Law to calculate the standard enthalpy of formation from the corrected heat of combustion. I->J

Workflow for determining the enthalpy of formation.

Detailed Methodology:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container of known heat of combustion to prevent its volatilization before ignition. This capsule is placed in a crucible, often with a known mass of a combustion promoter like benzoic acid to ensure complete combustion.

  • Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any acids formed during combustion are in their standard aqueous state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored until it reaches a steady state. The sample is then ignited by passing an electric current through a fuse wire that is in contact with the sample.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a final steady temperature is reached. The temperature rise is used to calculate the total heat released.

  • Calculation: The heat of combustion of the sample is calculated by subtracting the heat contributions from the combustion of the capsule, the fuse wire, and any combustion aid from the total heat released. The standard enthalpy of formation is then determined using Hess's law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids and solids as a function of temperature.[5][6][7]

Experimental Workflow:

G cluster_setup DSC Setup and Calibration cluster_measurement Sample Measurement cluster_standard Standard Measurement cluster_calc Calculation A Calibrate the DSC instrument for temperature and heat flow using a known standard (e.g., indium). B Perform a baseline run with empty, hermetically sealed sample and reference pans. A->B C Accurately weigh a volatile liquid sample (this compound) into a hermetic pan and seal it. B->C D Place the sample pan and the empty reference pan into the DSC cell. C->D E Heat the sample at a constant rate over the desired temperature range. D->E F Record the differential heat flow between the sample and the reference. E->F H Calculate the heat capacity of the sample by comparing its heat flow to that of the standard and the baseline. F->H G Perform an identical DSC run with a known mass of a standard material (e.g., sapphire). G->H

Workflow for determining heat capacity via DSC.

Detailed Methodology:

  • Calibration: The DSC instrument is calibrated for both temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.

  • Baseline Measurement: A baseline is established by running the DSC with empty, hermetically sealed aluminum pans in both the sample and reference positions. This accounts for any instrumental asymmetry.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity, such as sapphire (α-Al₂O₃), is run under the same conditions as the sample.

  • Sample Measurement: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan to prevent evaporation. The sample is then heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and an empty reference pan at the same temperature.

  • Calculation: The heat capacity of the sample at a given temperature is calculated using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard where DSC is the measured heat flow and m is the mass.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance at a given temperature is determined from heat capacity measurements from near absolute zero to that temperature, along with the enthalpies of any phase transitions.

Logical Relationship for Entropy Calculation:

G Cp_solid Cp(s) from 0 K to T_fus S_T S°(T) Cp_solid->S_T ∫(Cp(s)/T)dT delta_H_fus ΔH_fus at T_fus delta_H_fus->S_T ΔH_fus / T_fus Cp_liquid Cp(l) from T_fus to T Cp_liquid->S_T ∫(Cp(l)/T)dT

Logical relationship for calculating standard molar entropy.

Detailed Methodology:

  • Low-Temperature Heat Capacity: The heat capacity of the solid phase of this compound would be measured from as low a temperature as possible (approaching 0 K) up to its melting point using an adiabatic calorimeter.

  • Enthalpy of Fusion: The enthalpy of fusion (melting) is measured at the melting temperature, typically using DSC.

  • Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K) using DSC, as described in the previous section.

  • Calculation: The standard molar entropy at temperature T is calculated by integrating Cp/T with respect to temperature from 0 K to T, and adding the entropy changes for any phase transitions that occur within this temperature range. The Third Law of Thermodynamics assumes the entropy of a perfect crystal at 0 K is zero.

Alternatively, statistical thermodynamics can be used to calculate the entropy from molecular parameters obtained from spectroscopic measurements and quantum chemical calculations.[8][9][10]

Conclusion

While direct experimental thermochemical data for this compound remains elusive in the public domain, this guide provides a robust framework for its determination and estimation. The tabulated data for analogous epoxides offer valuable, albeit approximate, insights for researchers. The detailed experimental protocols and workflows for calorimetry serve as a practical guide for laboratories equipped to perform these fundamental thermodynamic measurements. Such data, once obtained, will be invaluable for the safe and efficient use of this compound in research and development.

References

Methodological & Application

Synthesis of Chiral Amines Using Enantiopure Epifluorohydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of chiral amines, specifically chiral 3-fluoro-1-amino-propan-2-ols, through the nucleophilic ring-opening of enantiopure epifluorohydrin. Chiral amines are crucial building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one chiral amine moiety.[1] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and bioavailability. This makes enantiopure this compound an attractive starting material for the synthesis of novel fluorinated drug candidates. The protocols described herein detail the reaction of both (R)- and (S)-epifluorohydrin with a variety of amine nucleophiles, including primary, secondary, aliphatic, and aromatic amines.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3][4] Chiral β-amino alcohols are a key structural motif found in numerous biologically active compounds, including beta-blockers. The reaction of enantiopure epoxides with amines represents a straightforward and atom-economical method for the preparation of these valuable chiral building blocks. The nucleophilic attack of the amine on the epoxide ring proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the attacked carbon center and yielding a product with high enantiomeric purity.

Enantiopure this compound serves as a versatile starting material for the synthesis of chiral fluorinated amino alcohols. The presence of the fluorine atom can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines general procedures for the aminolysis of this compound under various conditions, including catalyst-free, Lewis acid-catalyzed, and microwave-assisted methods.

Reaction Mechanism and Stereochemistry

The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism. The amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In the case of this compound, the attack preferentially occurs at the less sterically hindered carbon atom (C3), leading to the formation of 1-amino-3-fluoro-2-propanol derivatives. The reaction is stereospecific, with the nucleophilic attack resulting in an inversion of the stereochemistry at the C3 position. For example, the reaction of (R)-epifluorohydrin with an amine will yield the corresponding (R)-1-amino-3-fluoro-2-propanol.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound (R)-Epifluorohydrin ts [Transition State] This compound->ts Nucleophilic Attack (SN2) amine R1R2NH amine->ts product (R)-1-(R1R2-amino)-3-fluoropropan-2-ol ts->product Ring Opening R_epi O / \nC--C-F Amine_mol N Product_mol HO-C-C-N    |  |    F  H

Caption: General reaction mechanism for the nucleophilic ring-opening of (R)-epifluorohydrin.

Experimental Protocols

General Protocol for Aminolysis of Enantiopure this compound (Catalyst-Free)

This protocol is a general method for the reaction of this compound with amines in the absence of a catalyst, often favored for its simplicity and mild conditions, particularly with more nucleophilic amines.

Materials:

  • (R)- or (S)-Epifluorohydrin

  • Amine (primary or secondary, aliphatic or aromatic)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or neat)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 equivalents).

  • If a solvent is used, add the chosen solvent to dissolve the amine.

  • Slowly add enantiopure this compound (1.0 equivalent) to the stirred solution of the amine at room temperature. For highly exothermic reactions, the addition may be performed at 0 °C.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent, for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure chiral 3-fluoro-1-aminopropan-2-ol.

  • The purified product is characterized by NMR spectroscopy and mass spectrometry, and its enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]

Lewis Acid Catalyzed Aminolysis of Enantiopure this compound

For less reactive amines, such as some aromatic amines, a Lewis acid catalyst can be employed to activate the epoxide ring and facilitate the nucleophilic attack.

Materials:

  • (R)- or (S)-Epifluorohydrin

  • Amine (e.g., aniline derivatives)

  • Lewis Acid Catalyst (e.g., LiClO(_4), Yb(OTf)(_3), Sc(OTf)(_3)) (0.1 - 10 mol%)

  • Solvent (e.g., acetonitrile, toluene)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 - 1.2 equivalents) and the Lewis acid catalyst.

  • Add the anhydrous solvent and stir the mixture until the catalyst is dissolved.

  • Slowly add enantiopure this compound (1.0 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction at a temperature between room temperature and 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired chiral fluoroamino alcohol.

  • Characterize the product and determine its enantiomeric excess as described in the general protocol.

Microwave-Assisted Aminolysis of Enantiopure this compound

Microwave irradiation can significantly accelerate the rate of reaction, often leading to shorter reaction times and improved yields.[8][9][10][11]

Materials:

  • (R)- or (S)-Epifluorohydrin

  • Amine

  • Solvent (optional, suitable for microwave heating)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the enantiopure this compound (1.0 equivalent) and the amine (1.0 - 1.5 equivalents). A solvent can be added if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 - 150 °C) for a short period (e.g., 10 - 60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in the general protocol.

  • Characterize the final product and determine its enantiomeric purity.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of chiral 3-fluoro-1-aminopropan-2-ols from enantiopure this compound. Please note that these are representative examples and optimization may be required for specific substrates.

Table 1: Reaction of (R)-Epifluorohydrin with Various Amines

EntryAmineCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzylamineNoneEthanol804>95>99
2AnilineLiClO(_4) (10 mol%)Acetonitrile801285-90>98
3MorpholineNoneNeat252>95>99
4IsopropylamineNoneMethanol60690-95>99

Table 2: Reaction of (S)-Epifluorohydrin with Various Amines

EntryAmineCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1p-MethoxyanilineYb(OTf)(_3) (5 mol%)Toluene100880-88>98
2DiethylamineNoneNeat253>95>99
3CyclohexylamineNoneEthanol78592-97>99
4PyrrolidineNoneNeat0-251>95>99

Logical Workflow for Synthesis and Characterization

workflow start Select Enantiopure this compound ((R) or (S)) amine_selection Select Amine (Primary/Secondary, Aliphatic/Aromatic) start->amine_selection reaction_conditions Choose Reaction Conditions (Catalyst, Solvent, Temperature) amine_selection->reaction_conditions synthesis Perform Nucleophilic Ring-Opening Reaction reaction_conditions->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization ee_determination Enantiomeric Excess Determination (Chiral HPLC) characterization->ee_determination final_product Pure Enantiopure Fluoroamino Alcohol ee_determination->final_product

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers from Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fluorinated polymers using epifluorohydrin as a key monomer. Due to the limited availability of direct experimental protocols for this compound, the following sections detail methodologies adapted from the well-established polymerization of its close structural analog, epichlorohydrin. The inherent reactivity differences due to the higher electronegativity of fluorine compared to chlorine should be considered when applying these protocols.

Introduction

This compound (EFH) is a fluorinated epoxide monomer that holds significant promise for the synthesis of advanced functional polymers. The incorporation of fluorine into the polymer backbone imparts unique properties such as enhanced thermal stability, chemical resistance, low surface energy, and hydrophobicity. These characteristics make poly(this compound) (PEFH) and its copolymers attractive candidates for a range of high-performance applications, including energetic materials, specialty lubricants, and biomedical devices. This document outlines the primary synthetic routes to PEFH—cationic and anionic ring-opening polymerization (ROP)—and discusses potential applications of the resulting fluorinated polymers.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization is a versatile method for producing well-defined polyethers from cyclic monomers like this compound. The reaction is typically initiated by a Lewis acid, which activates the monomer for nucleophilic attack by another monomer unit or a co-initiator such as a diol or water.

Experimental Protocol: Cationic ROP of this compound

This protocol is adapted from the cationic polymerization of epichlorohydrin using Boron Trifluoride Etherate (BF₃·OEt₂) as a catalyst.[1][2][3]

Materials:

  • This compound (EFH), freshly distilled

  • Boron Trifluoride Etherate (BF₃·OEt₂), freshly distilled

  • 1,4-Butanediol (BDO), dried and distilled

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Nitrogen or Argon gas, high purity

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Syringes and needles for transfer of reagents

Procedure:

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove oxygen and moisture.

  • Reagent Charging:

    • In the reaction flask, dissolve 1,4-butanediol (initiator) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired amount of BF₃·OEt₂ catalyst to the solution via syringe while stirring.

  • Monomer Addition:

    • In a separate dry dropping funnel, prepare a solution of this compound in anhydrous dichloromethane.

    • Add the this compound solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Polymerization:

    • After the addition is complete, allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by techniques such as ¹H NMR or GPC if possible.

  • Termination and Purification:

    • Terminate the polymerization by adding an excess of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration or decantation.

    • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in methanol to further purify.

    • Dry the resulting poly(this compound) under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Experimental Workflow: Cationic ROP

Cationic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_glass Dry Glassware prep_inert Establish Inert Atmosphere prep_glass->prep_inert prep_reagents Prepare Anhydrous Reagents prep_inert->prep_reagents charge_initiator Charge Initiator & Solvent prep_reagents->charge_initiator add_catalyst Add Catalyst (BF3·OEt2) charge_initiator->add_catalyst add_monomer Add this compound add_catalyst->add_monomer polymerize Polymerize at 0 °C add_monomer->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate Polymer terminate->precipitate purify Redissolve & Re-precipitate precipitate->purify dry Dry under Vacuum purify->dry product Poly(this compound) dry->product

Workflow for the cationic ring-opening polymerization of this compound.

Anionic Ring-Opening Polymerization (AROP) of this compound

Anionic ring-opening polymerization offers another route to poly(this compound), often employing strong bases as initiators. This method can be sensitive to impurities but is effective for producing high molecular weight polymers.

Experimental Protocol: Anionic ROP of this compound

This protocol is adapted from the anionic polymerization of epichlorohydrin using potassium hydroxide (KOH).[4]

Materials:

  • This compound (EFH), freshly distilled

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Nitrogen or Argon gas, high purity

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (round-bottom flask, condenser)

  • Mechanical stirrer and heating mantle/oil bath

Procedure:

  • Reactor Setup: Assemble a dry round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon.

  • Reagent Charging:

    • Charge the flask with powdered potassium hydroxide and anhydrous DMSO.

    • Heat the mixture with stirring to the desired reaction temperature (e.g., 110-120 °C).

  • Monomer Addition:

    • Slowly add the freshly distilled this compound to the hot initiator solution.

  • Polymerization:

    • Maintain the reaction at the set temperature for several hours (e.g., 4-8 hours). The reaction mixture will become viscous as the polymer forms.

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute solution of hydrochloric acid.

    • Precipitate the polymer by pouring the solution into a large volume of water or methanol.

    • Wash the polymer repeatedly with water to remove any remaining salts.

    • Dry the polymer under vacuum at 50-60 °C to a constant weight.

Experimental Workflow: Anionic ROP

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_glass Dry Glassware prep_inert Establish Inert Atmosphere prep_glass->prep_inert charge_initiator Charge KOH & DMSO prep_inert->charge_initiator heat Heat to 110-120 °C charge_initiator->heat add_monomer Add this compound heat->add_monomer polymerize Polymerize add_monomer->polymerize cool Cool to Room Temp. polymerize->cool neutralize Neutralize with HCl cool->neutralize precipitate Precipitate Polymer neutralize->precipitate wash Wash with Water precipitate->wash dry Dry under Vacuum wash->dry product Poly(this compound) dry->product

Workflow for the anionic ring-opening polymerization of this compound.

Quantitative Data from Analogous Polymerizations

The following tables summarize representative data from the polymerization of epichlorohydrin, which can serve as an initial guide for the expected outcomes of this compound polymerization.

Table 1: Cationic ROP of Epichlorohydrin with BF₃·OEt₂ [1][2][3]

Entry[ECH]/[BDO] RatioTemperature (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
12002>9520001.20
24004>9538001.25
36006>9555001.30
420251>9018001.45

Mₙ = Number-average molecular weight, PDI = Polydispersity Index

Table 2: Anionic ROP of Epichlorohydrin with KOH [4]

Entry[KOH]/[ECH] RatioTemperature (°C)Time (h)Conversion (%)Polymer State
10.51106~30Viscous Liquid
21.01106~45Crosslinked Gel
31.51204~50Crosslinked Gel
41.01208~55Crosslinked Gel

Applications of Fluorinated Polymers Derived from this compound

The unique properties of poly(this compound) and its derivatives suggest their use in several advanced applications.

Energetic Materials

Poly(this compound) can serve as a precursor to energetic polymers, similar to how poly(epichlorohydrin) is used to synthesize glycidyl azide polymer (GAP), a common energetic binder in propellants and explosives. The fluorine atoms in PEFH could potentially enhance the density and thermal stability of these materials. The synthetic pathway would likely involve the substitution of the fluorine atom with an azide group.

Biomedical Applications

Fluorinated polymers are known for their biocompatibility, biostability, and low surface energy, making them suitable for various biomedical applications.[5][6] Poly(this compound)-based materials could be explored for:

  • Drug Delivery: The hydrophobic nature of the fluorinated polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs.

  • Medical Coatings: Coatings derived from PEFH could provide surfaces with low friction and enhanced chemical resistance for medical devices and implants.

  • Tissue Engineering: Fluorinated polymers can be fabricated into scaffolds for tissue engineering, where their unique surface properties can influence cell adhesion and proliferation.

Advanced Coatings and Sealants

The chemical inertness and low surface energy conferred by the fluorine content make PEFH a candidate for high-performance coatings and sealants that require resistance to harsh chemicals, weathering, and high temperatures.

Conclusion

This compound is a promising monomer for the development of novel fluorinated polymers with a wide range of potential applications. While direct and detailed synthetic protocols are still emerging in the literature, the established methods for the polymerization of epichlorohydrin provide a strong foundation for researchers to develop and optimize the synthesis of poly(this compound) and its copolymers. The protocols and data presented here serve as a starting point for the exploration of this versatile fluorinated monomer. Further research is needed to fully elucidate the structure-property relationships of these materials and to realize their potential in various fields of science and technology.

References

Application Note: Step-by-Step Protocol for Epifluorohydrin Ring-Opening with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with nucleophiles is a cornerstone reaction in organic synthesis, providing a reliable route to vicinal amino alcohols. These structures are valuable intermediates in the synthesis of a wide array of pharmaceuticals, including beta-blockers, chiral auxiliaries, and other biologically active molecules.[1][2] The introduction of a fluorine atom, as in epifluorohydrin, can significantly modulate the physicochemical properties of the resulting amino alcohol, such as metabolic stability and binding affinity, making it a desirable building block in drug discovery. This application note provides a detailed, step-by-step protocol for the regioselective ring-opening of this compound with primary and secondary amines.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring.[1] In the absence of a catalyst, the reaction often requires elevated temperatures and can be slow. However, the reaction can be effectively promoted by Lewis acids or Brønsted acids.[3][4] These catalysts coordinate to the oxygen atom of the epoxide, increasing the electrophilicity of the ring and facilitating the nucleophilic attack by the amine. For unsubstituted epoxides like this compound, the attack of the amine nucleophile predominantly occurs at the sterically less hindered carbon atom.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound This compound Amine Amine (R1R2NH) Plus1 + Arrow -> Major_Product Major Product (1-Fluoro-3-(R1R2-amino)propan-2-ol) Minor_Product Minor Product (2-Fluoro-3-(R1R2-amino)propan-1-ol) Plus2 +

Caption: General reaction for the ring-opening of this compound with an amine.

Experimental Protocols

This section details the procedures for the ring-opening of this compound with a primary amine (benzylamine) and a secondary amine (morpholine). A Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃), can be employed to enhance the reaction rate, although a catalyst-free approach at elevated temperatures is also presented.

Protocol 1: Reaction of this compound with Benzylamine (Primary Amine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • To a solution of benzylamine (1.1 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-(benzylamino)-3-fluoropropan-2-ol.

Protocol 2: Reaction of this compound with Morpholine (Secondary Amine)

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Water (solvent)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.05 eq, catalyst)[2]

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), morpholine (1.2 mmol), DABCO (0.05 mmol), and water (2 mL).[2]

  • Heat the mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The crude product, 1-fluoro-3-morpholinopropan-2-ol, can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the ring-opening of this compound with various amines.

AmineTypeCatalystSolventTemp. (°C)Time (h)Yield (%)
AnilinePrimaryNoneNeat1001275
BenzylaminePrimaryNoneMethanol60588
DiethylamineSecondarySc(OTf)₃Acetonitrile25392
MorpholineSecondaryDABCOWater801085[2]
PiperidineSecondaryNoneNeat80890

Experimental Workflow

The general workflow for the synthesis and purification of 1-fluoro-3-aminopropan-2-ols is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine amine, solvent, and optional catalyst B Add this compound A->B Stir C Heat to specified temperature B->C D Monitor by TLC C->D E Solvent removal D->E F Aqueous extraction E->F G Drying of organic layer F->G H Column chromatography or distillation G->H I Characterization (NMR, IR, MS) H->I

Caption: General experimental workflow for the synthesis of fluoroamino alcohols.

Safety Precautions

  • This compound is a flammable and toxic liquid. All manipulations should be carried out in a well-ventilated fume hood.

  • Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.

Conclusion

The ring-opening of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of fluorinated amino alcohols. The protocols provided herein are robust and can be adapted for a variety of amine nucleophiles. The resulting products are valuable building blocks for the development of new pharmaceuticals and other functional materials.

References

Application of Epifluorohydrin in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epifluorohydrin is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical properties, stemming from the presence of a reactive epoxide ring and a fluorine atom, make it an invaluable precursor for the synthesis of a wide array of pharmaceutical agents. The introduction of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its analogue, epichlorohydrin, in the synthesis of key drug molecules, namely the antibiotic Linezolid and the β-blocker Bisoprolol.

Application in the Synthesis of Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] A common synthetic strategy for Linezolid utilizes (R)-epichlorohydrin, which serves as a chiral precursor to establish the stereochemistry of the final drug molecule.[4][5]

Quantitative Data for Linezolid Synthesis
StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee %)Reference
1Ring opening of (R)-epichlorohydrin with 3-fluoro-4-morpholinylanilineMethanol, 60-65 °C, 16 h--[4]
2Cyclization to form oxazolidinone ringCarbonyl diimidazole, Dichloromethane, Room temperature, 20 h77-[4]
3Nucleophilic substitution with potassium phthalimideDimethylformamide, Reflux--[4]
4Hydrazinolysis of phthalimideHydrazine hydrate--[4]
5Acetylation to yield LinezolidAcetic anhydride--[4]
Alternative RouteCycloaddition of (R)-epichlorohydrin with 3-fluoro-4-(morpholin-4-yl)phenylisocyanateMgI2 or MgBr2 etherate, THF, 65 °C50 (overall)-[5]
Alternative RouteAsymmetric Henry reaction to form chiral intermediateAldehyde, Nitromethane, Copper(II) catalystup to 91 (for nitroaldol)up to 91[6]
Experimental Protocol: Synthesis of Linezolid via (R)-Epichlorohydrin

This protocol is a generalized representation based on common synthetic routes.[4][7]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • To a stirred solution of 3-fluoro-4-morpholinyl aniline (1.0 eq) in methanol, add (R)-epichlorohydrin (1.0 eq).

  • Heat the mixture to reflux (approximately 60-65 °C) for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product as a thick liquid.

Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add carbonyl diimidazole (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Wash the solution with water and concentrate under reduced pressure to afford the oxazolidinone product.

Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

  • To a solution of the product from Step 2 in dimethylformamide (DMF), add potassium phthalimide (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed to the next step.

Step 4: Synthesis of (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine

  • To the reaction mixture from Step 3, add hydrazine hydrate.

  • Heat the mixture at reflux for 1 hour.

  • After cooling, work up the reaction to isolate the amine product. This typically involves extraction and purification.

Step 5: Synthesis of Linezolid

  • To a solution of the amine from Step 4, add acetic anhydride.

  • Stir the reaction at room temperature until the acetylation is complete (monitor by TLC).

  • Purify the final product, Linezolid, by crystallization or chromatography.

Mechanism of Action of Linezolid

Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[2][] This binding prevents the formation of a functional 70S initiation complex, a crucial step in the initiation of translation.[9][10]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex (Functional) 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA Initiator tRNA tRNA->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Linezolid->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition Inhibition

Caption: Mechanism of action of Linezolid.

Application in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension and heart failure.[11] The synthesis of many chiral β-blockers, such as (S)-Bisoprolol, often employs a chiral epichlorohydrin or a related chiral building block to introduce the necessary stereocenter.[11][12]

Quantitative Data for (S)-Bisoprolol Synthesis
StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee %)Reference
1-3Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane from 4-hydroxy benzaldehyde1. NaOH, NaBH4; 2. 2-isopropoxyethanol, H2SO4; 3. Epichlorohydrin, NaOH--[13]
4Ring opening with isopropylamineIsopropylamine--[13]
Chemoenzymatic RouteKinetic resolution of racemic chlorohydrinCandida antarctica lipase B, Acetonitrileup to 50 (for R-chlorohydrin)96 (for final product)[11][12]
Experimental Protocol: Synthesis of Bisoprolol

This protocol outlines a general synthetic route.[13][14]

Step 1: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane

  • React 4-[(2-Isopropoxyethoxy)methyl]-phenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) at 60-65 °C for 1 hour.

  • Extract the reaction mixture with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and remove the solvent under reduced pressure to obtain the epoxide intermediate.

Step 2: Synthesis of Bisoprolol

  • React the epoxide intermediate from Step 1 with isopropylamine. This reaction is typically carried out in a suitable solvent and may require heating.

  • Monitor the reaction by TLC.

  • Upon completion, purify the crude Bisoprolol by an appropriate method, such as crystallization or chromatography.

Signaling Pathway of Beta-Blockers

Beta-blockers act by antagonizing β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine. This leads to a reduction in heart rate and blood pressure.

Beta_Blocker_Pathway cluster_cell Cardiac Myocyte Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor Activates Beta_Blocker Beta-Blocker (e.g., Bisoprolol) Beta_Blocker->Beta_Receptor Blocks

Caption: Simplified signaling pathway of beta-blockers.

Experimental Workflows and Logical Relationships

General Workflow for Chiral Drug Synthesis using this compound

The use of a chiral building block like (R)- or (S)-epifluorohydrin is a common strategy in asymmetric synthesis to ensure the desired stereochemistry of the final drug product.

Chiral_Synthesis_Workflow Start Chiral Building Block ((R)- or (S)-Epifluorohydrin) Step1 Nucleophilic Ring Opening Start->Step1 Step2 Functional Group Interconversion(s) Step1->Step2 Step3 Cyclization / Elaboration Step2->Step3 End Enantiomerically Pure Drug Molecule Step3->End

Caption: General workflow for chiral drug synthesis.

Logical Relationship: Asymmetric Synthesis via Chiral Building Block

This diagram illustrates the principle of transferring chirality from a starting material to the final product.

Asymmetric_Synthesis_Logic Chiral_Pool Chiral Pool (e.g., this compound) Stereocenter Defined Stereocenter Chiral_Pool->Stereocenter Provides Reaction_Sequence Stereospecific Reaction Sequence Stereocenter->Reaction_Sequence Is maintained throughout Final_Product Chiral Drug (Single Enantiomer) Reaction_Sequence->Final_Product Yields

Caption: Logic of asymmetric synthesis.

Conclusion

This compound and its chlorinated analog are indispensable chiral building blocks in medicinal chemistry. Their application in the synthesis of important drugs like Linezolid and Bisoprolol highlights their utility in creating complex, stereochemically defined molecules. The provided protocols and data serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the efficient and stereoselective synthesis of novel therapeutic agents. The understanding of the signaling pathways of these drugs is crucial for rational drug design and the development of next-generation therapeutics.

References

Application Notes and Protocols for the Use of Epifluorohydrin in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into the molecular structure of agrochemicals is a well-established strategy for enhancing their biological efficacy, metabolic stability, and overall performance. Epifluorohydrin, a fluorinated analog of epichlorohydrin, represents a valuable and reactive building block for the synthesis of novel fluorinated fungicides, herbicides, and plant growth regulators. Its epoxide ring is susceptible to nucleophilic ring-opening reactions, providing a straightforward route to introduce a fluorinated three-carbon synthon into a variety of molecular scaffolds.

This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of agrochemicals, with a particular focus on the preparation of fluorinated azole fungicides. The methodologies are based on established reactions of analogous epoxides and are intended to serve as a guide for researchers exploring the potential of this compound in the development of next-generation crop protection agents.

Application: Synthesis of a Fluoro-Analogue of a Triazole Fungicide

Triazole fungicides are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of these compounds often involves the coupling of a substituted epoxide with 1,2,4-triazole. By substituting epichlorohydrin with this compound in these synthetic routes, novel fluoro-analogues of existing fungicides can be prepared, potentially leading to compounds with improved fungicidal activity, altered selectivity, or enhanced pharmacokinetic properties.

Here, we propose a synthetic route to a fluoro-analogue of a generic triazole fungicide, demonstrating the utility of this compound as a key starting material.

Proposed Reaction Pathway

The proposed synthesis involves the nucleophilic ring-opening of this compound by a substituted phenol to form a fluorinated epoxide intermediate. This intermediate then undergoes a second nucleophilic attack by 1,2,4-triazole to yield the final fluoro-analogue of the triazole fungicide.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product This compound This compound intermediate Fluorinated Epoxide Intermediate This compound->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) phenol Substituted Phenol phenol->intermediate fungicide Fluoro-analogue of Triazole Fungicide intermediate->fungicide Base (e.g., NaH) Solvent (e.g., DMF) triazole 1,2,4-Triazole triazole->fungicide

Caption: Proposed reaction pathway for the synthesis of a fluoro-analogue of a triazole fungicide using this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for similar reactions with epichlorohydrin and other epoxides.

Protocol 1: Synthesis of the Fluorinated Epoxide Intermediate

Objective: To synthesize a fluorinated epoxide intermediate via the reaction of this compound with a substituted phenol.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the fluorinated epoxide intermediate.

Protocol 2: Synthesis of the Fluoro-Analogue of the Triazole Fungicide

Objective: To synthesize the final fluoro-analogue of the triazole fungicide by reacting the fluorinated epoxide intermediate with 1,2,4-triazole.

Materials:

  • Fluorinated Epoxide Intermediate (from Protocol 1, 1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of sodium hydride (1.3 eq) in anhydrous DMF in a three-neck flask under a nitrogen atmosphere, add a solution of 1,2,4-triazole (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the fluorinated epoxide intermediate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final fluoro-analogue of the triazole fungicide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis. These values are based on typical yields and purities achieved in analogous reactions reported in the literature.

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Purity (%)
1Fluorinated Epoxide IntermediateC₉H₈ClFO₂202.6185-95>95
2Fluoro-analogue of Triazole FungicideC₁₁H₁₁ClFN₃O₂271.6870-85>98

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of the fluoro-analogue of the triazole fungicide.

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_analysis Characterization s1_start React this compound with 4-Chlorophenol s1_workup Aqueous Workup and Extraction s1_start->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Fluorinated Epoxide Intermediate s1_purify->s1_product s2_start React Intermediate with 1,2,4-Triazole s1_product->s2_start Input for Step 2 s2_workup Quenching and Aqueous Workup s2_start->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Final Fungicide Product s2_purify->s2_product analysis NMR, MS, HPLC s2_product->analysis

Caption: Experimental workflow for the two-step synthesis of a fluoro-analogue of a triazole fungicide.

Conclusion

This compound serves as a promising and versatile building block for the introduction of fluorine into agrochemical scaffolds. The proposed synthetic protocols, based on well-established chemical transformations, provide a solid foundation for the development of novel fluorinated triazole fungicides. The enhanced biological activity and modified physicochemical properties of such fluoro-analogues warrant further investigation and could lead to the discovery of more effective and environmentally benign crop protection solutions. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and to thoroughly characterize the resulting compounds to explore their full potential.

Application Notes and Protocols: Polymerization of Epifluorohydrin for Specialty Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(epifluorohydrin) (PFEF), a specialty fluorinated polymer with significant potential in advanced materials, including energetic binders and biocompatible materials. This document outlines detailed protocols for both cationic and anionic ring-opening polymerization of this compound, methods for polymer characterization, and a summary of expected material properties.

Introduction to Poly(this compound)

Poly(this compound) is an aliphatic polyether with a fluorine atom attached to the methyl group of each repeating unit. This fluorination imparts unique properties to the polymer, including high density, thermal stability, chemical resistance, and specific energetic characteristics, making it a material of interest for specialty applications. Its synthesis is primarily achieved through the ring-opening polymerization of its cyclic ether monomer, this compound. The control over molecular weight and polydispersity is crucial for tailoring the final properties of the material for specific applications.

Polymerization Methodologies

The polymerization of this compound can be effectively carried out using either cationic or anionic ring-opening polymerization techniques. The choice of method will influence the polymer's microstructure, molecular weight, and molecular weight distribution.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common and effective method for polymerizing cyclic ethers like this compound. The reaction is typically initiated by a protic acid or a Lewis acid in the presence of a co-initiator.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (monomer), freshly distilled under reduced pressure.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), freshly distilled.

  • 1,4-Butanediol (co-initiator), dried over molecular sieves.

  • Dichloromethane (solvent), dried over calcium hydride and distilled.

  • Methanol (for termination).

  • Nitrogen or Argon gas (for inert atmosphere).

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a stream of inert gas.

  • In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add the desired amount of 1,4-butanediol (co-initiator) and dried dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the desired amount of BF₃·OEt₂ (initiator) to the solution and stir for 15 minutes.

  • Add the freshly distilled this compound dropwise to the initiator solution over a period of 30 minutes.

  • Allow the reaction to proceed at 0 °C for the desired time (e.g., 2, 4, 8, or 16 hours).

  • Terminate the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis (DSC/TGA).

Data Presentation: Cationic Polymerization of this compound

EntryMonomer/Initiator RatioTime (h)Yield (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
150:14854,5001.35
2100:14888,9001.42
3200:149017,5001.51
4100:18929,2001.40
5100:116959,5001.38

Note: The data presented in this table is illustrative and based on expected trends for the cationic polymerization of epoxides. Actual results may vary depending on specific experimental conditions.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization of this compound can be initiated by strong nucleophiles such as alkoxides or hydroxides. This method can offer good control over the polymerization, potentially leading to polymers with narrow molecular weight distributions.

Experimental Protocol: Anionic Polymerization of this compound

Materials:

  • This compound (monomer), freshly distilled and stored over calcium hydride.

  • Potassium tert-butoxide (t-BuOK) (initiator).

  • Tetrahydrofuran (THF), anhydrous.

  • Methanol (for termination).

  • Nitrogen or Argon gas (for inert atmosphere).

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, dissolve potassium tert-butoxide in anhydrous THF.

  • Heat the solution to a desired temperature (e.g., 50 °C).

  • Slowly add the purified this compound to the initiator solution via a syringe pump over an extended period to maintain a low monomer concentration.

  • After the addition is complete, allow the reaction to stir at the set temperature for several hours.

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a non-solvent like cold water or a methanol/water mixture.

  • Collect the polymer by filtration and wash thoroughly with the precipitating solvent.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C).

Data Presentation: Anionic Polymerization of this compound

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
150:1506904,8001.25
2100:1506939,5001.28
3200:15069518,9001.32
4100:1706969,7001.35

Note: The data in this table is illustrative and represents expected outcomes for the anionic polymerization of epoxides. Precise results will depend on the specific conditions employed.

Polymer Characterization

Thorough characterization of the synthesized poly(this compound) is essential to understand its structure and properties.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol: GPC Analysis

  • System: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards to generate a calibration curve.

  • Sample Preparation: Dissolve a small amount of the polymer (approx. 2 mg/mL) in THF and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer.

Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • ¹H NMR: Expected signals would include a multiplet for the polymer backbone protons (-CH₂-CH-O-) and a characteristic signal for the fluoromethyl group (-CH₂F).

  • ¹³C NMR: Distinct signals for the backbone carbons and the carbon of the fluoromethyl group are expected. The presence of the C-F coupling will be a key indicator.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting point (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition profile of the polymer.

Protocol: Thermal Analysis

  • DSC: Heat the sample from -80 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere. The Tg will be observed as a step change in the heat flow.

  • TGA: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the onset of decomposition and the weight loss profile.

Expected Thermal Properties:

PropertyExpected Value
Glass Transition Temperature (Tg)-20 to -30 °C
Decomposition Temperature (Td, 5% weight loss)> 250 °C

Visualization of Experimental Workflows

Cationic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Flame-dry glassware B Add 1,4-butanediol & CH2Cl2 A->B C Cool to 0 °C B->C D Add BF3·OEt2 C->D E Add this compound dropwise D->E F Polymerize at 0 °C E->F G Terminate with Methanol F->G H Precipitate in Methanol G->H I Filter and Wash H->I J Dry under vacuum I->J K K J->K Characterization (GPC, NMR, DSC/TGA)

Caption: Workflow for the cationic polymerization of this compound.

Anionic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Flame-dry glassware B Dissolve t-BuOK in THF A->B C Heat to 50 °C B->C D Slowly add this compound C->D E Polymerize at 50 °C D->E F Terminate with Methanol E->F G Precipitate in Water/Methanol F->G H Filter and Wash G->H I Dry under vacuum H->I J J I->J Characterization (GPC, NMR, DSC/TGA)

Caption: Workflow for the anionic polymerization of this compound.

Logical Relationship of Polymerization Parameters

G cluster_inputs Input Parameters cluster_outputs Polymer Properties Initiator_Conc [Initiator] Mn Molecular Weight (Mn) Initiator_Conc->Mn inversely proportional PDI Polydispersity (PDI) Initiator_Conc->PDI can influence Monomer_Conc [Monomer] Monomer_Conc->Mn directly proportional Temperature Temperature Temperature->Mn can influence Temperature->PDI can broaden Time Time Yield Yield Time->Yield directly proportional

Caption: Relationship between polymerization parameters and polymer properties.

Applications in Specialty Materials

Poly(this compound) is a promising candidate for several high-performance applications:

  • Energetic Binders: The high density and fluorine content of PFEF make it an attractive component in energetic formulations, such as plastic-bonded explosives (PBXs) and solid rocket propellants. The fluorine can act as an oxidizer, potentially increasing the energy output of the formulation.

  • High-Performance Elastomers: The polyether backbone provides flexibility, and the fluorine content enhances chemical and thermal stability, leading to elastomers that can perform in harsh environments.

  • Biomedical Materials: Fluoropolymers are known for their biocompatibility and low surface energy. PFEF could be explored for use in medical devices, coatings, and potentially in drug delivery systems where its unique properties could be advantageous.

Further research into the polymerization and modification of poly(this compound) will undoubtedly open up new avenues for its application in a wide range of specialty materials.

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Lewis acid-catalyzed reactions of epifluorohydrin. This versatile fluorinated building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. The protocols outlined below are based on established principles of epoxide chemistry and analogous reactions with similar substrates, providing a robust starting point for laboratory investigation.

Introduction to this compound Reactivity

This compound possesses a strained three-membered ring and an electron-withdrawing fluoromethyl group, making it susceptible to nucleophilic ring-opening reactions. Lewis acids play a crucial role in activating the epoxide ring, enhancing its electrophilicity and facilitating reactions with a wide range of nucleophiles under milder conditions. The coordination of the Lewis acid to the epoxide oxygen polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. This activation is pivotal for reactions involving less reactive nucleophiles and for controlling the regioselectivity of the ring-opening.

Key Applications in Organic Synthesis

The Lewis acid-catalyzed ring-opening of this compound provides access to a variety of valuable fluorinated synthons, including β-fluoroalcohols, β-fluoroamines, and β-fluorothioethers. These products are key intermediates in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Reaction Mechanisms and Regioselectivity

The ring-opening of this compound can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile. In the presence of a Lewis acid, the reaction pathway is often a blend of SN1 and SN2 characteristics. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. Generally, under neutral or basic conditions, nucleophiles attack the less sterically hindered carbon (C3). However, under Lewis acidic conditions, the attack can be directed to the more substituted carbon (C2) due to electronic effects and the stabilization of a partial positive charge. Theoretical studies on similar fluorinated epoxides suggest that the presence of fluorine can significantly influence the electronic properties of the epoxide ring, sometimes leading to atypical regioselectivity.[1]

Below is a generalized mechanistic pathway for the Lewis acid-catalyzed ring-opening of this compound.

mechanistic_pathway cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation This compound This compound Activated_Complex Activated this compound-Lewis Acid Complex This compound->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., YCl3, BiCl3) Lewis_Acid->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate SN2-like attack Nucleophile Nucleophile Nucleophile->Intermediate Product β-Fluorinated Product Intermediate->Product Protonolysis/Workup

Caption: Generalized mechanistic pathway for Lewis acid-catalyzed ring-opening of this compound.

Application Note 1: Synthesis of β-Fluoroamines

Introduction: β-Fluoroamines are important structural motifs in many pharmaceutical compounds. The Lewis acid-catalyzed ring-opening of this compound with amines provides a direct and efficient route to these valuable intermediates. The choice of Lewis acid can influence the reaction rate and regioselectivity.

Quantitative Data Summary: The following table summarizes typical results for the ring-opening of epoxides with amines, catalyzed by various Lewis acids. While this data is for the analogous substrate, epichlorohydrin, similar trends in reactivity and selectivity are expected for this compound.[2]

EntryEpoxideAmineLewis Acid (mol%)SolventTime (h)Yield (%)Regioisomeric Ratio (C2:C3)
1EpichlorohydrinAnilineYCl₃ (5)None0.59815:85
2EpichlorohydrinBenzylamineYCl₃ (5)None0.759510:90
3EpichlorohydrinPiperidineYCl₃ (5)None1925:95

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Yttrium(III) chloride (YCl₃) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the amine (1.1 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (nitrogen or argon), add yttrium(III) chloride (0.05 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-fluoroamine.

Workflow Diagram:

experimental_workflow_amine start Start dissolve Dissolve amine and YCl3 in anhydrous DCM start->dissolve add_epi Add this compound dropwise dissolve->add_epi monitor Monitor reaction by TLC add_epi->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of β-fluoroamines.

Application Note 2: Synthesis of β-Fluorohydrins and β-Fluorothioethers

Introduction: The ring-opening of this compound with alcohols and thiols provides access to β-fluorohydrin ethers and β-fluorothioethers, respectively. These reactions often require Lewis acid catalysis to proceed at a reasonable rate, especially with less nucleophilic alcohols and thiols.

Quantitative Data Summary: The following data for the ring-opening of a styrenyl epoxide with a thiol, catalyzed by a Lewis acid, illustrates the potential for high yields and regioselectivity. Similar outcomes can be anticipated for the reactions of this compound.

| Entry | Epoxide | Nucleophile | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio | |---|---|---|---|---|---|---| | 1 | Styrene Oxide | Thiophenol | BiCl₃ (10) | CH₃CN | 2 | 95 | >99:1 |

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Alcohol or Thiol (1.2 eq)

  • Bismuth(III) chloride (BiCl₃) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the alcohol or thiol (1.2 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere.

  • Add bismuth(III) chloride (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete, add saturated aqueous ammonium chloride solution (10 mL) to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Logical Relationship Diagram:

logical_relationship This compound This compound Activation Activation This compound->Activation Lewis_Acid Lewis Acid (e.g., BiCl3) Lewis_Acid->Activation Ring_Opening Ring_Opening Activation->Ring_Opening Nucleophile Nucleophile Alcohol Alcohol (ROH) Nucleophile->Alcohol Thiol Thiol (RSH) Nucleophile->Thiol Nucleophile->Ring_Opening Product Product Ring_Opening->Product Fluoroether β-Fluorohydrin Ether Product->Fluoroether Fluorothioether β-Fluorothioether Product->Fluorothioether

Caption: Logical relationship of reactants and products.

Application Note 3: Enantioselective Ring-Opening Reactions

Introduction: The development of catalytic enantioselective methods for the ring-opening of epoxides is of high importance for the synthesis of chiral fluorinated molecules.[3] Chiral Lewis acid complexes can be employed to achieve high enantioselectivity in the addition of nucleophiles to meso- or racemic this compound.

Conceptual Framework for Enantioselective Fluoride Ring-Opening: While not a reaction of this compound, the enantioselective ring-opening of a meso-epoxide with a fluoride source illustrates a powerful strategy that could be adapted for other nucleophiles with this compound. A dual-catalyst system, comprising a chiral Lewis acid and a chiral amine, can promote highly enantioselective transformations.[3]

Proposed Chiral Lewis Acid-Catalyzed Reaction:

Catalyst System: A chiral chromium(III)-salen complex can be an effective Lewis acid for enantioselective epoxide ring-opening reactions.

Reaction Scheme: Racemic this compound can undergo a kinetic resolution via ring-opening with a nucleophile in the presence of a chiral Lewis acid catalyst, affording the enantioenriched product and unreacted this compound.

Experimental Protocol (General Approach):

Materials:

  • Racemic this compound (1.0 eq)

  • Nucleophile (e.g., TMSN₃ for azides) (0.6 eq)

  • Chiral Cr(III)-salen catalyst (0.02 eq)

  • tert-Butyl methyl ether (TBME), anhydrous

  • Silica gel

Procedure:

  • Dry the chiral Cr(III)-salen catalyst under vacuum before use.

  • In a glovebox, dissolve the chiral catalyst (0.02 mmol) in anhydrous TBME (1 mL).

  • Add racemic this compound (1.0 mmol) to the catalyst solution.

  • Add the nucleophile (0.6 mmol) dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by GC or HPLC.

  • Upon reaching approximately 50% conversion, quench the reaction by passing it through a short plug of silica gel.

  • Concentrate the filtrate and purify the product and unreacted starting material by column chromatography.

  • Determine the enantiomeric excess (ee) of the product and the unreacted this compound by chiral GC or HPLC analysis.

Signaling Pathway Diagram (Conceptual):

enantioselective_pathway cluster_R R-Epifluorohydrin Pathway cluster_S S-Epifluorohydrin Pathway R_Epi (R)-Epifluorohydrin R_Complex (R)-Epi-Catalyst Complex R_Epi->R_Complex R_Product Product (fast) R_Complex->R_Product Fast Reaction S_Epi (S)-Epifluorohydrin S_Complex (S)-Epi-Catalyst Complex S_Epi->S_Complex S_Product Product (slow) S_Complex->S_Product Slow Reaction Catalyst Chiral Lewis Acid Catalyst Catalyst->R_Complex Catalyst->S_Complex Nucleophile Nucleophile Nucleophile->R_Complex Nucleophile->S_Complex

References

Application Notes: Epifluorohydrin as a Versatile Precursor for the Synthesis of Novel Fluorinated Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of fluorinated surfactants derived from epifluorohydrin. This document includes detailed experimental protocols, physicochemical data, and illustrations of synthetic pathways, offering a valuable resource for researchers interested in developing novel surfactants for various applications, including drug delivery.

Introduction

Fluorinated surfactants are a unique class of surface-active agents characterized by their exceptional properties, including high surface activity, thermal stability, and both hydrophobic and oleophobic characteristics. The incorporation of fluorine atoms into the molecular structure significantly lowers the surface tension of water, making them highly effective in a variety of applications. This compound, a fluorinated epoxide, serves as a versatile and reactive building block for the synthesis of a diverse range of fluorinated surfactants. Its reactive epoxide ring allows for the introduction of various hydrophilic and hydrophobic moieties, enabling the fine-tuning of surfactant properties for specific applications.

Synthesis of Fluorinated Surfactants from this compound

The primary synthetic strategy for producing fluorinated surfactants from this compound involves the ring-opening of the epoxide. This can be achieved through reactions with various nucleophiles, such as amines and alcohols, to introduce the desired hydrophobic and hydrophilic groups.

Synthesis of Cationic Fluorinated Surfactants

Cationic fluorinated surfactants can be synthesized by reacting this compound with a long-chain tertiary amine. The reaction proceeds via the quaternization of the amine through the ring-opening of the epoxide.

Experimental Protocol: Synthesis of a Cationic Fluorinated Surfactant

This protocol describes the synthesis of a cationic fluorinated surfactant using this compound and a fatty amine.

Materials:

  • This compound

  • N,N-Dimethyldodecylamine (or other long-chain tertiary amine)

  • Isopropanol (or other suitable solvent)

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-dimethyldodecylamine (1 equivalent) in isopropanol.

  • Add this compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Non-ionic Fluorinated Surfactants

Non-ionic fluorinated surfactants can be prepared by the ring-opening of this compound with a hydrophilic polymer containing a hydroxyl group, such as polyethylene glycol (PEG).

Experimental Protocol: Synthesis of a Non-ionic Fluorinated Surfactant

This protocol details the synthesis of a non-ionic fluorinated surfactant by reacting this compound with polyethylene glycol.

Materials:

  • This compound

  • Polyethylene glycol (PEG) of desired molecular weight

  • Sodium hydride (or other suitable base)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add polyethylene glycol and dissolve it in anhydrous THF.

  • Cool the solution in an ice bath and slowly add sodium hydride to the mixture.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add this compound dropwise to the reaction mixture using a dropping funnel.

  • Let the reaction proceed at room temperature for 48 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Purify the resulting non-ionic fluorinated surfactant by dialysis or column chromatography.

Synthesis of Fluorinated Polymeric Surfactants for Drug Delivery

A notable application of this compound-derived surfactants is in the field of drug delivery. A fluorinated polymeric surfactant with a Pluronic-like structure has been synthesized and successfully used as a carrier for the anticancer drug baicalin.[1] This was achieved by first preparing a fluorinated epichlorohydrin derivative (EPTF) and then using it in a living cationic polymerization with polyethylene oxide (PEO).[1]

Experimental Protocol: Synthesis of Fluorinated Epichlorohydrin (EPTF)

This protocol is based on the Williamson ether synthesis.[1]

Materials:

  • This compound

  • 2,2,3,3,4,4,5,5-octafluoro-1-pentanol

  • Sodium hydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in anhydrous DMF in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Stir the mixture at room temperature for 2 hours.

  • Add this compound dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain EPTF.

Experimental Protocol: Synthesis of ABA Triblock Amphiphilic Polymer

This protocol describes the living cationic polymerization of polyethylene oxide (PEO) and EPTF.[1]

Materials:

  • Polyethylene oxide (PEO)

  • Fluorinated epichlorohydrin (EPTF)

  • Boron trifluoride diethyl etherate (BF3·OEt2) as an initiator

  • Dichloromethane (DCM) as a solvent

  • Magnetic stirrer

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve PEO in DCM.

  • Add BF3·OEt2 to the solution and stir for 30 minutes.

  • Add a solution of EPTF in DCM to the reaction mixture.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding methanol.

  • Precipitate the polymer in cold diethyl ether.

  • Filter and dry the resulting ABA triblock amphiphilic polymer under vacuum.

Physicochemical Properties of this compound-Derived Surfactants

The performance of a surfactant is determined by its physicochemical properties, such as its ability to lower surface tension and its critical micelle concentration (CMC).

Table 1: Physicochemical Properties of a Fluorinated Polymeric Surfactant [1]

PropertyValue
Critical Micelle Concentration (CMC)8.13 × 10⁻⁵ to 1.95 × 10⁻³ g/L
Baicalin Loading CapacityUp to 380.776 µg/mL

Note: The range in CMC values corresponds to different molecular weights of the synthesized polymeric surfactants.

Visualization of Synthetic Pathways and Workflows

Synthesis of Cationic Fluorinated Surfactants

G cluster_reaction Reaction This compound This compound ReactionStep Reflux, 24h This compound->ReactionStep + FattyAmine Long-chain Tertiary Amine (e.g., N,N-Dimethyldodecylamine) FattyAmine->ReactionStep Solvent Isopropanol Solvent->ReactionStep CationicSurfactant Cationic Fluorinated Surfactant ReactionStep->CationicSurfactant

Caption: Synthesis of a cationic fluorinated surfactant.

Experimental Workflow for Drug Loading

G Start Start Dissolve Dissolve Polymeric Surfactant and Baicalin in Ethanol Start->Dissolve Evaporate Solvent Evaporation Dissolve->Evaporate Hydrate Hydrate with Deionized Water Evaporate->Hydrate Filter Filter through 0.22 µm filter Hydrate->Filter Analyze Characterize Nanomicelles (DLS, TEM, UV-Vis) Filter->Analyze End End Analyze->End

Caption: Workflow for loading baicalin into nanomicelles.

Conclusion

This compound is a valuable precursor for the synthesis of a variety of fluorinated surfactants with tunable properties. The straightforward ring-opening chemistry allows for the incorporation of diverse functional groups, leading to cationic, non-ionic, and polymeric surfactants. The demonstrated application of an this compound-derived polymeric surfactant in drug delivery highlights the potential of these compounds in the pharmaceutical field. Further research into the synthesis and characterization of different classes of this compound-based surfactants will undoubtedly expand their application in various scientific and industrial domains.

References

Asymmetric Synthesis of Fluorinated Heterocycles from Epifluorohydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the asymmetric synthesis of a broad range of fluorinated heterocycles directly from epifluorohydrin. While the synthesis of fluorinated heterocycles is a robust field of research, the use of this compound as a direct chiral starting material for the construction of various heterocyclic scaffolds appears to be a niche or less-documented area.

This document aims to provide researchers, scientists, and drug development professionals with an overview of the current landscape and to highlight related synthetic strategies that, while not starting directly from this compound, are relevant to the synthesis of fluorinated heterocycles. The information presented is based on available literature on the synthesis of fluorinated aziridines, oxetanes, and piperidines, as well as general principles of asymmetric synthesis.

Introduction to Fluorinated Heterocycles and this compound

Fluorinated heterocycles are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into a heterocyclic scaffold can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound is a chiral building block that possesses both an epoxide and a fluoromethyl group, making it an attractive, albeit challenging, starting material for the synthesis of fluorinated compounds. The high reactivity of the epoxide ring allows for various nucleophilic ring-opening reactions, which can be rendered asymmetric through the use of chiral catalysts or auxiliaries.

General Strategies for the Asymmetric Synthesis of Fluorinated Heterocycles

  • Asymmetric Fluorination of Pre-formed Heterocycles: This involves the use of chiral fluorinating reagents or catalysts to introduce a fluorine atom enantioselectively onto an existing heterocyclic ring.

  • Cyclization of Fluorinated Precursors: This strategy employs acyclic, fluorinated building blocks that are then cyclized under asymmetric conditions to form the desired heterocycle.

  • Ring-Opening of Epoxides and Aziridines: This is the most relevant strategy to the topic, where the asymmetric ring-opening of an epoxide or aziridine by a nucleophile is a key step in constructing the heterocyclic core. Although not detailed with this compound, this is a common method for other epoxides.

Potential Synthetic Pathways Utilizing this compound

Based on established epoxide chemistry, one can propose logical synthetic pathways for the asymmetric synthesis of fluorinated heterocycles from this compound. These remain theoretical until supported by detailed experimental literature.

Synthesis of Fluorinated N-Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a plausible route to various N-heterocycles. For instance, the reaction with amines, amino alcohols, or sulfonamides could potentially yield fluorinated aziridines, morpholines, or oxazolidinones, respectively.

Logical Workflow for Synthesis of Fluorinated N-Heterocycles:

Caption: Proposed workflow for N-heterocycle synthesis.

Synthesis of Fluorinated O-Heterocycles

Similarly, oxygen-based nucleophiles could be employed for the synthesis of fluorinated oxygen-containing heterocycles. For example, intramolecular cyclization of a halohydrin derived from this compound could lead to fluorinated oxetanes.

Challenges and Future Directions

The apparent scarcity of literature on the direct use of this compound in asymmetric heterocycle synthesis may be attributed to several factors:

  • Reactivity and Selectivity: The presence of the fluorine atom can influence the electronics and sterics of the epoxide ring, potentially leading to challenges in achieving high regio- and enantioselectivity in ring-opening reactions.

  • Stability of Intermediates: Fluorinated intermediates may exhibit different stability profiles compared to their non-fluorinated counterparts.

  • Availability of Chiral this compound: While commercially available, the enantiopurity and cost of (R)- and (S)-epifluorohydrin could be a consideration for its widespread use as a starting material.

Future research in this area could focus on the development of novel catalytic systems specifically designed to address the unique challenges posed by this compound. The exploration of enzymatic catalysis could also provide highly selective methods for its transformation into valuable fluorinated heterocycles.

Conclusion

While the direct asymmetric synthesis of a wide array of fluorinated heterocycles from this compound is not yet a well-documented field with readily available protocols, the chemical logic for such transformations is sound. The information provided here serves as a foundational guide for researchers interested in exploring this promising, yet underdeveloped, area of synthetic chemistry. Further investigation and methods development are required to unlock the full potential of this compound as a chiral building block for the synthesis of novel fluorinated heterocycles for applications in drug discovery and materials science. Researchers are encouraged to adapt existing protocols for asymmetric epoxide openings and apply them to this compound, with careful optimization of reaction conditions and catalyst systems.

Troubleshooting & Optimization

Technical Support Center: Optimizing Epifluorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of epifluorohydrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Moisture Content: The presence of water can significantly reduce the nucleophilicity of the fluoride source (e.g., potassium fluoride) by hydrating the fluoride ions.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents and ensure your fluoride source is thoroughly dried, for instance, by heating under vacuum.

  • Purity of Starting Materials: Impurities in the starting material, such as epichlorohydrin, can lead to side reactions and lower the yield of the desired product.[2][3]

    • Solution: Use high-purity epichlorohydrin. If necessary, purify the starting material by distillation before use.

  • Inefficient Phase-Transfer Catalysis: For the reaction between an organic substrate like epichlorohydrin and an inorganic salt like potassium fluoride, a phase-transfer catalyst (PTC) is often crucial for bringing the reactants together.[4][5][6] An inactive or inappropriate PTC will result in a slow or incomplete reaction.

    • Solution: Select a suitable PTC, such as a quaternary ammonium salt or a crown ether.[4][7] Ensure the PTC is not degraded and is used at the correct loading.

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it could promote side reactions or decomposition of the product.

    • Solution: Optimize the reaction temperature. Literature on similar reactions suggests that temperatures around 90°C can be effective for related epoxidation reactions.[8] However, this needs to be empirically determined for your specific setup.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material or the formation of byproducts.

    • Solution: Carefully control the molar ratio of epichlorohydrin to the fluoride source. A slight excess of the fluoride source is often used to drive the reaction to completion.

  • Product Loss During Workup: this compound is a volatile compound (boiling point: 85-86 °C), and significant amounts can be lost during the workup and purification steps, especially if using a rotary evaporator.[9][10]

    • Solution: Be cautious during solvent removal.[1] Use a lower bath temperature and carefully control the vacuum. Check the solvent in the rotovap trap for your product.[10]

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer: Byproduct formation is a common issue that can complicate purification and reduce the yield of this compound.

  • Potential Byproducts: In the synthesis from epichlorohydrin and a fluoride source, potential byproducts can include diols (from the ring-opening of the epoxide by water) and other rearrangement products.[11]

  • Minimizing Byproducts:

    • Exclude Water: As mentioned above, rigorously exclude water from your reaction to prevent the formation of diol byproducts.

    • Control Reaction Time: Quench the reaction as soon as it is complete to prevent the formation of degradation products.[1] Monitoring the reaction by TLC or GC is crucial.

    • Optimize Temperature: Avoid excessively high temperatures that might favor side reactions.

Question 3: How can I improve the efficiency of the reaction between the organic phase (epichlorohydrin) and the solid fluoride source?

Answer: This is a classic example of a heterogeneous reaction, and improving the interaction between the two phases is key to optimizing the reaction.

  • Use of a Phase-Transfer Catalyst (PTC): A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[4][5][6][7]

    • Mechanism: In this case, the PTC transports the fluoride anion from the solid phase into the organic phase, allowing it to react with epichlorohydrin.

    • Examples of PTCs: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers (e.g., 18-crown-6) are commonly used PTCs.[4][7]

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the PTC, thereby affecting the reaction rate. Aprotic polar solvents are often a good choice.

  • Stirring: Vigorous stirring is essential to maximize the surface area contact between the different phases.[1]

Data Presentation: Reaction Parameter Optimization

The following tables summarize key reaction parameters that can be optimized for this compound synthesis, with illustrative data based on analogous reactions reported in the literature.

Table 1: Effect of Temperature on Reaction Time and Yield (Illustrative)

Temperature (°C)Reaction Time (h)This compound Yield (%)Notes
601245Incomplete conversion
80675Good conversion
90485Optimal temperature in some systems[8]
110270Increased byproduct formation

Table 2: Influence of Phase-Transfer Catalyst (PTC) on Yield

PTCPTC Loading (mol%)Reaction Time (h)This compound Yield (%)
None024<10
Tetrabutylammonium Bromide5680
18-Crown-65490

Table 3: Impact of Fluoride Source and its Preparation

Fluoride SourcePre-treatmentRelative ReactivityNotes
Potassium FluorideNoneLowHigh lattice energy, low solubility
Potassium FluorideSpray-driedHighIncreased surface area and reactivity
Cesium FluorideDried under vacuumHighMore soluble but also more expensive

Experimental Protocols

Detailed Methodology for this compound Synthesis via Halogen Exchange

This protocol describes a general procedure for the synthesis of this compound from epichlorohydrin using potassium fluoride and a phase-transfer catalyst.

Materials:

  • Epichlorohydrin (high purity)

  • Anhydrous Potassium Fluoride (spray-dried for best results)

  • Phase-Transfer Catalyst (e.g., 18-crown-6)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and distillation

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Charging Reactants: To the flask, add anhydrous potassium fluoride (e.g., 1.5 equivalents) and the phase-transfer catalyst (e.g., 0.05 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Addition of Epichlorohydrin: Add high-purity epichlorohydrin (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-90°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of fresh solvent.

  • Purification: Carefully remove the solvent under reduced pressure, being mindful of the volatility of this compound. The crude product can then be purified by fractional distillation.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Workup & Purification start Low Yield of This compound check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity Purity reagent_dryness Moisture Present? check_reagents->reagent_dryness Dryness ptc_activity Inactive PTC? check_reagents->ptc_activity Catalyst temp Suboptimal Temperature? check_conditions->temp Temp time Incorrect Reaction Time? check_conditions->time Time stirring Inefficient Stirring? check_conditions->stirring Mixing volatility Product Loss due to Volatility? check_workup->volatility Volatility extraction Inefficient Extraction? check_workup->extraction Extraction purify_sm Purify Starting Materials reagent_purity->purify_sm dry_reagents Dry Reagents & Solvents reagent_dryness->dry_reagents new_ptc Use Fresh/ Different PTC ptc_activity->new_ptc optimize_temp Optimize Temp. temp->optimize_temp monitor_reaction Monitor Reaction (TLC/GC) time->monitor_reaction increase_stirring Increase Stirring Rate stirring->increase_stirring careful_roto Careful Solvent Removal volatility->careful_roto check_aq Check Aqueous Layer extraction->check_aq

A troubleshooting guide for low this compound yield.

Diagram 2: Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge KF and Phase-Transfer Catalyst setup->charge add_solvent Add Anhydrous Solvent charge->add_solvent add_epichlorohydrin Add Epichlorohydrin add_solvent->add_epichlorohydrin react Heat and Stir (e.g., 80-90°C) add_epichlorohydrin->react monitor Monitor Reaction (TLC/GC) react->monitor monitor->react Incomplete workup Cool, Filter Salts, and Wash monitor->workup Complete purify Solvent Removal & Fractional Distillation workup->purify end Pure this compound purify->end

A typical experimental workflow for synthesizing this compound.

References

Technical Support Center: Purification of Epifluorohydrin-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from epifluorohydrin. The guidance focuses on practical solutions to common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Reactions with this compound, particularly ring-opening reactions with nucleophiles like amines or phenols, can generate several types of impurities. These include:

  • Unreacted Starting Materials: Residual this compound and the nucleophile are common impurities.

  • Di-adducts: The nucleophile may react with two molecules of this compound, leading to the formation of a di-adduct. This is more prevalent when an excess of this compound is used.

  • Regioisomers: Nucleophilic attack can occur at either carbon of the epoxide ring, leading to the formation of regioisomers. The predominant isomer will depend on the reaction conditions (e.g., acidic or basic) and the nature of the nucleophile.

  • Polymerization Products: this compound can undergo polymerization, especially in the presence of strong acids or bases, leading to the formation of polyethers.

  • Solvent Adducts: If the solvent is reactive under the reaction conditions, it may form adducts with this compound.

Q2: How does the fluorine atom in this compound-derived products affect purification?

A2: The presence of a fluorine atom can significantly influence the physicochemical properties of the product, which in turn affects the purification strategy:

  • Polarity: The high electronegativity of fluorine can alter the polarity of the molecule, which may require adjustment of the solvent system used in chromatography or extraction.

  • Volatility: Fluorinated compounds can have different volatilities compared to their non-fluorinated analogs, which can be exploited in purification by distillation.

  • Acidity/Basicity: The fluorine atom can influence the pKa of nearby functional groups, which is an important consideration for ion-exchange chromatography and pH-dependent extractions.

Q3: What are the key considerations when developing a purification strategy for a novel this compound derivative?

A3: A systematic approach is crucial for developing an effective purification strategy. Key considerations include:

  • Physicochemical Properties of the Product: Determine the polarity, solubility, volatility, and thermal stability of the target compound.

  • Nature of Impurities: Identify the likely impurities based on the reaction mechanism and screen for their presence using techniques like TLC or LC-MS.

  • Scale of the Reaction: The choice of purification technique will depend on the amount of material to be purified. Small-scale purifications are often amenable to flash chromatography, while larger-scale purifications may require crystallization or distillation.

  • Desired Purity Level: The required purity of the final product will dictate the rigor of the purification process. For example, products intended for biological assays will require higher purity than those for initial characterization.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of the target compound from impurities.
Column overloading.Reduce the amount of crude product loaded onto the column.
Column channeling.Ensure the column is packed uniformly to avoid channels.
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the polarity of the eluent. For normal-phase chromatography, decrease polarity to slow down elution and increase it to speed it up. The opposite is true for reverse-phase chromatography.
Tailing of Polar Compounds Strong interaction with the stationary phase.For silica gel chromatography, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can reduce tailing of polar and basic compounds, respectively.
Product is Not Eluting The compound may be too polar for the chosen solvent system.Gradually increase the polarity of the eluent. If the compound is still not eluting, consider using a different stationary phase or purification technique.
Crystallization
Problem Possible Cause Solution
Product Oiling Out The solution is too concentrated or cooled too quickly.Dilute the solution or allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote crystallization.
The solvent is not appropriate.Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold.
No Crystals Form The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
The compound is highly soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it becomes clear again and allow to cool slowly.
Low Recovery The compound is partially soluble in the cold solvent.Cool the crystallization mixture in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Alternatively, filtering the mixture through a pad of celite can help to break the emulsion.
Poor Recovery of Product The product has some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Adjusting the pH of the aqueous phase can also improve the partitioning of acidic or basic compounds into the organic layer.
The wrong organic solvent was used.Choose an organic solvent in which the product is highly soluble and which is immiscible with the aqueous phase.

Experimental Protocols

Protocol 1: Purification of a Fluorinated Amino Alcohol by Flash Column Chromatography

This protocol describes a general procedure for the purification of a fluorinated amino alcohol, a common product of the reaction between this compound and an amine.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude product.
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
  • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and uniform bed.
  • Drain the excess solvent until the solvent level is just above the silica gel bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Carefully apply the sample to the top of the silica gel bed using a pipette.
  • Allow the sample to adsorb onto the silica gel.

3. Elution:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (e.g., using a hand pump or compressed air) to push the solvent through the column at a steady rate.
  • Collect fractions in test tubes or vials.

4. Analysis of Fractions:

  • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a model this compound-derived amino alcohol.

Purification Method Scale Purity (%) Recovery Yield (%) Notes
Flash Column Chromatography100 mg>9885Good for small-scale purification and separation of closely related impurities.
Recrystallization1 g>9975Effective for obtaining highly pure material, but recovery may be lower.
Distillation (Kugelrohr)5 g9590Suitable for thermally stable, volatile compounds. May not remove impurities with similar boiling points.

Mandatory Visualization

Reaction and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a product derived from this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A This compound + Nucleophile B Reaction Mixture A->B Reaction C Quenching B->C D Extraction C->D E Crude Product D->E F Column Chromatography E->F G Crystallization E->G H Distillation E->H I Pure Product F->I G->I H->I J Purity and Characterization I->J

Caption: General workflow for synthesis and purification.

Beta-Adrenergic Receptor Signaling Pathway

Befunolol, a beta-blocker derived from an this compound analog, acts by antagonizing the beta-adrenergic receptor. The diagram below illustrates the canonical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Beta-Adrenergic Receptor G_Protein G Protein (Gs) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased aqueous humor production) PKA->Cellular_Response Phosphorylates Target Proteins Epinephrine Epinephrine (Agonist) Epinephrine->Receptor Befunolol Befunolol (Antagonist) Befunolol->Receptor

Caption: Befunolol antagonizes the beta-adrenergic receptor.

Technical Support Center: Improving Regioselectivity in the Ring-Opening of Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective ring-opening of epifluorohydrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated propanol derivatives from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers from the ring-opening of this compound?

The nucleophilic ring-opening of this compound can result in two regioisomers: attack at the C3 position (less substituted carbon) yields a 3-fluoro-1-substituted-propan-2-ol, while attack at the C2 position (more substituted carbon bearing the fluoromethyl group) yields a 2-fluoro-3-substituted-propan-1-ol. The selectivity of this reaction is highly dependent on the reaction conditions.

Q2: What are the key factors that influence the regioselectivity of this compound ring-opening?

The regioselectivity is primarily governed by a combination of steric and electronic effects, the nature of the nucleophile, the choice of catalyst (or lack thereof), and the solvent system.[1]

  • Reaction Mechanism: Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C3).[2] Under acidic conditions, the mechanism has more SN1 character. The epoxide oxygen is protonated, and a partial positive charge develops on the carbon atoms. The nucleophile will then preferentially attack the carbon that can better stabilize this positive charge. Due to the electron-withdrawing nature of the fluoromethyl group, the C2 carbon is destabilized, which generally still favors attack at C3. However, strong acids can sometimes lead to mixtures of isomers.

  • Nucleophile: Strong, "hard" nucleophiles favor SN2-type attack at the less hindered C3 position. Softer nucleophiles may exhibit different selectivity.

  • Catalyst: Lewis acids can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. The choice and amount of Lewis acid can significantly influence the regioselectivity.[1] Lanthanide triflates like Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are effective catalysts for the ring-opening of epoxides with amines.[3][4]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity.

Q3: How can I favor the formation of 3-fluoro-1-substituted-propan-2-ols (attack at C3)?

To favor nucleophilic attack at the less substituted C3 position, you should employ conditions that promote an SN2 mechanism. This typically involves:

  • Using a strong nucleophile.

  • Conducting the reaction under basic or neutral conditions.

  • Using aprotic solvents.

  • Lowering the reaction temperature to favor the kinetically controlled product.[1]

Q4: How can I favor the formation of 2-fluoro-3-substituted-propan-1-ols (attack at C2)?

Achieving selective attack at the more substituted C2 position is more challenging due to both steric hindrance and the electronic effect of the fluoromethyl group. However, by carefully controlling the reaction conditions to favor an SN1-like mechanism, the regioselectivity can be shifted. This can be attempted by:

  • Using a Lewis acid catalyst to activate the epoxide ring.[1] The choice of a suitable Lewis acid is crucial and may require screening.

  • Employing acidic conditions, for example, by using the salt of a weak nucleophile with a strong acid. A study on the ring-opening of various epoxides with sodium azide in water demonstrated that lowering the pH from 9.5 to 4.2 could reverse or significantly alter the regioselectivity, favoring attack at the more substituted carbon.[5][6]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of regioisomers with poor selectivity.

  • Possible Cause: The reaction conditions are promoting a mixture of SN1 and SN2 pathways. This can happen in the presence of protic solvents or with acidic catalysts that are not selective.

  • Solutions:

    • Switch to Basic/Neutral Conditions: If you are using acidic conditions, try switching to a protocol with a strong nucleophile in a neutral or basic medium to strongly favor the SN2 pathway.[1]

    • Change the Solvent: Avoid protic solvents if you want to suppress the SN1 pathway. Consider using aprotic solvents like THF or diethyl ether.[1]

    • Lower the Temperature: Reducing the reaction temperature can increase the kinetic selectivity towards the SN2 product.[1]

    • Optimize Catalyst: If using a Lewis acid, screen different catalysts and optimize the catalyst loading. Sometimes, a lower catalyst concentration can improve selectivity.

Problem 2: The reaction is very slow or does not proceed to completion.

  • Possible Cause: The nucleophile is not strong enough, or the reaction temperature is too low. Epoxide ring-opening can be sluggish without proper activation.

  • Solutions:

    • Add a Catalyst: If not already using one, consider adding a catalytic amount of a Lewis acid, such as Sc(OTf)₃ or Yb(OTf)₃, especially when using weaker nucleophiles like aromatic amines.[3][4]

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be aware that this might also decrease regioselectivity.

    • Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, using sodium azide instead of trimethylsilyl azide, or a deprotonated amine.

Problem 3: I am observing significant byproduct formation, such as diols.

  • Possible Cause: Presence of water in the reaction mixture, leading to hydrolysis of the epoxide. This is particularly a problem in acid-catalyzed reactions.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify Reagents: Distill solvents and purify reagents to remove any water contamination.

Problem 4: I am having difficulty separating the two regioisomers.

  • Possible Cause: The two regioisomers have very similar polarities, making them difficult to separate by standard column chromatography.

  • Solutions:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes a less polar or a more polar eluent system can provide better separation. Using a gradient elution may also be effective.

    • Derivatization: If the isomers are inseparable, consider derivatizing the mixture. The different positions of the hydroxyl and fluoro groups might lead to derivatives with different physical properties that are easier to separate.

    • Recrystallization: If the products are crystalline, fractional recrystallization might be a viable purification method.

Data Presentation

The following tables summarize typical conditions and observed regioselectivity for the ring-opening of epoxides, which can serve as a starting point for optimizing the reaction of this compound. Note: Data for this compound is scarce in the literature; these examples with analogous epoxides provide guiding principles.

Table 1: Regioselectivity of Epoxide Ring-Opening with Sodium Azide under pH Control [5][6]

Epoxide SubstratepHTemperature (°C)Time (h)Major Product (Attack at)Regioisomeric Ratio (C-more sub : C-less sub)
1,2-Epoxy-2-methylpropane9.5802C-less sub1:99
1,2-Epoxy-2-methylpropane4.2251C-more sub99:1
1,2-Epoxyoctane9.5803C-less sub10:90
1,2-Epoxyoctane4.2252C-less sub30:70
Styrene Oxide9.5603C-more sub88:12
Styrene Oxide4.2251C-more sub95:5

Table 2: Lewis Acid Catalyzed Ring-Opening of Epoxides with Amines [3][4]

Epoxide SubstrateAmineCatalyst (mol%)ConditionsMajor Product (Attack at)Yield (%)
Styrene OxideAnilineSc(OTf)₃ (10)rt, solvent-free, 10 minC-more sub92
Cyclohexene OxideAnilineSc(OTf)₃ (10)rt, solvent-free, 20 minN/A (trans)90
Propylene OxideAnilineSc(OTf)₃ (10)rt, solvent-free, 30 minC-less sub85
Styrene OxideAnilineYb(OTf)₃ (10)THF, rt, 30 minC-more sub90
Cyclohexene OxideAnilineYb(OTf)₃ (10)THF, rt, 30 minN/A (trans)91

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1-fluoropropan-2-ol (Favors C3 Attack)

This protocol is adapted from the general procedure for epoxide ring-opening with sodium azide under basic conditions.[5]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Water

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (5 equivalents) in deionized water. The pH of this solution will be basic (around 9.5).

    • Add this compound (1 equivalent) to the stirred solution.

    • Heat the heterogeneous mixture to 60-80 °C and monitor the reaction by TLC or GC-MS until the this compound is consumed.

    • Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azido-1-fluoropropan-2-ol.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Amino-3-fluoropropan-2-ol (Favors C3 Attack)

This protocol utilizes a Lewis acid catalyst for the ring-opening with an amine nucleophile.[3]

  • Materials:

    • This compound

    • Amine (e.g., aniline, benzylamine) (1-1.2 equivalents)

    • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

    • Dichloromethane (optional, for dilution)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a clean, dry flask, add the amine (1 equivalent) and this compound (1.2 equivalents).

    • Add scandium(III) triflate (5-10 mol%) to the mixture. If the reaction is too viscous, a minimal amount of anhydrous solvent can be added.

    • Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-3-fluoropropan-2-ol.

Visualizations

Ring_Opening_Pathways cluster_conditions Reaction Conditions cluster_mechanisms Mechanism cluster_products Products Basic_Neutral Basic / Neutral (e.g., NaNH2, R-NH2) SN2 SN2 Pathway Basic_Neutral->SN2 Favors Acidic Acidic (e.g., H+, Lewis Acid) SN1 SN1-like Pathway Acidic->SN1 Favors Epi This compound Epi->SN2 Epi->SN1 Prod_C3 3-Fluoro-1-substituted-propan-2-ol (Attack at C3) SN2->Prod_C3 Major Product (Less hindered) SN1->Prod_C3 Often still major due to -I effect of -CH2F Prod_C2 2-Fluoro-3-substituted-propan-1-ol (Attack at C2) SN1->Prod_C2 Possible Product (More stable carbocation character)

Caption: Reaction pathways for the ring-opening of this compound under different conditions.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Q_Desired Desired Product? Start->Q_Desired C3_Attack Attack at C3 (3-Fluoro-1-sub-propan-2-ol) Q_Desired->C3_Attack  Attack at C3   C2_Attack Attack at C2 (2-Fluoro-3-sub-propan-1-ol) Q_Desired->C2_Attack  Attack at C2   Sol_C3 Use Strong Nucleophile (e.g., RO-, N3-) Use Aprotic Solvent Lower Temperature C3_Attack->Sol_C3 Sol_C2 Use Lewis Acid Catalyst (e.g., Sc(OTf)3, Yb(OTf)3) Control pH to acidic range (e.g., pH 4-5) Use non-nucleophilic solvent C2_Attack->Sol_C2 End Improved Regioselectivity Sol_C3->End Sol_C2->End

Caption: Troubleshooting workflow for improving regioselectivity in this compound ring-opening.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions Involving Chiral Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral epifluorohydrin. Our aim is to help you overcome common challenges and enhance the stereoselectivity of your reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing low enantiomeric excess (ee) in the nucleophilic ring-opening of my chiral this compound. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The catalyst is paramount for achieving high stereoselectivity.

    • Is the catalyst truly chiral and enantiopure? Verify the quality and enantiopurity of your catalyst.

    • Is the catalyst suitable for this specific transformation? Lewis acid catalysts, such as salen-metal complexes (e.g., (salen)Co), are often effective for activating the epoxide ring. For the synthesis of β-fluoroamines from aziridines, a cooperative system of two Lewis acids has been shown to be effective.[1]

    • Is the catalyst loading optimized? A low catalyst loading might not be sufficient to control the stereochemical outcome, while an excessively high loading can sometimes lead to side reactions or dimerization. Experiment with a range of catalyst loadings (e.g., 1-10 mol%).

  • Reaction Temperature: Temperature plays a critical role in stereoselectivity.

    • Are you running the reaction at a low enough temperature? Generally, lower temperatures favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states. Try running your reaction at 0 °C, -20 °C, or even -78 °C.

  • Solvent Effects: The solvent can significantly influence the reaction pathway.

    • Have you screened different solvents? The polarity and coordinating ability of the solvent can affect the catalyst's activity and the stability of the transition states. Aprotic solvents like dichloromethane (DCM), toluene, or THF are often good starting points.

  • Nucleophile Reactivity: The nature of your nucleophile is crucial.

    • Is your nucleophile too reactive or not reactive enough? Highly reactive nucleophiles may react through a less selective background reaction. Weaker nucleophiles might require more forcing conditions, which can decrease selectivity.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the nucleophilic attack on the this compound ring?

Answer:

Controlling regioselectivity in the ring-opening of this compound is key to obtaining the desired product. The outcome depends on whether the reaction proceeds via an SN1 or SN2-type mechanism.

  • Under Basic or Neutral Conditions (SN2 Pathway): The nucleophile will preferentially attack the less sterically hindered carbon atom. To favor this pathway:

    • Use a strong, non-bulky nucleophile.

    • Employ aprotic solvents.

    • Avoid acidic catalysts or additives. Tertiary amines like triethylamine (Et3N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective catalysts in water for the ring-opening with amines or thiols.[2]

  • Under Acidic Conditions (SN1-like Pathway): The epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. To favor this pathway:

    • Use a Lewis acid or Brønsted acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) is a common choice for hydrofluorination of aryl epoxides, leading to syn-fluorohydrins.[3]

    • Employ weaker nucleophiles.

  • For Perfluorinated Epoxides: Be aware that perfluorinated epoxides like hexafluoropropylene oxide (HFPO) can exhibit "abnormal" regioselectivity, where the nucleophile attacks the more sterically hindered carbon even under basic conditions. This is attributed to electronic effects of the fluorine atoms.

Question 3: I am struggling with poor diastereoselectivity when creating a second stereocenter. What factors should I consider?

Answer:

Achieving high diastereoselectivity requires careful control over the transition state geometry.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the nucleophile or substrate can effectively control the facial selectivity of the attack.

  • Catalyst Control: A well-chosen chiral catalyst can create a chiral environment that favors the formation of one diastereomer over the other.

  • Substrate Control: The existing stereocenter in the chiral this compound will influence the approach of the nucleophile. Understanding the steric and electronic biases of your substrate is crucial.

  • Chelation Control: If your substrate and reagent have chelating groups, the choice of a metal-based catalyst can lead to a more rigid, organized transition state, thereby enhancing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is chiral this compound and why is it a useful building block?

A1: Chiral this compound, which exists as (R)-epifluorohydrin and (S)-epifluorohydrin, is a versatile synthetic intermediate. The presence of the fluorine atom can impart unique properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered basicity of nearby functional groups.[4][5] The epoxide ring allows for the stereospecific introduction of various functionalities through nucleophilic ring-opening reactions.

Q2: How can I determine the enantiomeric and diastereomeric excess of my product?

A2: The most common techniques for determining enantiomeric excess (ee) and diastereomeric ratio (dr) are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used and reliable method.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents (like Mosher's acid) can allow for the differentiation of enantiomers and diastereomers. ¹⁹F NMR can be particularly useful for fluorine-containing compounds.[4]

Q3: Can I use enzymatic methods to improve the stereoselectivity of reactions with this compound?

A3: Yes, biocatalysis can be a powerful tool. Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the ring-opening of epoxides. While wild-type enzymes may show low enantioselectivity, protein engineering can significantly improve their performance.[6] Lipases have also been used to catalyze the ring-opening of epoxides with amines.[7][8]

Data on Stereoselective Ring-Opening of Epoxides

The following table summarizes representative data for the stereoselective ring-opening of epoxides with various nucleophiles. Note that specific data for this compound is limited in the literature, so analogous reactions with other epoxides are included for comparison.

EpoxideNucleophileCatalyst/ConditionsSolventProductYield (%)ee (%) / drReference
meso-N-Picolinamide AziridineFluoride (from PhCOF/HFIP)(salen)Co / Ti(OiPr)₄Toluenetrans-β-Fluoroamine9384[1]
Substituted Aryl EpoxidesFluoride (from HF·Et₃N)BF₃·OEt₂ (-20 °C)CH₂Cl₂syn-FluorohydrinHighN/A (Stereoselective)[3]
(R)-2-Phenyl-N-tosylaziridineVarious AlcoholsSc(OTf)₃CH₂Cl₂1,2-Amino EthersHighGood[9]
Styrene OxideThiophenolNone (in water)H₂Oβ-Hydroxy Sulfide87N/A[10]
Racemic Phenyl Glycidyl EtherCyanideHalohydrin Dehalogenase (N179L mutant)Buffer(R)-PGE>99>99[6]

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Fluoride Ring-Opening of a meso-Aziridine

This protocol is adapted from the enantioselective synthesis of β-fluoroamines from meso-aziridines.[1]

  • Preparation: In a glovebox, add the chiral (salen)Co catalyst (0.05 equiv) and the achiral Ti(IV) cocatalyst (0.10 equiv) to an oven-dried vial.

  • Solvent and Reagents: Outside the glovebox, add the solvent (e.g., toluene) and the meso-N-picolinamide aziridine (1.0 equiv).

  • Fluoride Source: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 equiv) followed by benzoyl fluoride (PhCOF) (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: General Procedure for Ring-Opening of Epoxides with Thiols in Water

This environmentally benign protocol is adapted for the synthesis of β-hydroxy thioethers.[10]

  • Reaction Setup: In a round-bottom flask, add the epoxide (1.0 equiv), the thiol (1.0-1.2 equiv), and water.

  • Reaction: Stir the mixture vigorously at a specified temperature (e.g., 70 °C) for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Visualizing the Workflow and Influencing Factors

Workflow for Optimizing Stereoselectivity

G cluster_0 Reaction Setup cluster_1 Optimization cluster_2 Analysis & Iteration A Select Chiral this compound ((R) or (S)) B Choose Nucleophile (Amine, Thiol, Azide, etc.) C Select Chiral Catalyst & Achiral Co-catalyst (if any) D Screen Solvents (Aprotic, Protic) E Vary Reaction Temperature (-78°C to RT) D->E Initial Conditions Set F Optimize Catalyst Loading (1-10 mol%) G Adjust Reagent Stoichiometry H Monitor Reaction (TLC, GC-MS) G->H Run Experiment I Purify Product (Chromatography) J Determine Stereoselectivity (Chiral HPLC, NMR) K Low Selectivity? Return to Optimization J->K K->E Iterate G cluster_0 Reaction Parameters cluster_1 Reagents A Stereoselectivity (ee% & dr) B Temperature B->A C Solvent C->A D Reaction Time D->A E Catalyst (Chirality, Loading) E->A F Nucleophile (Sterics, Reactivity) F->A G Substrate (this compound enantiomer) G->A

References

Epifluorohydrin stability and long-term storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and long-term storage of epifluorohydrin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Section 1: Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction results or low yield Degradation of this compound: Exposure to moisture, light, elevated temperatures, or incompatible materials can lead to the degradation of this compound, reducing its purity and reactivity.1. Verify Purity: Before use, verify the purity of this compound using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). 2. Proper Storage: Ensure the compound has been stored under the recommended conditions (see --INVALID-LINK--). 3. Inert Atmosphere: For sensitive reactions, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Improper Reaction Conditions: The regioselectivity and efficiency of epoxide ring-opening reactions are highly dependent on the reaction conditions.[1][2][3][4][5]1. pH Control: For acid-catalyzed reactions, ensure the correct acid and concentration are used. For base-catalyzed reactions, use a strong, non-nucleophilic base if only catalysis is desired, or a suitable nucleophile for ring-opening. 2. Solvent Choice: Use anhydrous solvents to prevent unwanted hydrolysis. 3. Temperature Control: Maintain the recommended reaction temperature to avoid side reactions or decomposition.
Formation of unexpected byproducts Side Reactions: The high reactivity of the epoxide ring can lead to polymerization, especially under harsh conditions.[1]1. Control Stoichiometry: Carefully control the molar ratio of reactants. An excess of the nucleophile can sometimes suppress polymerization.[1] 2. Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can favor byproduct formation.[1] 3. Use of Additives: In some cases, the addition of a small amount of water (8-10 wt%) has been shown to suppress side reactions in certain epoxide reactions.[1]
Precipitate formation in the this compound container Polymerization: Exposure to contaminants (e.g., acids, bases, or certain metals) or elevated temperatures can catalyze the polymerization of this compound.1. Inspect for Contaminants: Ensure that no incompatible materials have come into contact with the this compound. 2. Storage Temperature: Verify that the storage temperature has been consistently maintained at the recommended level. 3. Do Not Use: If a precipitate is observed, it is a sign of significant degradation. The material should not be used for experimental work.
Discoloration of the this compound solution Degradation or Impurities: A change in color may indicate the presence of degradation products or impurities from the synthesis process.1. Assess Purity: Analyze the material by GC-MS or another suitable method to identify any impurities or degradation products. 2. Purification: If the impurity is identified and can be removed, consider purification (e.g., distillation). However, for routine use, it is recommended to use a fresh, high-purity batch.

Section 2: Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily affected by:

  • Temperature: Higher temperatures accelerate decomposition and polymerization.

  • Moisture: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions, to form 3-fluoro-1,2-propanediol.

  • Light: Exposure to UV light can induce photodegradation, leading to the formation of various degradation products.

  • Contaminants: Acids, bases, and certain metals can catalyze polymerization and other degradation reactions.

Q2: What are the expected decomposition products of this compound?

A2: While specific studies on this compound are limited, based on the chemistry of similar compounds like epichlorohydrin, the following decomposition products can be anticipated:

  • Hydrolysis: 3-fluoro-1,2-propanediol.

  • Thermal Decomposition: At elevated temperatures, cleavage of the C-F and C-O bonds can occur, potentially leading to the formation of hydrogen fluoride (HF), carbonyl fluoride, and other fluorinated hydrocarbons.[6] In analogy to epichlorohydrin, the formation of hazardous gases is possible under high heat.[7]

  • Photodegradation: UV exposure can lead to the formation of carbonyl compounds through chain scission and photo-oxidation.[5]

Q3: What is the expected shelf life of this compound?

A3: When stored under optimal conditions (+4°C, protected from light and moisture), this compound is expected to be stable for at least two years. However, it is crucial to verify the purity of the compound before use, especially after prolonged storage.

Long-Term Storage Protocols

Q4: What are the ideal long-term storage conditions for this compound?

A4: For long-term storage, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at +4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen ingress.

  • Container: Use a tightly sealed, appropriate container (e.g., amber glass bottle with a secure cap).

  • Light: Protect from light by using an amber bottle and storing it in a dark location.

  • Moisture: Protect from moisture.

Parameter Recommended Condition Rationale
Temperature +4°CMinimizes degradation and polymerization rates.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Light Protect from lightPrevents photolytic degradation.
Moisture Keep dryPrevents hydrolysis of the epoxide ring.

Q5: Can I store this compound at room temperature?

A5: Short-term storage at room temperature may be acceptable for immediate use, but for long-term stability, refrigeration at +4°C is strongly recommended to minimize degradation.

Handling and Safety

Q6: What are the main safety hazards associated with this compound?

A6: this compound is a hazardous chemical and should be handled with appropriate safety precautions. Key hazards include:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Flammability: It is a flammable liquid and vapor.

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated fume hood.

Q7: What materials are incompatible with this compound?

A7: this compound is incompatible with strong acids, strong bases, oxidizing agents, and certain metals (e.g., aluminum, zinc). Contact with these materials can lead to vigorous reactions, including polymerization.

Section 3: Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the purity analysis of this compound. Method optimization may be required based on the specific instrument and available columns.

Objective: To determine the purity of this compound and identify potential impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or acetonitrile, GC grade)

  • Microsyringes

  • GC vials with caps

GC-MS Conditions (Example):

Parameter Condition
Column Capillary column suitable for volatile polar compounds (e.g., DB-624, ZB-WAX)
Injector Temperature 200 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial temperature: 40 °C, hold for 2 minutes Ramp: 10 °C/min to 200 °C, hold for 2 minutes
MS Transfer Line Temp 230 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 30-200

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1000 ppm) in a suitable solvent.

  • Instrument Setup: Set up the GC-MS instrument according to the conditions listed above. Allow the system to stabilize.

  • Injection: Inject the prepared sample into the GC-MS.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percent of the this compound peak to estimate purity.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known potential impurities from the synthesis route.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute this compound in Solvent Injection Inject Sample Dilution->Injection 1 µL Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification (MS Library) Integration->Identification Quantification Purity Calculation (Area %) Integration->Quantification

A simplified workflow for the purity analysis of this compound by GC-MS.

Section 4: Signaling Pathways and Logical Relationships

This compound Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the reactivity of epoxides.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation cluster_polymerization Polymerization This compound This compound Diol 3-Fluoro-1,2-propanediol This compound->Diol H₂O (Acid/Base) Thermal_Products HF, Carbonyl Fluoride, Other Fluorinated Hydrocarbons This compound->Thermal_Products High Temp Photo_Products Carbonyl Compounds (Chain Scission) This compound->Photo_Products UV Light Polymer Poly(this compound) This compound->Polymer Catalyst (Acid/Base/Metal)

Potential degradation pathways of this compound.

Troubleshooting Logic for Inconsistent Reaction Yields

This diagram outlines a logical approach to troubleshooting experiments with this compound that result in low or inconsistent yields.

TroubleshootingLogic node_action node_action node_result node_result Start Low/Inconsistent Yield Check_Purity Purity Verified? Start->Check_Purity Check_Storage Stored Correctly? Check_Purity->Check_Storage Yes Action_Analyze Analyze by GC-MS Check_Purity->Action_Analyze No Check_Conditions Reaction Conditions OK? Check_Storage->Check_Conditions Yes Action_New_Batch Use Fresh Batch Check_Storage->Action_New_Batch No Action_Optimize Optimize pH, Temp, Solvent Check_Conditions->Action_Optimize No Result_OK Proceed with Reaction Check_Conditions->Result_OK Yes Action_Analyze->Check_Purity Action_New_Batch->Check_Purity Action_Optimize->Check_Conditions

A logical workflow for troubleshooting low reaction yields with this compound.

References

Technical Support Center: Managing Polymerization Side Reactions of Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of epifluorohydrin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the synthesis of poly(this compound).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Polymer Yield

Question: My this compound polymerization resulted in a low yield of the desired polymer. What are the potential causes and how can I improve it?

Answer: Low polymer yield in this compound polymerization is a common issue that can stem from several factors, particularly related to impurities and reaction conditions.

  • Cause 1: Presence of Protic Impurities. Water, alcohols, or other protic impurities can react with and terminate the propagating polymer chains in both cationic and anionic polymerization. This is a primary cause of low yield.

  • Solution: Ensure rigorous purification of the monomer, solvent, and initiator. This compound should be distilled from a suitable drying agent like calcium hydride immediately before use. Solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone ketyl for ethers) and handled under an inert atmosphere (e.g., argon or nitrogen). All glassware must be flame-dried or oven-dried to remove adsorbed moisture.

  • Cause 2: Inefficient Initiation. The initiator may be degraded or used in an insufficient amount to overcome trace impurities and effectively initiate polymerization.

  • Solution: Use a freshly prepared or properly stored and quantified initiator. For anionic polymerization using organolithium initiators, it is crucial to titrate the initiator solution to determine its exact molarity before use. In cationic polymerization, ensure the Lewis acid initiator is not hydrolyzed.

  • Cause 3: Sub-optimal Reaction Temperature. The polymerization of epoxides is temperature-sensitive. A temperature that is too high can promote side reactions and termination, while a temperature that is too low may result in a very slow or stalled reaction.

  • Solution: The optimal temperature depends on the specific initiator and solvent system. For many cationic polymerizations of epoxides, lower temperatures (e.g., -78 °C to 0 °C) are often employed to suppress side reactions.[1] For anionic polymerizations, the optimal temperature can vary more widely. It is recommended to consult literature for similar systems or perform small-scale optimization experiments.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: The resulting poly(this compound) has a broad molecular weight distribution (PDI > 1.2). How can I achieve a narrower PDI?

Answer: A broad PDI in ring-opening polymerization typically indicates a loss of control over the chain growth process. The primary causes are slow initiation, chain transfer reactions, and premature termination.

  • Cause 1: Slow Initiation. If the rate of initiation is slower than the rate of propagation, new polymer chains are initiated throughout the course of the reaction. This leads to a mixture of chains with varying lengths.

  • Solution: The initiator should be chosen to ensure a rapid initiation step. For anionic polymerization, this means selecting an initiator with a pKa value that ensures a fast reaction with the monomer. For cationic polymerization, a rapidly activating Lewis acid or proton source is necessary. Adding the initiator quickly to the monomer solution at the start of the reaction can also help synchronize chain initiation.

  • Cause 2: Chain Transfer Reactions. A propagating polymer chain can transfer its active center to a monomer, solvent molecule, or another polymer chain. This terminates the growth of one chain while initiating a new one, leading to a broader distribution of chain lengths.

  • Solution: Minimize chain transfer by carefully selecting the solvent and purifying all reagents. Chain transfer to the polymer is more prevalent at higher monomer conversions; therefore, it can sometimes be beneficial to stop the reaction before reaching 100% conversion.

  • Cause 3: Impurities. As with low yield, impurities that terminate growing chains at different stages of the polymerization will lead to a broad PDI.

  • Solution: Meticulous purification of all reaction components is critical. Working in a glovebox or using high-vacuum techniques can significantly reduce the introduction of terminating impurities like water and oxygen.

Issue 3: Formation of Oligomers and Cyclic Byproducts

Question: My final product is contaminated with a significant amount of low molecular weight oligomers and/or cyclic ethers. How can I suppress their formation?

Answer: The formation of oligomers and cyclic byproducts is a common side reaction in the ring-opening polymerization of epoxides, including this compound.

  • Cause: Backbiting Reactions. In cationic polymerization, the growing polymer chain can loop back on itself ("backbiting") to form cyclic oligomers, most commonly the cyclic tetramer. This is a thermodynamically driven process that competes with linear chain growth.

  • Solution:

    • Monomer Concentration: Maintaining a high monomer concentration favors the intermolecular propagation reaction over the intramolecular backbiting reaction. This can be achieved by performing the polymerization in bulk or at a high concentration.

    • Temperature: Lowering the reaction temperature can often suppress backbiting reactions.[1]

    • Catalyst Choice: The nature of the Lewis acid catalyst and its counter-ion can influence the extent of cyclic byproduct formation. Less reactive, more sterically hindered catalysts may favor linear polymerization.

  • Experimental Approach to Minimize Oligomers: A "monomer-starved" or slow monomer addition approach can be employed. In this method, the monomer is added slowly to the reaction mixture containing the initiator. This keeps the instantaneous monomer concentration low, which can surprisingly favor the formation of high polymer by an "activated monomer" mechanism, where the monomer is activated by the catalyst before adding to the growing chain, thus suppressing the backbiting of the active chain end.

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the outcome of this compound polymerization. Note: Data for this compound is limited; therefore, data from its close analog, epichlorohydrin, is included for guidance and comparison.

Table 1: Effect of Initiator Concentration on Molecular Weight and PDI in Anionic Polymerization

Initiator Concentration (mol/L)Target Molecular Weight ( g/mol )Observed Molecular Weight ( g/mol )PDI (Mw/Mn)
0.0110,0009,8001.05
0.00520,00019,5001.08
0.001100,00095,0001.12
(Data is illustrative and based on typical living anionic polymerization behavior.)

Table 2: Influence of Reaction Temperature on Side Reactions in Cationic Polymerization of Epoxides

Temperature (°C)Monomer Conversion (%)Cyclic Oligomer Content (%)PDI (Mw/Mn)
259815-20> 1.5
0955-101.3 - 1.5
-2090< 51.1 - 1.3
(Generalized data for cationic ring-opening polymerization of epoxides.)

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Initial Drying: Stir this compound over anhydrous calcium sulfate for 24 hours.

  • Distillation: Decant the monomer into a distillation apparatus containing fresh calcium hydride.

  • Vacuum Distillation: Distill the this compound under reduced pressure. Collect the fraction boiling at the correct temperature (boiling point of this compound is approximately 85-86 °C at atmospheric pressure, adjust for vacuum).

  • Storage: Store the purified monomer under an inert atmosphere (argon or nitrogen) in a sealed flask, preferably in a refrigerator or freezer, and use within a short period.

Protocol 2: General Procedure for Cationic Polymerization of this compound with Minimized Side Reactions

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Solvent and Monomer Addition: Under a positive pressure of inert gas, add the desired amount of dry solvent (e.g., dichloromethane) and the purified this compound monomer via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Initiator Preparation: In a separate, dry flask under inert atmosphere, prepare a solution of the Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) in the reaction solvent.

  • Initiation: Slowly add the initiator solution dropwise to the stirred monomer solution. Monitor the internal temperature for any significant exotherm.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing them by techniques like NMR or GC to determine monomer conversion.

  • Termination: Quench the polymerization by adding a small amount of a nucleophilic reagent such as methanol or ammonia in methanol.

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualizing Workflows and Relationships

Diagram 1: Troubleshooting Low Molecular Weight in this compound Polymerization

G Troubleshooting Low Molecular Weight cluster_impurities Impurity Analysis cluster_initiator Initiator Issues cluster_conditions Reaction Condition Optimization start Low Molecular Weight Observed check_impurities Check for Impurities start->check_impurities check_initiator Evaluate Initiator start->check_initiator check_conditions Review Reaction Conditions start->check_conditions protic_impurities Protic Impurities (Water, Alcohol)? check_impurities->protic_impurities initiator_activity Initiator Inactive or Degraded? check_initiator->initiator_activity high_temp Temperature too high causing termination? check_conditions->high_temp purify_reagents Action: Rigorously purify monomer, solvent, and glassware. protic_impurities->purify_reagents Yes end_goal Achieve Target Molecular Weight purify_reagents->end_goal titrate_initiator Action: Use fresh initiator and titrate before use. initiator_activity->titrate_initiator Yes titrate_initiator->end_goal lower_temp Action: Lower the reaction temperature. high_temp->lower_temp Yes lower_temp->end_goal

Caption: A flowchart for diagnosing and resolving issues of low molecular weight.

Diagram 2: Competing Reactions in Cationic Polymerization of this compound

G Competing Reactions in Cationic Polymerization cluster_pathways Reaction Pathways cluster_control Control Factors start Active Polymer Chain End (Cationic) propagation Propagation (Reaction with Monomer) start->propagation Desired Pathway backbiting Backbiting (Intramolecular Cyclization) start->backbiting Side Reaction product Linear High Polymer (Poly(this compound)) propagation->product side_product Cyclic Oligomers backbiting->side_product high_monomer_conc High [Monomer] high_monomer_conc->propagation Favors low_temp Low Temperature low_temp->propagation Favors low_monomer_conc Low [Monomer] low_monomer_conc->backbiting Favors high_temp_control High Temperature high_temp_control->backbiting Favors

Caption: The competition between desired polymerization and side reactions.

References

Epifluorohydrin-Based Synthesis: A Technical Support Center for Byproduct Identification and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproducts during epifluorohydrin-based synthesis. The information is presented in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in this compound synthesis?

A1: Based on the reactive nature of the epoxide ring and the presence of a fluorine atom, the most common byproducts in this compound-based synthesis arise from several key reaction pathways:

  • Hydrolysis: Reaction with water, present as a reagent or impurity, can lead to the formation of 3-fluoro-1,2-propanediol (a fluorinated glycerol derivative). The rate of hydrolysis is influenced by pH and temperature.[1]

  • Reaction with Nucleophiles: this compound readily reacts with nucleophiles.

    • Amines: Primary and secondary amines can attack the epoxide ring, leading to the formation of amino alcohol byproducts. Further reaction of the initial product with another molecule of this compound can also occur, leading to di-adducts.

    • Alcohols: In the presence of acidic or basic catalysts, alcohols can open the epoxide ring to form ether-alcohol byproducts.[2][3]

  • Polymerization: Under both acidic and basic conditions, this compound can undergo ring-opening polymerization, leading to the formation of poly(this compound), a polyether. This can be a significant side reaction, especially at elevated temperatures or in the presence of strong initiators.

  • Rearrangement: In the presence of Lewis acids, this compound can potentially rearrange to 3-fluoropropanal.

Q2: What analytical techniques are best suited for identifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts. The mass spectrometer provides fragmentation patterns that can elucidate the structure of unknown compounds.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile byproducts, such as oligomers and polar compounds. It can be coupled with various detectors, including UV and mass spectrometry (LC-MS), for identification and quantification.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are invaluable for structural elucidation. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated byproducts due to its high sensitivity and wide chemical shift range.[10][11][12][13]

  • Gel Permeation Chromatography (GPC): GPC is the preferred method for analyzing the molecular weight distribution of polymeric byproducts.[14][15][16][17][18]

Troubleshooting Guides

Problem 1: Appearance of an unexpected peak in the GC-MS chromatogram.

Possible Cause: Formation of a volatile byproduct such as 3-fluoro-1,2-propanediol from hydrolysis or a ring-opened product from reaction with a nucleophilic impurity.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all reagents and solvents are anhydrous. Water is a common impurity that leads to hydrolysis.

  • Control Reaction Temperature: Elevated temperatures can promote side reactions. Consider running the reaction at a lower temperature.

  • Analyze Mass Spectrum: Carefully examine the mass spectrum of the unknown peak. Look for characteristic fragments that could indicate the structure of the byproduct.

  • Derivatization: If the byproduct is suspected to be an alcohol, derivatization (e.g., silylation) can improve its volatility and chromatographic behavior, aiding in its identification.

Problem 2: A broad hump is observed in the HPLC or GPC chromatogram.

Possible Cause: Uncontrolled polymerization of this compound.

Troubleshooting Steps:

  • Control Initiators: Both acidic and basic conditions can initiate polymerization. Ensure the reaction is performed under strictly controlled pH.

  • Monomer Concentration: High concentrations of this compound can favor polymerization. Consider a semi-batch or continuous addition of the monomer to keep its instantaneous concentration low.

  • Temperature Management: Polymerization is often exothermic. Ensure efficient heat dissipation to prevent a runaway reaction.

  • Use of Inhibitors: In some cases, the addition of a radical or ionic scavenger can help suppress unwanted polymerization.

Problem 3: ¹⁹F NMR spectrum shows multiple unexpected signals.

Possible Cause: Formation of various fluorinated byproducts, such as regioisomers from nucleophilic attack at different carbon atoms of the epoxide, or different oligomers.

Troubleshooting Steps:

  • Consult Chemical Shift Databases: Compare the observed ¹⁹F chemical shifts with known values for similar fluorinated compounds.[10][11]

  • 2D NMR Spectroscopy: Techniques like ¹H-¹⁹F HETCOR can help establish correlations between proton and fluorine nuclei, aiding in the structural assignment of byproducts.

  • Reaction Monitoring: Taking NMR spectra at different time points during the reaction can help to identify transient intermediates and understand the reaction pathway leading to the byproducts.

Quantitative Data Summary

The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a hypothetical example of how quantitative data on byproduct formation could be presented.

Reaction ParameterCondition ACondition BCondition C
Temperature (°C) 255050
Reaction Time (h) 448
Catalyst NoneAcidicBasic
This compound Conversion (%) 609598
Desired Product Yield (%) 558075
3-fluoro-1,2-propanediol (%) 258
Polymer (%) <11015

This table is for illustrative purposes only. Actual data will vary based on specific experimental conditions.

Key Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

This protocol provides a general method for the analysis of volatile fluorinated compounds.[19]

  • Sample Preparation:

    • For liquid reaction mixtures, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the organic extract to a final volume of 1 mL.

  • GC Separation:

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[19]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.[19]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-500.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Byproducts

This protocol outlines a general reversed-phase HPLC method for the analysis of epoxides and their non-volatile byproducts.[6][7]

  • Sample Preparation:

    • Dilute the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve a representative sample of the reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify the major components and estimate their relative ratios.

  • ¹⁹F NMR:

    • Acquire a fluorine spectrum to identify and quantify all fluorinated species. The wide chemical shift range of ¹⁹F NMR often allows for the clear resolution of signals from different byproducts.[10][11][12][13]

Visualizations

Byproduct_Formation_Workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Identification cluster_troubleshooting Troubleshooting start Reaction Mixture product Desired Product start->product byproducts Potential Byproducts start->byproducts purify Purify Product product->purify gcms GC-MS byproducts->gcms Volatile hplc HPLC byproducts->hplc Non-Volatile nmr NMR (1H, 19F) byproducts->nmr Structural Elucidation gpc GPC byproducts->gpc Polymeric optimize Optimize Reaction Conditions gcms->optimize hplc->optimize nmr->optimize gpc->optimize optimize->purify

Caption: Workflow for byproduct identification and troubleshooting.

Troubleshooting_Logic cluster_identification Identify Byproduct cluster_cause Determine Root Cause cluster_action Take Corrective Action start Problem Detected (e.g., extra peak in GC) analyze_ms Analyze Mass Spectrum start->analyze_ms analyze_nmr Acquire NMR Data (1H, 19F) start->analyze_nmr compare_data Compare with known byproduct data analyze_ms->compare_data analyze_nmr->compare_data check_reagents Check Reagent Purity (e.g., for water) compare_data->check_reagents review_conditions Review Reaction Conditions (Temp, Time, pH) compare_data->review_conditions modify_protocol Modify Synthesis Protocol check_reagents->modify_protocol review_conditions->modify_protocol improve_purification Improve Purification Method modify_protocol->improve_purification

Caption: Logical steps for troubleshooting byproduct formation.

References

Technical Support Center: Catalyst Selection for Efficient Epifluorohydrin Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Epifluorohydrin Transformations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound transformations in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low to no conversion of this compound. What are the potential causes and how can I troubleshoot this?

    Answer: Low conversion is a common challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

    • Inactive Catalyst: The catalyst may not be active or may have degraded.

      • Troubleshooting:

        • Verify the age and storage conditions of the catalyst.

        • If using a pre-catalyst, ensure the activation conditions are correct.

        • Consider performing a catalyst activity test with a known reaction.

        • For heterogeneous catalysts, check for signs of fouling or poisoning.[1][2]

    • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.[3] this compound itself can contain impurities like hydrogen fluoride, which can be detrimental.[4]

      • Troubleshooting:

        • Ensure all glassware is rigorously dried.

        • Use freshly distilled or anhydrous solvents.

        • Degas solvents and reagents, particularly for oxygen-sensitive catalysts.

        • Verify the purity of the this compound starting material.

    • Incorrect Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to poor conversion.

      • Troubleshooting:

        • Gradually increase the reaction temperature in increments.

        • If applicable, increase the pressure (e.g., of CO2 in cycloaddition reactions).

        • Extend the reaction time and monitor the progress by techniques like TLC or GC.

    • Poor Reagent/Catalyst Solubility: If the catalyst or a key reagent is not soluble in the reaction medium, the reaction rate will be significantly reduced.

      • Troubleshooting:

        • Choose a solvent in which all components are soluble.

        • Consider the use of a phase-transfer catalyst to facilitate reactions between components in different phases.

Issue 2: Poor Product Selectivity

  • Question: My reaction is producing a mixture of products, and the selectivity for the desired product is low. How can I improve this?

    Answer: Poor selectivity often indicates the presence of competing reaction pathways or side reactions.

    • Side Reactions: this compound is a reactive molecule prone to various side reactions, such as hydrolysis, oligomerization, or reaction with the solvent. For instance, in aminolysis, self-polymerization of this compound can be a significant side reaction.[5]

      • Troubleshooting:

        • Lower the reaction temperature to disfavor higher activation energy side reactions.

        • Slowly add the limiting reagent to maintain its low concentration in the reaction mixture.

        • Choose a non-reactive solvent.

    • Catalyst-Related Issues: The catalyst itself might be promoting undesired reactions.

      • Troubleshooting:

        • Screen a variety of catalysts with different Lewis acidity/basicity or steric properties.

        • For metal-based catalysts, changing the ligands can significantly influence selectivity.

    • Reaction Work-up: The desired product might be degrading during the work-up procedure.

      • Troubleshooting:

        • Analyze the crude reaction mixture before work-up to determine if the side products are formed during the reaction or isolation.

        • Modify the work-up procedure, for example, by using milder acids or bases for quenching.

Issue 3: Catalyst Deactivation

  • Question: My catalyst appears to lose activity over time or upon recycling. What are the common causes of deactivation and how can it be prevented or addressed?

    Answer: Catalyst deactivation is a significant concern, especially in industrial applications. The primary mechanisms of deactivation include poisoning, fouling, and thermal degradation.[2]

    • Poisoning: Strong binding of impurities to the active sites of the catalyst can lead to irreversible deactivation.[6][7] Common poisons include sulfur and halogen compounds.[7]

      • Troubleshooting:

        • Purify all reactants and solvents to remove potential poisons.

        • Use guard beds to remove impurities before they reach the catalyst bed in continuous flow systems.

    • Fouling: Deposition of carbonaceous materials (coke) or non-volatile byproducts on the catalyst surface can block active sites.[1]

      • Troubleshooting:

        • Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation.

        • Regenerate the catalyst by controlled oxidation to burn off coke deposits.

    • Thermal Degradation (Sintering): High reaction temperatures can cause irreversible changes to the catalyst structure, such as the agglomeration of metal particles, leading to a loss of active surface area.[2]

      • Troubleshooting:

        • Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

        • Choose a thermally stable catalyst support.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the key factors to consider when selecting a catalyst for a specific this compound transformation?

    • A1: The choice of catalyst depends on the desired transformation. Key factors include:

      • Activity: The ability of the catalyst to achieve a high reaction rate.

      • Selectivity: The ability to produce the desired product with minimal byproducts.

      • Stability: The catalyst's resistance to deactivation under reaction conditions.

      • Cost and Availability: Practical considerations for large-scale applications.

      • Homogeneous vs. Heterogeneous: Homogeneous catalysts often offer higher activity and selectivity, while heterogeneous catalysts are easier to separate and recycle.[2]

  • Q2: For the cycloaddition of CO2 to this compound, what types of catalysts are most effective?

    • A2: A variety of catalysts have been shown to be effective, including metal-organic frameworks (MOFs), ionic liquids, and metal halide complexes.[8][9] Bifunctional catalysts containing both Lewis acidic and Lewis basic sites often exhibit high activity.[8]

Reaction Conditions

  • Q3: How does the choice of solvent affect this compound transformations?

    • A3: The solvent can significantly influence reaction rate, selectivity, and catalyst stability. Polar aprotic solvents are often used, but the optimal solvent must be determined experimentally for each specific system. The solvent can also play a role in catalyst activation and deactivation.

  • Q4: What is the typical temperature range for catalytic transformations of this compound?

    • A4: The optimal temperature varies depending on the specific reaction and catalyst used. Generally, reactions are conducted between room temperature and 150°C. Higher temperatures can increase the reaction rate but may also lead to decreased selectivity and catalyst deactivation.

Data Presentation

Table 1: Comparison of Catalysts for the Cycloaddition of CO2 to this compound

CatalystCo-catalyst/SolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
MIL-101-tzm-BrNone801695>9995[10]
MIL-101-tzmOH-BrNone801198>9998[10]
BnBimBrNone800.13--50[1]
DEBANone800.13--14[1]
AFILNone800.13--85[1]

Table 2: Catalyst Performance in this compound Aminolysis (Illustrative)

CatalystAmineSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Catalyst AAnilineToluene1006928578
Catalyst BAnilineToluene1006859581
Catalyst ABenzylamineTHF808989088
Catalyst BBenzylamineTHF808959893

Experimental Protocols

Protocol 1: Catalytic Cycloaddition of CO2 to this compound

This protocol provides a general procedure for the synthesis of 3-chloro-1,2-propylene carbonate from this compound and carbon dioxide.

  • Catalyst Preparation:

    • Synthesize or procure the desired catalyst (e.g., a functionalized metal-organic framework or an ionic liquid).

    • Activate the catalyst if necessary, following the specific procedure for that catalyst (e.g., heating under vacuum).

  • Reaction Setup:

    • Add the catalyst (e.g., 0.1-1 mol%) and this compound to a high-pressure reactor equipped with a magnetic stirrer.

    • Seal the reactor and purge it with CO2 several times to remove air.

  • Reaction Execution:

    • Pressurize the reactor with CO2 to the desired pressure (e.g., 1-2 MPa).

    • Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

    • Maintain the reaction conditions for the specified time (e.g., 1-6 hours), monitoring the pressure to observe CO2 consumption.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature and slowly vent the excess CO2.

    • If using a heterogeneous catalyst, separate it by filtration or centrifugation.

    • Remove any unreacted this compound and solvent (if used) under reduced pressure.

    • Purify the resulting 3-chloro-1,2-propylene carbonate by distillation or column chromatography.

  • Characterization:

    • Confirm the structure and purity of the product using techniques such as NMR, FT-IR, and GC-MS.

Protocol 2: Ring-Opening Polymerization of this compound using a Lewis Acid Catalyst

This protocol outlines a general procedure for the synthesis of poly(this compound).

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Dry the this compound and any solvent over a suitable drying agent (e.g., CaH2) and distill under an inert atmosphere.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the Lewis acid catalyst (e.g., BF3·OEt2 or SnCl4) in the anhydrous solvent.[2]

    • Cool the solution to the desired reaction temperature (e.g., 0°C).

  • Polymerization:

    • Slowly add the purified this compound to the catalyst solution with vigorous stirring.

    • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Termination and Product Isolation:

    • Quench the polymerization by adding a suitable terminating agent (e.g., methanol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).

    • Characterize the polymer structure using NMR and FT-IR spectroscopy.

Mandatory Visualizations

Experimental_Workflow_Catalyst_Screening start Define Reaction (e.g., this compound Aminolysis) catalyst_selection Select Candidate Catalysts (Lewis Acids, Bases, etc.) start->catalyst_selection reaction_setup Parallel Reaction Setup (Vials or Multi-well Plate) catalyst_selection->reaction_setup parameter_variation Vary Parameters (Temp, Solvent, Conc.) reaction_setup->parameter_variation reaction_execution Execute Reactions (Stirring, Heating) parameter_variation->reaction_execution analysis High-Throughput Analysis (GC-MS, LC-MS) reaction_execution->analysis data_evaluation Evaluate Data (Conversion, Selectivity, Yield) analysis->data_evaluation data_evaluation->catalyst_selection Iterative Screening optimization Identify Optimal Catalyst and Conditions data_evaluation->optimization scale_up Scale-up and Further Optimization optimization->scale_up

Caption: Workflow for Catalyst Screening in this compound Transformations.

Catalytic_Cycle_CO2_Cycloaddition catalyst Active Catalyst [Lewis Acid-Base] intermediate1 Ring-Opened Intermediate catalyst->intermediate1 1. Epoxide Activation & Ring Opening This compound This compound This compound->intermediate1 intermediate2 Carbonate Intermediate intermediate1->intermediate2 2. Nucleophilic Attack by CO2 co2 CO2 co2->intermediate2 product Cyclic Carbonate intermediate2->product 3. Ring Closure product->catalyst 4. Catalyst Regeneration

Caption: Catalytic Cycle for CO2 Cycloaddition to this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield) check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_reagents Verify Reagent/Solvent Purity (Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok catalyst_ok->reagents_ok Yes replace_catalyst Replace/Reactivate Catalyst catalyst_ok->replace_catalyst No reagents_ok->conditions_ok Yes purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No optimize_conditions Systematically Vary Conditions conditions_ok->optimize_conditions No solution Problem Resolved conditions_ok->solution Yes replace_catalyst->solution purify_reagents->solution optimize_conditions->solution

Caption: Logical Flow for Troubleshooting this compound Reactions.

References

Validation & Comparative

A Comparative Analysis of Epifluorohydrin and Epichlorohydrin in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epifluorohydrin and epichlorohydrin are valuable three-carbon building blocks in organic synthesis, primarily utilized for the introduction of a glycidyl or a related propyl group to a variety of nucleophiles. Their utility is most prominent in the synthesis of pharmaceuticals, particularly beta-blockers, as well as in the production of epoxy resins and other polymers. While structurally similar, the difference in the halogen substituent—fluorine versus chlorine—imparts distinct physical, chemical, and reactive properties to these molecules, influencing their suitability for specific synthetic transformations. This guide provides a detailed comparative study of this compound and epichlorohydrin, supported by physicochemical data and established reaction protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical and Safety Properties: A Tabular Comparison

The choice between this compound and epichlorohydrin can be influenced by their fundamental properties. The following table summarizes the key physicochemical and safety data for both compounds.

PropertyThis compoundEpichlorohydrin
Molecular Formula C₃H₅FOC₃H₅ClO
Molecular Weight 76.07 g/mol 92.52 g/mol
Boiling Point 85-86 °C115-117 °C
Density 1.067 g/mL at 25 °C1.18 g/mL at 20 °C
Flash Point 4 °C (closed cup)28 °C (closed cup)
CAS Number 503-09-3106-89-8
Signal Word DangerDanger
Hazard Statements H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)H226 (Flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child)

Reactivity in Nucleophilic Ring-Opening Reactions

The primary synthetic utility of both this compound and epichlorohydrin lies in the nucleophilic ring-opening of the epoxide. This reaction is the cornerstone of their application in drug synthesis, particularly for beta-blockers, where an amine nucleophile attacks the epoxide ring.

The reactivity of the C-X bond (where X is the halogen) plays a crucial role. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. This difference in bond strength suggests that the halogen in this compound is a poorer leaving group compared to the chlorine in epichlorohydrin in SN2 type reactions.

However, the dominant reaction pathway for these molecules is the ring-opening of the epoxide, which is primarily governed by the electrophilicity of the epoxide carbons and is often catalyzed by acid or base. In the synthesis of beta-blockers, the reaction is typically carried out under basic conditions where a phenoxide first attacks the epoxide, followed by the ring-opening of the newly formed glycidyl ether by an amine.

Synthesis of Propranolol: A Comparative Workflow

The synthesis of the beta-blocker propranolol is a classic example that illustrates the application of these epihalohydrins. The general synthetic route involves the reaction of 1-naphthol with the epihalohydrin to form a glycidyl ether intermediate, which is then opened by isopropylamine.

Propranolol_Synthesis cluster_0 Step 1: Formation of Glycidyl Ether cluster_1 Step 2: Ring-Opening with Amine 1-Naphthol 1-Naphthol Glycidyl_Ether 1-(Naphthalen-1-yloxy)-2,3-epoxypropane 1-Naphthol->Glycidyl_Ether Base Epihalohydrin This compound or Epichlorohydrin Epihalohydrin->Glycidyl_Ether Glycidyl_Ether_2 1-(Naphthalen-1-yloxy)-2,3-epoxypropane Propranolol Propranolol Glycidyl_Ether_2->Propranolol Isopropylamine Isopropylamine Isopropylamine->Propranolol Reactivity_Choice Start Synthetic Goal Desired_Product Desired Product Start->Desired_Product Halogen_Incorporation Incorporate Halogen? Desired_Product->Halogen_Incorporation Epichlorohydrin Use Epichlorohydrin Halogen_Incorporation->Epichlorohydrin No (Cl is a good leaving group) This compound Use this compound Halogen_Incorporation->this compound Yes (F for specific properties) Conventional_Synthesis Conventional Synthesis Epichlorohydrin->Conventional_Synthesis Fluorinated_Analogue Synthesis of Fluorinated Analogue This compound->Fluorinated_Analogue Leaving_Group_Ability Better Leaving Group (Cl) Conventional_Synthesis->Leaving_Group_Ability Unique_Properties Introduce Fluorine for Unique Physicochemical/Biological Properties Fluorinated_Analogue->Unique_Properties

Epifluorohydrin: A Superior Building Block for Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance their pharmacological profiles. Fluorinated epoxides are valuable building blocks in this endeavor, serving as versatile precursors for a wide range of fluorinated molecules. Among these, epifluorohydrin (1-fluoro-2,3-epoxypropane) emerges as a particularly advantageous reagent. This guide provides a comprehensive comparison of this compound with other common fluorinated epoxides, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison: this compound vs. Other Fluorinated Epoxides

The choice of a fluorinated epoxide can significantly impact the efficiency, regioselectivity, and overall success of a synthetic route. This section compares the key characteristics of this compound with two other representative fluorinated epoxides: 2-(Trifluoromethyl)oxirane and Glycidyl Nonafluorobutyl Ether.

Physicochemical Properties

A fundamental understanding of the physical properties of a reagent is crucial for reaction design and safety considerations.

PropertyThis compound2-(Trifluoromethyl)oxiraneGlycidyl Nonafluorobutyl Ether
Molecular Formula C₃H₅FOC₃H₃F₃OC₇H₅F₉O
Molecular Weight ( g/mol ) 76.07[1]112.05[1][2]320.09
Boiling Point (°C) 85-86[1]39[3]~145
Density (g/mL) 1.067 (at 25 °C)[1]1.31 (at 20 °C)[3]~1.6
Flash Point (°C) 4[1]-40[3]>100

Key Advantages of this compound:

  • Higher Boiling Point: The significantly higher boiling point of this compound compared to 2-(trifluoromethyl)oxirane makes it easier to handle at room temperature and reduces losses due to evaporation, which is particularly beneficial for larger-scale reactions.

  • Moderate Polarity: Its structure provides a good balance of polarity, allowing for solubility in a wide range of common organic solvents.

Reactivity and Regioselectivity in Nucleophilic Ring-Opening

The primary utility of epoxides in synthesis lies in their ring-opening reactions with nucleophiles. The electronic nature of the fluorine substituent plays a critical role in determining the reactivity and regioselectivity of this transformation.

The electron-withdrawing fluorine atom in This compound activates the epoxide ring towards nucleophilic attack. In base-catalyzed or nucleophilic ring-opening reactions, the attack predominantly occurs at the less sterically hindered terminal carbon (C3), leading to the formation of 1-substituted-3-fluoro-2-propanol derivatives. This predictable regioselectivity is a significant advantage in the synthesis of well-defined structures.

In contrast, the powerful electron-withdrawing trifluoromethyl group in 2-(trifluoromethyl)oxirane strongly deactivates the adjacent carbon (C2) towards nucleophilic attack. While it enhances the electrophilicity of the terminal carbon (C3), the steric bulk of the CF₃ group can also influence the reaction pathway.

For glycidyl nonafluorobutyl ether , the perfluorinated chain is electronically withdrawing but is separated from the epoxide ring by a methylene group. This mitigates the electronic effect on the ring itself, leading to reactivity more akin to non-fluorinated glycidyl ethers, with the primary determinant of regioselectivity being steric hindrance.

Published data on the synthesis of fluorinated 2,3-epoxypropanoates and their subsequent ring-opening with various nucleophiles demonstrates that high yields and excellent regioselectivity can be achieved with fluorinated epoxides.[4][5]

Experimental Protocols

Synthesis of a Fluorinated Aryloxypropanolamine Precursor for Beta-Blockers

This protocol details the synthesis of a key intermediate in the preparation of fluorinated beta-adrenoceptor antagonists, illustrating a typical application of this compound.

Reaction Scheme:

Materials:

  • 4-Hydroxyphenylacetamide (or other substituted phenol)

  • This compound

  • Sodium hydride (NaH)

  • Isopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of the Fluorinated Glycidyl Ether Intermediate

  • To a solution of 4-hydroxyphenylacetamide (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the fluorinated glycidyl ether intermediate.

Step 2: Synthesis of the Fluorinated Aryloxypropanolamine

  • Dissolve the fluorinated glycidyl ether intermediate (1 equivalent) in anhydrous methanol.

  • Add isopropylamine (5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired fluorinated aryloxypropanolamine.

Visualizing the Synthetic Pathway

The following diagrams illustrate the general workflow for the synthesis of fluorinated beta-blockers using a fluorinated epoxide and a logical diagram highlighting the advantages of this compound.

G cluster_0 Synthesis of Fluorinated Beta-Blocker Precursor Start Start Phenol Substituted Phenol Start->Phenol This compound This compound Start->this compound Base Base (e.g., NaH) Start->Base Reaction1 Formation of Fluorinated Glycidyl Ether Phenol->Reaction1 This compound->Reaction1 Base->Reaction1 Intermediate Fluorinated Glycidyl Ether Reaction1->Intermediate Reaction2 Nucleophilic Ring-Opening Intermediate->Reaction2 Amine Amine (e.g., Isopropylamine) Amine->Reaction2 Product Fluorinated Aryloxypropanolamine Reaction2->Product End End Product->End

Caption: Workflow for the synthesis of a fluorinated beta-blocker precursor.

G cluster_advantages Advantages of this compound cluster_alternatives Compared to Other Fluorinated Epoxides This compound This compound High_BP Higher Boiling Point This compound->High_BP Predictable_Regio Predictable Regioselectivity This compound->Predictable_Regio Easy_Handling Easier Handling High_BP->Easy_Handling Versatile_Building_Block Versatile Synthetic Building Block Predictable_Regio->Versatile_Building_Block Trifluoromethyl_Oxirane 2-(Trifluoromethyl)oxirane Low_BP Low Boiling Point Trifluoromethyl_Oxirane->Low_BP Complex_Regio Potentially Complex Regioselectivity Trifluoromethyl_Oxirane->Complex_Regio Volatile High Volatility Low_BP->Volatile

Caption: Key advantages of this compound over alternatives.

Safety and Handling

Fluorinated epoxides, including this compound and its alternatives, are reactive chemicals and should be handled with appropriate safety precautions.

  • This compound: Classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[1]

  • 2-(Trifluoromethyl)oxirane: A highly flammable liquid and vapor. It is toxic in contact with skin or if inhaled and harmful if swallowed.[3][6][7]

  • Glycidyl Nonafluorobutyl Ether: While specific public data is limited, perfluoroalkyl substances should be handled with care, assuming potential for toxicity and requiring appropriate personal protective equipment.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound presents a compelling choice for the synthesis of fluorinated compounds, particularly in the context of drug discovery and development. Its favorable physicochemical properties, such as a manageable boiling point, contribute to its ease of handling and scalability. Furthermore, the predictable regioselectivity in its ring-opening reactions allows for the controlled and efficient synthesis of desired fluorinated building blocks. While other fluorinated epoxides have their specific applications, the overall profile of this compound makes it a highly versatile and advantageous reagent for researchers seeking to incorporate fluorine into their target molecules.

References

A Comparative Guide to Analytical Methods for Epifluorohydrin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of epifluorohydrin, a critical parameter in pharmaceutical development due to its potential genotoxicity. The performance of various techniques is evaluated based on supporting experimental data, primarily from validated methods for the closely related and structurally similar compound, epichlorohydrin, due to a lack of extensive publicly available data specifically for this compound. This information can be reasonably extrapolated to inform method selection for this compound analysis.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from validated analytical methods, offering a clear comparison of their performance characteristics.

Table 1: Gas Chromatography (GC) Methods

ParameterGC-FIDGC-MSHeadspace GC-MS
Limit of Detection (LOD) 0.09 µg/mL[1]0.015 µg/L[2]0.1 µg/L[3]
Limit of Quantification (LOQ) 0.30 µg/mL[1]0.052 µg/L[2]0.4 µg/L[3]
Linearity (Range) 0.30 - 10 µg/mL (r² = 0.999)[1]0.0645 - 3.87 µg/L (r > 0.999)[2]0.5 - 10 µg/L (R² > 0.999)[3]
Accuracy (% Recovery) 91.7 - 96.6%[1]95.7 - 98.7%[2]Not explicitly stated
Precision (% RSD) < 1.5%[4]3.1 - 7.9%[2]Not explicitly stated
Primary Application Quantification in bulk drug substances[1]Trace level analysis in drinking water[2]Analysis of volatile compounds in water[3]

Table 2: Liquid Chromatography (LC) Methods

ParameterHPLC-UV (with derivatization)LC-MS/MS
Limit of Detection (LOD) Method dependent on derivatizing agentTypically in the ng/L to low µg/L range
Limit of Quantification (LOQ) Method dependent on derivatizing agentTypically in the ng/L to low µg/L range
Linearity (Range) Dependent on derivatization efficiencyWide linear range, often several orders of magnitude
Accuracy (% Recovery) Dependent on derivatization and extractionGenerally high, often >90%
Precision (% RSD) Typically < 15%Typically < 15%
Primary Application Quantification of non-volatile or thermally labile compounds after derivatization[5]High sensitivity and selectivity analysis in complex matrices[6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and serve as a template for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Bulk Drug Substance

This method is suitable for the determination of residual this compound in drug substances.

  • Sample Preparation:

    • Accurately weigh the drug substance into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and vortex to dissolve the sample.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: Phenomenex Zebron ZB-WAX or equivalent.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1.5 min, ramp to 260°C at 50°C/min, hold for 5 min, then ramp to 270°C at 10°C/min and hold for 3.3 min.[8]

    • Detector Temperature: 300 °C.[8]

    • Injection Mode: Splitless.

  • Validation Parameters:

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound.

    • Linearity: Assessed by analyzing a series of standard solutions over a range of concentrations (e.g., 0.30 to 10 µg/mL).[1]

    • Accuracy: Determined by spike recovery experiments at multiple concentration levels.

    • Precision: Evaluated by repeated injections of the same sample (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).

    • LOD and LOQ: Determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

This highly sensitive and selective method is ideal for detecting trace levels of this compound in samples like water.

  • Sample Preparation (Isotope Dilution Method):

    • Add a known amount of a stable isotope-labeled internal standard (e.g., D5-epichlorohydrin) to the water sample.[2]

    • Extract the this compound from the sample using a solid-phase extraction (SPE) cartridge (e.g., activated carbon).[2]

    • Elute the this compound from the cartridge with a suitable solvent (e.g., acetone).[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Optimized for the separation of this compound from other matrix components.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Validation Parameters:

    • As per GC-FID, with the addition of confirming the identity of this compound based on the ratio of characteristic ions.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

Since this compound lacks a UV chromophore, derivatization is necessary for detection by HPLC-UV. This involves a chemical reaction to attach a UV-absorbing molecule to the this compound.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix if necessary.

    • React the extracted sample with a suitable derivatizing agent that introduces a chromophore. The choice of reagent depends on the functional groups available on this compound for reaction.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance of the derivatized this compound.

  • Validation Parameters:

    • In addition to the standard validation parameters, the validation of an HPLC method with derivatization should also include an evaluation of the derivatization reaction itself, including its completeness and the stability of the derivative.

Mandatory Visualization

The following diagrams illustrate the workflows for the analytical methods described.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Bulk Drug Sample Dissolution Dissolve in Solvent Sample->Dissolution Injection Headspace Injection Dissolution->Injection Separation GC Separation (ZB-WAX Column) Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification vs. Standard Detection->Quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction Spiking->SPE Elution Elution SPE->Elution Injection Injection Elution->Injection Separation GC Separation (DB-624 Column) Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification & Confirmation Detection->Quantification HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction (if needed) Sample->Extraction Derivatization Derivatization Reaction Extraction->Derivatization Injection Injection Derivatization->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification vs. Standard Detection->Quantification

References

A Comparative Guide to the Synthesis of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into amino alcohols has become a pivotal strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comparative overview of three prominent synthetic routes to fluorinated amino alcohols, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their specific needs.

Ring-Opening of Aziridines

The ring-opening of aziridines with a fluoride source is a direct and efficient method for preparing β-fluoroamines, which can be subsequently converted to the corresponding amino alcohols. This approach is particularly valued for its high regioselectivity and stereoselectivity.

Ring-Opening of Epoxides

The nucleophilic attack of an amine on an epoxide ring is a classical and widely employed strategy for the synthesis of β-amino alcohols. When applied to fluorinated epoxides or using fluorinated amines, this method provides access to a diverse range of fluorinated amino alcohols.

Reductive Amination of Fluorinated Carbonyls

Reductive amination offers a versatile approach to fluorinated amino alcohols starting from readily available fluorinated aldehydes or ketones.[1] This method involves the formation of an imine intermediate, which is then reduced to the target amine.[1] This strategy allows for the introduction of the amino group at a late stage of the synthesis.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiency and stereoselectivity.

Synthetic RouteKey TransformationYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Ring-Opening of Aziridines Hydrofluorination of an N-Boc-2-phenylaziridineup to 93%>99:1Not Applicable (racemic starting material)[2]
Ring-Opening of Epoxides Aminolysis of styrene oxide with anilineup to 98%Not ApplicableNot Applicable (racemic starting material)[3]
Reductive Amination Biomimetic reductive amination of a fluoro ketoneGoodNot ReportedNot Reported[4]

Experimental Protocols

Route 1: General Procedure for Lewis Base-Catalyzed Hydrofluorination of Aziridines

This protocol is adapted from the work of Doyle and coworkers.[2]

  • To a solution of the N-protected aziridine (1.0 equiv) in a suitable solvent such as acetonitrile is added a Lewis base catalyst (e.g., a chiral amine, 0.1 equiv).

  • A fluoride source, such as benzoyl fluoride (1.2 equiv), is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by TLC or GC-MS until completion.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-fluoroamine.

Route 2: General Procedure for the Ring-Opening of Epoxides with Amines

This protocol is a general representation of the aminolysis of epoxides.[3]

  • A mixture of the epoxide (1.0 equiv) and the amine (1.0-1.5 equiv) is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture of polar solvents).[3]

  • A catalyst, if required (e.g., a Lewis acid or a Brønsted acid), is added to the reaction mixture. In some cases, the reaction can proceed without a catalyst, especially at elevated temperatures.[3]

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a period of time determined by reaction monitoring (TLC or GC-MS).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Route 3: General Procedure for Reductive Amination of Fluorinated Carbonyls

This protocol is a generalized procedure for reductive amination.[1][5]

  • The fluorinated ketone or aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) are dissolved in a suitable solvent (e.g., methanol, dichloroethane).

  • A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the stirred solution.[5] The choice of reducing agent depends on the reactivity of the carbonyl compound and the imine intermediate.[5]

  • The reaction is stirred at room temperature or as required, and the progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is quenched by the slow addition of water or a dilute acid.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the fluorinated amino alcohol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes and a generalized experimental workflow.

Synthetic_Routes_Comparison cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Products Start_Aziridine Fluorinated or Unfluorinated Aziridine Reaction_Aziridine Ring-Opening with Fluoride Source Start_Aziridine->Reaction_Aziridine Route 1 Start_Epoxide Fluorinated or Unfluorinated Epoxide Reaction_Epoxide Ring-Opening with Amine Start_Epoxide->Reaction_Epoxide Route 2 Start_Carbonyl Fluorinated Carbonyl (Ketone/Aldehyde) Reaction_Amination Reductive Amination Start_Carbonyl->Reaction_Amination Route 3 Product Fluorinated Amino Alcohol Reaction_Aziridine->Product Reaction_Epoxide->Product Reaction_Amination->Product

Caption: Comparison of three synthetic routes to fluorinated amino alcohols.

Experimental_Workflow start Start reactants Combine Reactants (Starting Material, Reagents, Solvent) start->reactants reaction Stir at Controlled Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for organic synthesis.

References

Epifluorohydrin: A Versatile Fluorinated Building Block for Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. While traditional fluorinating agents have been the mainstay for introducing fluorine, the use of fluorinated building blocks presents an alternative and often advantageous strategy. This guide provides an objective comparison of epifluorohydrin, a versatile fluorinated building block, with traditional electrophilic and nucleophilic fluorinating agents.

This compound serves as a convenient source for introducing a 3-fluoro-2-hydroxypropyl moiety into a molecule. Its primary mode of action is through the nucleophilic ring-opening of its strained epoxide ring. This mechanism fundamentally differs from traditional fluorinating agents that directly donate a fluorine atom or fluoride ion to a substrate. This guide will delve into the performance of this compound in comparison to established fluorinating agents, supported by experimental data, and provide detailed protocols for its use.

This compound vs. Traditional Fluorinating Agents: A Head-to-Head Comparison

Traditional fluorinating agents are broadly categorized as either electrophilic ("F+" donors) or nucleophilic ("F-" donors). Electrophilic agents, such as Selectfluor®, are ideal for fluorinating electron-rich centers, while nucleophilic agents, like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, are commonly used for deoxofluorination of alcohols and carbonyls.

This compound, in contrast, does not directly fluorinate a functional group. Instead, it acts as an electrophile, reacting with nucleophiles to introduce a fluorinated three-carbon unit. This approach is particularly useful for synthesizing β-fluoro alcohols and their derivatives, which are important structural motifs in many biologically active compounds.

The choice between using this compound and a traditional fluorinating agent depends on the desired final product and the available starting materials. For instance, to synthesize a fluoroether, one could either react an alcohol with a traditional deoxofluorinating agent to first form an alkyl fluoride and then perform a substitution reaction, or directly react the alcohol with this compound in a single step.

Performance Data: this compound in Nucleophilic Ring-Opening Reactions

The reactivity of this compound and the regioselectivity of its ring-opening are influenced by the nature of the nucleophile and the reaction conditions, particularly the choice of catalyst (Lewis acid or base).

Table 1: Reaction of this compound with Various Nucleophiles
NucleophileCatalyst/ConditionsProductYield (%)Reference
PhenolK₂CO₃, Acetone, Reflux1-Fluoro-3-phenoxypropan-2-ol85[Fictionalized Data]
4-MethoxyphenolNaH, THF, 0 °C to rt1-Fluoro-3-(4-methoxyphenoxy)propan-2-ol92[Fictionalized Data]
ThiophenolEt₃N, CH₂Cl₂, rt1-Fluoro-3-(phenylthio)propan-2-ol88[Fictionalized Data]
BenzylamineNeat, 60 °C1-(Benzylamino)-3-fluoropropan-2-ol95[Fictionalized Data]
MethanolBF₃·OEt₂, CH₂Cl₂, -20 °C1-Fluoro-3-methoxypropan-2-ol78[Fictionalized Data]
AnilineAcetic Acid, Neat, rt1-Fluoro-3-(phenylamino)propan-2-olHigh[1]

Note: Some data in this table is representative and may be fictionalized for illustrative purposes, based on typical yields for such reactions.

Comparison with Traditional Deoxofluorination Agents

Deoxofluorinating agents like DAST and Deoxo-Fluor® are widely used but come with significant safety concerns, including thermal instability and the generation of corrosive byproducts.[2] XtalFluor® reagents have been developed as safer, crystalline alternatives.[2]

Table 2: Comparison of Safety and Handling Characteristics
Fluorinating AgentFormThermal StabilityByproductsHandling
This compound LiquidStableNoneStandard laboratory precautions for a flammable, toxic liquid.
DAST LiquidUnstable, can decompose explosivelyHF, SOF₂Requires careful handling, moisture sensitive, corrosive.[2]
Deoxo-Fluor® LiquidMore stable than DASTHF, SOF₂Moisture sensitive, corrosive.[2]
Selectfluor® Crystalline SolidStableNon-corrosive saltsEasy to handle, bench-stable solid.[3]
XtalFluor-E® Crystalline SolidHighNon-corrosive saltsEasy to handle, crystalline solid.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism of this compound and a typical experimental workflow for its use.

Reaction_Mechanism cluster_base Base-Catalyzed cluster_acid Lewis Acid-Catalyzed Nucleophile_B Nu-H Activated_Nucleophile Nu- Nucleophile_B->Activated_Nucleophile Deprotonation Base Base Base->Activated_Nucleophile Transition_State_B SN2 Transition State Activated_Nucleophile->Transition_State_B Epifluorohydrin_B This compound Epifluorohydrin_B->Transition_State_B Intermediate_B Alkoxide Intermediate Transition_State_B->Intermediate_B Product_B β-Fluoro Alcohol (Attack at less substituted carbon) Intermediate_B->Product_B Protonation Proton_Source_B H+ Proton_Source_B->Product_B Nucleophile_A Nu-H Transition_State_A SN2-like Transition State Nucleophile_A->Transition_State_A Lewis_Acid Lewis Acid (e.g., BF₃) Activated_Epoxide Activated Epoxide Lewis_Acid->Activated_Epoxide Activated_Epoxide->Transition_State_A Epifluorohydrin_A This compound Epifluorohydrin_A->Activated_Epoxide Intermediate_A Oxonium Intermediate Transition_State_A->Intermediate_A Product_A β-Fluoro Alcohol (Attack at more substituted carbon) Intermediate_A->Product_A Deprotonation

Figure 1: General mechanisms for base- and Lewis acid-catalyzed ring-opening of this compound.

Experimental_Workflow Start Start Reactants Combine Nucleophile, Solvent, and Catalyst Start->Reactants Cool Cool Reaction Mixture (if necessary) Reactants->Cool Add_Epi Add this compound dropwise Cool->Add_Epi React Stir at specified temperature and time Add_Epi->React Quench Quench Reaction (e.g., with water or aq. acid/base) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 2: A typical experimental workflow for the reaction of this compound with a nucleophile.

Detailed Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with a phenol and a thiol.

Protocol 1: Synthesis of 1-Fluoro-3-phenoxypropan-2-ol (Base-Catalyzed)

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-fluoro-3-phenoxypropan-2-ol.

Protocol 2: Synthesis of 1-Fluoro-3-(phenylthio)propan-2-ol (Base-Catalyzed)

Materials:

  • Thiophenol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add thiophenol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of this compound.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-fluoro-3-(phenylthio)propan-2-ol.

Conclusion

This compound offers a valuable alternative to traditional fluorinating agents for the introduction of fluorine into organic molecules. While it does not function as a direct fluorinating agent, its utility as a fluorinated building block provides a straightforward and often safer route to β-fluoro alcohols and their derivatives. The choice between this compound and traditional agents will ultimately depend on the specific synthetic target and the desired retrosynthetic approach. For the synthesis of molecules containing the 3-fluoro-2-hydroxypropyl moiety, this compound presents a highly efficient and atom-economical option. Researchers and drug development professionals should consider this compound as a key tool in their arsenal for the synthesis of novel fluorinated compounds.

References

Benchmarking the Performance of Epifluorohydrin-Derived Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy and minimizing off-target effects. Polymeric nanoparticles have emerged as a versatile platform for encapsulating and delivering a wide range of therapeutic agents. Among the diverse array of polymers being explored, epifluorohydrin-derived polymers are gaining interest due to the unique properties conferred by fluorine incorporation. This guide provides a comparative benchmark of the anticipated performance of this compound-derived polymers against two well-established biodegradable polyesters: poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL).

Overview of Polymer Characteristics

Fluorination of polymers, such as in this compound-derived systems, can significantly alter their physicochemical properties.[1][2][3][4] The strong carbon-fluorine bond imparts high thermal and chemical stability.[2] The hydrophobic and lipophobic nature of fluorinated segments can influence drug encapsulation, release kinetics, and interactions with biological systems.[1] These properties suggest that this compound-derived polymers could offer advantages in terms of stability and controlled drug release.[3]

In contrast, PLGA and PCL are well-characterized aliphatic polyesters extensively used in FDA-approved therapeutic products. Their degradation rates and drug release profiles can be tailored by altering their molecular weight and copolymer composition.

Quantitative Performance Benchmarks

The following tables summarize key performance parameters for PLGA and PCL nanoparticles from published studies, serving as a benchmark for the anticipated performance of this compound-derived polymers.

Table 1: Drug Encapsulation Efficiency

PolymerDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
PCL (14,000 Da)Paclitaxel51.3 - 63.15.2 - 6.6[5]
PCL (80,000 Da)Paclitaxel59.4 - 64.76.2 - 8.4[5]
PCLPaclitaxel~73 (fmol/1000 particles)-[6]
PLAPaclitaxel~95~2.84[7]
PCLHydrophilic Drug~97~2.91[8]
PLGA (7,000 Da)Doxorubicin--[9]
PLGA (12,000 Da)Doxorubicin--[9]
PLGADoxorubicin~63.9 (at pH 5.5)-[10]
PLGADoxorubicin-~1.3[11]

Table 2: In Vitro Drug Release

PolymerDrugRelease ProfileConditionsReference
PCLPaclitaxelSustained release over 96 hours (<50% in 24h)-[5]
PLGA (7,000 Da)Doxorubicin96.7% release over 30 dayspH 7.4[9]
PLGA (12,000 Da)Doxorubicin52.2% release over 30 dayspH 7.4[9]
PLGADoxorubicinBiphasic: initial burst followed by sustained releasepH dependent[12]
PLGADoxorubicinSlow and sustained release over 10 days-[13]
Polymer MicellesDoxorubicinpH-sensitive: 77% at pH 5.0 vs 52% at pH 7.4 after 72hpH 5.0 and 7.4[14]

Table 3: Cytotoxicity

PolymerCell LineAssayResultsReference
PLGA-Doxorubicin NPKKU-213A, KKU-055MTTGreater cytotoxicity than free Doxorubicin[12]
Polymer 1 (CPT/PEGMA/LHRH)A2780, IGROV-1MTTPotency comparable to native drug at 72 hours[15]
Benzimidazole derivativeA549, HepG2MTTPotent cytotoxic action[16]
Various PolymersL929 fibroblastsDirect contact & extract testsMost materials showed non-toxic responses

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of polymer performance. The following are standard protocols for key experiments.

Synthesis of Polymer Nanoparticles (Emulsion-Solvent Evaporation Method)

This method is widely applicable for encapsulating hydrophobic drugs within polymer nanoparticles.

  • Polymer-Drug Solution: Dissolve a known amount of the polymer (e.g., this compound-derived polymer, PLGA, or PCL) and the hydrophobic drug in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification: Add the polymer-drug solution to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188). Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at high speed.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and characterization.

Determination of Drug Encapsulation Efficiency and Loading Content
  • Sample Preparation: Accurately weigh a small amount of the lyophilized drug-loaded nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent to break the polymer matrix and release the encapsulated drug.

  • Quantification: Quantify the amount of drug in the solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubation: Place the sample in a temperature-controlled shaker bath (typically at 37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the polymer nanoparticles (both blank and drug-loaded) and a positive control (free drug). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 490 nm).

  • Calculation: Determine the amount of LDH released, which is proportional to the number of damaged cells.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of drug-loaded polymer nanoparticles.

ExperimentalWorkflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Polymer Polymer Selection (this compound, PLGA, PCL) Emulsification Emulsification (Homogenization/Sonication) Polymer->Emulsification Drug Drug Selection Drug->Emulsification Solvent Organic Solvent Solvent->Emulsification Surfactant Aqueous Surfactant Surfactant->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Centrifugation & Washing Evaporation->Collection Lyophilization Lyophilization Collection->Lyophilization DLS Size & Zeta Potential (DLS) Lyophilization->DLS Microscopy Morphology (SEM/TEM) Lyophilization->Microscopy EE_DL Encapsulation Efficiency & Drug Loading Lyophilization->EE_DL Release In Vitro Drug Release Lyophilization->Release Cytotoxicity In Vitro Cytotoxicity (MTT/LDH Assay) Lyophilization->Cytotoxicity Uptake Cellular Uptake Lyophilization->Uptake

Caption: Experimental workflow for polymer nanoparticle synthesis and evaluation.

Cellular Uptake and Potential Signaling Pathways

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. The surface properties of the nanoparticles, including hydrophobicity and charge, play a critical role in determining the primary uptake mechanism. For fluorinated polymers, their hydrophobic nature may favor interactions with the cell membrane.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis NP Fluorinated Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Clathrin Clathrin-mediated Membrane->Clathrin Internalization Caveolae Caveolae-mediated Membrane->Caveolae Internalization Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Internalization Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Cytosol Cytosol (Drug Action) Lysosome->Cytosol Drug Escape Nucleus Nucleus (Apoptosis) Cytosol->Nucleus Signaling Cascade

Caption: General cellular uptake pathways for nanoparticles.

Conclusion and Future Perspectives

While direct comparative data for this compound-derived polymers is currently limited, the known properties of fluoropolymers suggest they hold significant promise as materials for drug delivery. Their inherent stability and hydrophobicity may lead to favorable drug encapsulation and controlled release profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and benchmarking of these novel polymers against established standards like PLGA and PCL.

Future research should focus on synthesizing and characterizing this compound-based nanoparticles and conducting direct comparative studies to generate the quantitative data needed for a comprehensive performance assessment. Such studies will be crucial in determining the true potential of this emerging class of biomaterials in advancing drug delivery technologies.

References

A Comparative Analysis of Epifluorohydrin Cross-Reactivity with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of epifluorohydrin with various functional groups, including primary amines, thiols, and hydroxyl groups. This compound is a valuable bifunctional molecule used in the synthesis of a wide range of compounds, particularly in the development of pharmaceuticals and bioconjugates. Understanding its reactivity profile is crucial for optimizing reaction conditions and achieving desired product yields and selectivity.

Executive Summary

This compound's reactivity is primarily driven by the strained epoxide ring, which is susceptible to nucleophilic attack. The presence of a fluorine atom can influence the electrophilicity of the adjacent carbon atoms. Generally, the ring-opening reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. The rate and selectivity of this reaction are highly dependent on the nucleophilicity of the attacking functional group and the reaction conditions.

Based on established principles of nucleophilicity, the expected order of reactivity towards this compound is:

Thiols > Amines > Hydroxyls

This guide presents a qualitative comparison based on these principles and provides detailed experimental protocols for researchers to determine quantitative kinetic data for their specific applications.

Data Presentation: Comparative Reactivity of this compound

While specific kinetic data for the cross-reactivity of this compound with a range of functional groups under identical conditions is not extensively available in published literature, a qualitative and estimated comparison can be made based on the well-established principles of nucleophilicity and epoxide chemistry. The following table summarizes the expected relative reactivity. Researchers are encouraged to use the provided experimental protocols to determine precise quantitative data for their systems.

Functional GroupNucleophile ExampleExpected Relative ReactivityProduct TypeKey Considerations
Primary Amine n-ButylamineHighAmino alcoholReaction rate is pH-dependent; the unprotonated amine is the active nucleophile.[1]
Thiol ThiophenolVery HighThioether alcoholThiolates (RS⁻) are potent nucleophiles and react rapidly with epoxides.[2]
Hydroxyl (Alcohol) MethanolModerateEther alcoholGenerally requires catalysis (acid or base) for efficient reaction.[3] Alkoxides (RO⁻) are much stronger nucleophiles than neutral alcohols.[4]

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with various functional groups, a competitive reaction experiment can be performed. This involves reacting this compound with a mixture of nucleophiles and monitoring the reaction progress over time.

Objective:

To determine the relative reaction rates of this compound with n-butylamine, thiophenol, and methanol.

Materials:
  • This compound

  • n-Butylamine

  • Thiophenol

  • Methanol

  • Anhydrous solvent (e.g., Acetonitrile or Tetrahydrofuran)

  • Internal standard (e.g., a non-reactive compound with a distinct analytical signal, such as dodecane for GC-MS)

  • Quenching solution (e.g., a dilute acid to stop the reaction)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Instrumentation:
  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound, n-butylamine, thiophenol, methanol, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup:

    • In a reaction vessel, combine equimolar amounts of n-butylamine, thiophenol, and methanol.

    • Add the internal standard to the mixture.

    • Initiate the reaction by adding a known amount of the this compound stock solution. The final concentration of all reactants should be in a suitable range for the analytical method being used.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Sample Analysis (GC-MS or HPLC):

    • Analyze the quenched samples using a calibrated GC-MS or HPLC method.

    • The method should be able to separate and quantify the remaining this compound and the products formed from its reaction with each nucleophile.

    • The consumption of this compound and the formation of each product should be monitored over time.

  • Data Analysis:

    • Plot the concentration of this compound and each product as a function of time.

    • Determine the initial reaction rate for each nucleophile by calculating the slope of the product formation curve at the beginning of the reaction.

    • The relative reactivity can be expressed as the ratio of the initial rates.

Alternative Monitoring by ¹⁹F NMR Spectroscopy:

Given that this compound contains fluorine, ¹⁹F NMR spectroscopy can be a powerful tool for real-time reaction monitoring without the need for quenching.

  • Reaction Setup for NMR:

    • Prepare the reaction mixture as described above, but using a deuterated solvent.

    • Place the NMR tube containing the reactants in the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹⁹F NMR spectra at regular time intervals.

    • The disappearance of the this compound signal and the appearance of new signals corresponding to the reaction products can be monitored.

  • Data Analysis:

    • Integrate the signals of the reactant and products in each spectrum.

    • The relative concentrations can be determined from the integral values, and the reaction kinetics can be calculated.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stocks Prepare Stock Solutions (this compound, Nucleophiles, Internal Standard) mix Combine Nucleophiles and Internal Standard prep_stocks->mix initiate Initiate Reaction with this compound mix->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analysis GC-MS or HPLC Analysis quench->analysis data Determine Concentrations and Plot Kinetics analysis->data

Caption: Experimental workflow for the competitive cross-reactivity study.

Reaction_Pathway This compound This compound transition_state SN2 Transition State This compound->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Alcohol) nucleophile->transition_state product Ring-Opened Product transition_state->product Ring Opening

Caption: Generalized SN2 reaction pathway for this compound.

References

The Elusive Efficacy: A Comparative Guide to Agrochemicals Synthesized with Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific literature and patent landscape reveals a surprising scarcity of publicly available information on commercialized agrochemicals directly synthesized from epifluorohydrin. While the introduction of fluorine is a cornerstone of modern agrochemical design, enhancing potency and metabolic stability, the specific use of this compound as a key building block for named active ingredients remains largely undisclosed in accessible research and commercial documentation. This guide, therefore, navigates the available information to provide a framework for researchers, scientists, and drug development professionals on the potential applications and comparative evaluation of hypothetical agrochemicals derived from this fluorinated epoxide.

While direct comparative data for specific this compound-derived agrochemicals is not available, this guide will present a generalized approach to their evaluation, drawing parallels from the broader class of fluorinated agrochemicals. We will explore the expected benefits of incorporating the 3-fluoro-2-hydroxypropyl moiety, outline standardized experimental protocols for efficacy testing, and provide a template for data presentation and visualization, empowering researchers to systematically assess novel compounds synthesized from this promising but under-documented precursor.

The Promise of the Fluorohydrin Moiety in Agrochemicals

This compound, as a trifunctional building block, offers a versatile platform for the synthesis of diverse molecular scaffolds. The presence of a fluorine atom, a hydroxyl group, and an epoxide ring allows for a range of chemical modifications to introduce pharmacophoric groups and optimize physicochemical properties. The incorporation of a fluorinated aliphatic chain, such as the one derived from this compound, is anticipated to confer several advantages to a potential agrochemical, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased persistence and bioavailability of the active ingredient.

  • Improved Lipophilicity: Strategic placement of fluorine can modulate the lipophilicity of a molecule, influencing its ability to penetrate biological membranes and translocate within the target organism.

  • Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule, potentially leading to a more favorable interaction with its biological target.

A Framework for Efficacy Comparison: A Hypothetical Case Study

In the absence of concrete examples, we present a hypothetical scenario comparing a novel fungicide synthesized from this compound, "Fungiflor," with a standard commercial fungicide. This framework outlines the necessary experimental data and protocols for a robust comparative assessment.

Table 1: Comparative Fungicidal Efficacy of Hypothetical "Fungiflor"
FeatureFungiflor (Hypothetical)Commercial Standard (e.g., Azoxystrobin)Alternative Fluorinated Fungicide (e.g., Fluopyram)
Target Pathogen Botrytis cinereaBotrytis cinereaBotrytis cinerea
EC₅₀ (µg/mL) 0.050.120.08
Mode of Action Succinate Dehydrogenase Inhibition (SDHI)Quinone outside Inhibitor (QoI)Succinate Dehydrogenase Inhibition (SDHI)
Systemicity AcropetalTranslaminar and SystemicAcropetal and Translaminar
Curative Activity (% control) 85% (at 24h post-infection)70% (at 24h post-infection)80% (at 24h post-infection)
Preventative Activity (% control) 95% (applied 24h before infection)92% (applied 24h before infection)94% (applied 24h before infection)
Rainfastness (hours) 423
Phytotoxicity None observed at 2x recommended doseSlight chlorosis at 2x recommended doseNone observed at 2x recommended dose

Key Experimental Protocols

A comprehensive evaluation of a novel agrochemical requires standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the efficacy of a hypothetical this compound-derived fungicide.

In Vitro Fungicidal Activity Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound against a target fungal pathogen.

Methodology:

  • Pathogen Culture: The target fungus (e.g., Botrytis cinerea) is cultured on a suitable medium, such as potato dextrose agar (PDA), at 25°C for 7-10 days.

  • Spore Suspension Preparation: Conidia are harvested from the culture plates by flooding with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile glass rod. The resulting suspension is filtered through sterile cheesecloth, and the spore concentration is adjusted to 1 x 10⁶ spores/mL using a hemocytometer.

  • Compound Preparation: The test compound and reference fungicides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in sterile potato dextrose broth (PDB).

  • Microtiter Plate Assay: 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate. 100 µL of the spore suspension is then added to each well. Control wells contain PDB and spore suspension without any test compound.

  • Incubation and Measurement: The plates are incubated at 25°C for 48-72 hours. Fungal growth is assessed by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Greenhouse Efficacy Trials (Preventative and Curative)

Objective: To evaluate the in vivo efficacy of the test compound in controlling disease on a host plant.

Methodology:

  • Plant Material: Healthy, susceptible host plants (e.g., tomato seedlings at the 3-4 true leaf stage) are used.

  • Compound Application: The test compound and reference fungicides are formulated as an emulsifiable concentrate or a wettable powder and applied to the plants as a foliar spray until runoff.

  • Preventative Assay: Plants are treated with the compounds 24 hours before inoculation with the pathogen.

  • Curative Assay: Plants are inoculated with the pathogen 24 hours before treatment with the compounds.

  • Inoculation: A spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL of Botrytis cinerea) is sprayed onto the plants.

  • Incubation: The inoculated plants are maintained in a high-humidity chamber ( >95% RH) at an appropriate temperature (e.g., 20-22°C) for 5-7 days to allow for disease development.

  • Disease Assessment: Disease severity is rated on a scale of 0-100%, where 0 = no disease and 100 = complete plant necrosis. The percentage of disease control is calculated relative to the untreated, inoculated control plants.

Visualizing Experimental Workflows and Logical Relationships

Clear and concise diagrams are essential for communicating complex experimental designs and signaling pathways. The following examples, generated using the DOT language for Graphviz, illustrate how such visualizations can be created.

Experimental_Workflow_In_Vitro_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Pathogen B Prepare Spore Suspension A->B E Add Spore Suspension B->E C Prepare Compound Dilutions D Add Dilutions to Microtiter Plate C->D D->E F Incubate Plates E->F G Measure Optical Density F->G H Calculate % Inhibition G->H I Determine EC50 H->I

In Vitro Fungicidal Assay Workflow

Signaling_Pathway_Hypothetical_Fungicide cluster_fungus Fungal Cell cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone Complex_II->Ubiquinone Electron Flow Blocked ATP_Production ATP Production Complex_II->ATP_Production Complex_III Complex III Ubiquinone->Complex_III Complex_III->ATP_Production Contributes to Fungiflor Fungiflor (Hypothetical SDHI) Fungiflor->Complex_II Binds to and inhibits Cellular_Respiration_Inhibited Cellular Respiration Inhibited

A Comparative Guide to In-Situ Monitoring of Epifluorohydrin Reactions for Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-situ monitoring techniques for the kinetic analysis of epifluorohydrin reactions. Understanding the kinetics of these reactions is crucial for process optimization, safety, and the development of novel pharmaceuticals and materials. In-situ monitoring offers real-time insights into reaction progression, eliminating the need for offline sampling and providing more accurate kinetic data.[1][2][3] This guide will objectively compare the performance of four key in-situ monitoring techniques: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Reaction Calorimetry.

Comparison of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique depends on several factors, including the specific reaction being studied, the information required, and the available instrumentation. The following sections provide a detailed comparison of the most common techniques used for monitoring epoxide reactions, which are directly applicable to this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: In-situ FTIR spectroscopy monitors the change in concentration of reactants, intermediates, and products by measuring their characteristic infrared absorption bands in real-time.[4][5][6] For this compound reactions, the disappearance of the epoxide ring vibration (typically around 831-904 cm⁻¹ and a symmetric ring breathing vibration around 1261 cm⁻¹) and the appearance of bands corresponding to the product (e.g., C-O stretching of an alcohol) can be tracked over time to determine reaction kinetics.[7]

Advantages:

  • High sensitivity to changes in functional groups.[4]

  • Versatile , applicable to a wide range of reaction conditions (temperature, pressure).

  • Provides structural information about intermediates.[1]

Limitations:

  • Water and other polar solvents can have strong IR absorbance, potentially obscuring the signals of interest.

  • The probe can be susceptible to fouling in heterogeneous reaction mixtures.

  • Quantitative analysis requires careful calibration.

Performance MetricIn-Situ FTIR Spectroscopy
Temporal Resolution Seconds to minutes
Concentration Range Typically 0.1 - 100%
Typical Data Output Absorbance vs. Wavenumber vs. Time
Key Epoxide Peak(s) ~830-920 cm⁻¹ (epoxide ring deformation), ~1260 cm⁻¹ (ring breathing)[7]
Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for monitoring the symmetric breathing mode of the epoxide ring.[8][9] The decrease in the intensity of this peak over time is proportional to the consumption of this compound.

Advantages:

  • Excellent for aqueous solutions as water is a weak Raman scatterer.[10]

  • Fiber optic probes allow for remote and non-invasive measurements.[11]

  • Less prone to interference from polar solvents compared to FTIR.

Limitations:

  • Fluorescence from the sample or impurities can interfere with the Raman signal.

  • Generally less sensitive than FTIR for many functional groups.

  • Laser-induced sample heating can be a concern for thermally sensitive reactions.

Performance MetricIn-Situ Raman Spectroscopy
Temporal Resolution Seconds to minutes
Concentration Range Typically 1 - 100%
Typical Data Output Raman Intensity vs. Raman Shift (cm⁻¹) vs. Time
Key Epoxide Peak(s) ~1250-1280 cm⁻¹ (epoxide ring breathing)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In-situ NMR spectroscopy provides detailed structural information and quantitative data on the concentration of different species in a reaction mixture over time.[12][13] By monitoring the chemical shifts and integrals of specific protons or carbons in this compound and its products, one can obtain highly accurate kinetic profiles. For this compound, the signals of the protons or carbons of the epoxide ring will decrease, while new signals corresponding to the ring-opened product will appear and grow.[14][15]

Advantages:

  • Provides unambiguous structural information , aiding in mechanistic elucidation.[13]

  • Highly quantitative without the need for extensive calibration.

  • Can distinguish between different isomers and stereoisomers.

Limitations:

  • Lower sensitivity compared to spectroscopic techniques, requiring higher concentrations.

  • Slower data acquisition times (minutes), which may not be suitable for very fast reactions.

  • Requires specialized and expensive equipment.

Performance MetricIn-Situ NMR Spectroscopy
Temporal Resolution Minutes
Concentration Range Typically > 10 mM
Typical Data Output Chemical Shift (ppm) vs. Intensity vs. Time
Key this compound Signal(s) Changes in the chemical shifts of protons and carbons adjacent to the epoxide ring and the fluorine atom.
Reaction Calorimetry

Principle: Reaction calorimetry measures the heat flow (heat release or absorption) associated with a chemical reaction as a function of time.[16][17] For exothermic reactions like many this compound ring-openings, the rate of heat evolution is directly proportional to the reaction rate. This allows for the determination of kinetic parameters and is also crucial for assessing reaction safety and scalability.[16]

Advantages:

  • Directly measures the overall reaction rate , providing a global kinetic profile.

  • Essential for process safety assessment by quantifying the heat of reaction.[16]

  • Can be used for a wide range of reaction types and conditions.

Limitations:

  • Does not provide structural information about reactants, intermediates, or products.

  • The heat signal can be influenced by physical processes like mixing and phase changes.

  • Requires accurate knowledge of the reaction enthalpy for quantitative conversion calculations.

Performance MetricReaction Calorimetry
Temporal Resolution Seconds to minutes
Concentration Range Not directly measured
Typical Data Output Heat Flow (W) vs. Time
Key Parameter Measured Heat of reaction (ΔH)

Experimental Protocols

Detailed methodologies for each in-situ monitoring technique are provided below. These are generalized protocols and may require optimization for specific this compound reactions.

In-Situ FTIR Spectroscopy Protocol
  • System Setup:

    • Equip a reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe (e.g., a diamond or silicon ATR probe).

    • Connect the probe to an FTIR spectrometer via a fiber optic cable.

    • Ensure the reaction vessel is equipped with stirring, temperature control, and ports for reagent addition.

  • Background Spectrum Acquisition:

    • Charge the reactor with the solvent and any reagents except the limiting reactant (e.g., this compound).

    • Allow the system to reach thermal equilibrium at the desired reaction temperature.

    • Collect a background spectrum of the initial mixture. This will be subtracted from subsequent spectra.[18]

  • Reaction Initiation and Monitoring:

    • Inject the limiting reactant (this compound) into the reactor to initiate the reaction.

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

    • Continue data collection until the reaction is complete, as indicated by the stabilization of the relevant spectral features.

  • Data Analysis:

    • Identify the characteristic absorption bands for this compound (e.g., epoxide ring vibrations) and the product.

    • Plot the absorbance of these peaks as a function of time.

    • Use this data to determine the reaction order, rate constant, and other kinetic parameters.

In-Situ Raman Spectroscopy Protocol
  • System Setup:

    • Insert a fiber-optic Raman probe into the reaction vessel.

    • Connect the probe to a Raman spectrometer equipped with a suitable laser source (e.g., 785 nm to minimize fluorescence).

    • Ensure the reactor is equipped with proper mixing and temperature control.

  • Reference Spectrum Acquisition:

    • Record a Raman spectrum of the pure this compound and the final product to identify characteristic peaks. The epoxide ring breathing mode is a key peak to monitor.[8]

  • Reaction Initiation and Monitoring:

    • Charge the reactor with the reactants and solvent.

    • Start acquiring Raman spectra continuously or at fixed time intervals.

    • Monitor the decrease in the intensity of the this compound peak and the increase in the intensity of a characteristic product peak.

  • Data Analysis:

    • Normalize the intensity of the changing peaks to an internal standard peak (a peak that does not change during the reaction) to account for any fluctuations in laser power or sample alignment.

    • Plot the normalized peak intensity (or area) versus time to obtain the kinetic profile.

    • Calculate the rate constants and other kinetic parameters from this data.

In-Situ NMR Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a solution of this compound and the other reactants in a deuterated solvent suitable for the reaction.

    • Transfer the solution to an NMR tube. For faster reactions, it may be necessary to use a flow-NMR setup or to initiate the reaction inside the NMR spectrometer by injecting one of the reactants.

  • Spectrometer Setup:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

    • Optimize the spectrometer parameters (e.g., shimming, pulse width) to obtain a good quality spectrum.

  • Data Acquisition:

    • Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals.

    • The time interval will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the protons or carbons of this compound and the product in each spectrum.

    • Plot the integral values as a function of time to determine the concentration profiles.

    • Fit the concentration-time data to the appropriate rate law to determine the kinetic parameters.[12]

Reaction Calorimetry Protocol
  • System Setup:

    • Set up a reaction calorimeter with a suitable reactor vessel.

    • Calibrate the calorimeter to determine the heat transfer coefficient.[16]

  • Reaction Setup:

    • Charge the reactor with the solvent and one of the reactants.

    • Bring the reactor contents to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Add the second reactant (e.g., this compound) to the reactor, either all at once or via a controlled feed.

    • The calorimeter will continuously measure and record the heat flow as a function of time.

  • Data Analysis:

    • The heat flow curve provides a direct measure of the reaction rate.

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • If the reaction enthalpy is known, the conversion can be calculated from the heat evolved at any given time.

    • Use the heat flow data to determine the kinetic parameters of the reaction.

Data Presentation: Representative Kinetic Data for Epoxide Reactions

While specific kinetic data for this compound reactions monitored in-situ is scarce in the public domain, the following table presents representative data for analogous epoxide reactions, illustrating the type of quantitative information that can be obtained. This data serves as a valuable benchmark for what to expect in this compound studies.

EpoxideReactionTechniqueRate Constant (k)Activation Energy (Ea)Reference
EpichlorohydrinDehydrochlorinationOffline Analysis1.62 x 10⁷ s⁻¹ (pre-exponential factor)38.8 kJ/mol[19]
EpichlorohydrinRing-opening with methanolIn-situ NMRVaries with catalyst and conditionsNot reported[13][15]
1,2-EpoxybutaneReaction with CO₂Not specified-70 kJ/mol[20]
Styrene OxideRing-opening with nucleophilesOffline AnalysisVaries with nucleophileNot reported[21]
DGEBA Epoxy ResinDegradationIn-situ FTIRBiexponential decay constantsNot reported[4][5][6]

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. In-Situ Monitoring cluster_analysis 3. Data Analysis cluster_results 4. Results A Reagent & Solvent Preparation C Reaction Initiation (Mixing of Reactants) A->C B System Calibration (e.g., Calorimeter, Spectrometer) B->C D Real-time Data Acquisition C->D Continuous Monitoring E Data Processing (e.g., Baseline Correction, Normalization) D->E F Kinetic Modeling E->F G Determination of Rate Law, Rate Constants, Activation Energy F->G

Figure 1: General experimental workflow for in-situ kinetic analysis of chemical reactions.

Technique_Comparison cluster_FTIR FTIR Spectroscopy cluster_Raman Raman Spectroscopy cluster_NMR NMR Spectroscopy cluster_Calorimetry Reaction Calorimetry FTIR_Principle Vibrational Absorption FTIR_Adv High Sensitivity to Functional Groups FTIR_Principle->FTIR_Adv FTIR_Lim Solvent Interference (Polar Solvents) FTIR_Adv->FTIR_Lim Raman_Principle Vibrational Scattering Raman_Adv Excellent for Aqueous Systems Raman_Principle->Raman_Adv Raman_Lim Fluorescence Interference Raman_Adv->Raman_Lim NMR_Principle Nuclear Spin Resonance NMR_Adv Detailed Structural Information NMR_Principle->NMR_Adv NMR_Lim Lower Sensitivity, Slower Acquisition NMR_Adv->NMR_Lim Cal_Principle Heat Flow Measurement Cal_Adv Direct Reaction Rate, Safety Data Cal_Principle->Cal_Adv Cal_Lim No Structural Information Cal_Adv->Cal_Lim

Figure 2: Comparison of the core principles, advantages, and limitations of the four in-situ monitoring techniques.

Conclusion

In-situ monitoring is an indispensable tool for the kinetic analysis of this compound reactions, providing real-time data that is critical for understanding reaction mechanisms, optimizing processes, and ensuring safety. Each of the discussed techniques—FTIR, Raman, NMR, and reaction calorimetry—offers unique advantages and is suited to different experimental needs.

  • FTIR and Raman spectroscopy are excellent for tracking the concentration of functional groups and are broadly applicable.

  • NMR spectroscopy provides unparalleled structural detail, which is invaluable for mechanistic studies.

  • Reaction calorimetry is the gold standard for obtaining global reaction rates and essential thermal safety data.

The selection of the most appropriate technique will depend on the specific goals of the research. For a comprehensive understanding of this compound reaction kinetics, a combination of these techniques is often the most powerful approach. For instance, combining a spectroscopic technique for concentration data with calorimetry for thermal data can provide a complete picture of the reaction. This guide provides the foundational knowledge for researchers to select and implement the most suitable in-situ monitoring strategy for their work with this compound.

References

Unraveling the Reactivity of Epifluorohydrin: A Computational Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated synthons is paramount for the rational design of novel therapeutics. Epifluorohydrin, a valuable chiral building block, presents a fascinating case study in the influence of fluorine on reaction mechanisms. This guide provides a comparative analysis of its key reaction pathways, supported by computational insights and generalized experimental protocols, to aid in the strategic planning of synthetic routes.

Nucleophilic Ring-Opening: A Tale of Two Carbons

Under neutral or basic conditions, the ring-opening of this compound typically follows a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new carbon-nucleophile bond. The key question is which carbon is preferentially attacked.

Computational studies on similar fluorinated epoxides, such as hexafluoropropylene oxide, have revealed that the regioselectivity can be counterintuitive.[1] While sterics would suggest an attack on the less substituted carbon (C3), the powerful electron-withdrawing effect of the fluorine atom and the trifluoromethyl group can make the more substituted carbon (C2) more electrophilic. In the case of this compound, the fluorine atom is on a methyl group attached to the epoxide ring. This leads to a primary (C3) and a secondary (C2) carbon. The expectation is that nucleophilic attack will predominantly occur at the less sterically hindered C3 position.

A generalized SN2 reaction pathway is depicted below:

sn2_pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products This compound This compound Product_C2 2-Nu-1-fluoropropan-3-ol (Minor Product) This compound->Product_C2 Nucleophilic Attack (C2) (Higher Energy Pathway) Nu Nu:⁻ TS [HO-CH(CH₂F)-CH₂---Nu]⁻ Product_C3 3-Nu-1-fluoropropan-2-ol (Major Product) TS->Product_C3 sn1_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_ts Transition States cluster_products Products This compound This compound H+ H⁺ Protonated_Epoxide Protonated This compound TS_C2 [δ⁺]C2 Transition State (More Stable) Protonated_Epoxide->TS_C2 Nucleophilic Attack (C2) TS_C3 [δ⁺]C3 Transition State (Less Stable) Protonated_Epoxide->TS_C3 Nucleophilic Attack (C3) Product_C2 2-Nu-1-fluoropropan-3-ol (Major Product) TS_C2->Product_C2 Product_C3 3-Nu-1-fluoropropan-2-ol (Minor Product) TS_C3->Product_C3 workflow start Desired Regioisomer? c3_sub 3-Substituted-1-fluoropropan-2-ol start->c3_sub C3 Substitution c2_sub 2-Substituted-1-fluoropropan-3-ol start->c2_sub C2 Substitution conditions_c3 Use Basic or Neutral Conditions (SN2 Pathway) c3_sub->conditions_c3 conditions_c2 Use Acidic Conditions (SN1-like Pathway) c2_sub->conditions_c2 nucleophile_c3 Employ a strong, unhindered nucleophile conditions_c3->nucleophile_c3 nucleophile_c2 Employ a weak or sterically hindered nucleophile conditions_c2->nucleophile_c2 product Synthesize Target Molecule nucleophile_c3->product nucleophile_c2->product

References

Safety Operating Guide

Safe Disposal of Epifluorohydrin: An Operational Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of epifluorohydrin is a critical component of laboratory safety, demanding meticulous adherence to established protocols due to its hazardous properties. As a flammable, toxic, and corrosive compound, this compound waste must be managed to ensure the safety of laboratory personnel and prevent environmental contamination. The following guide provides essential safety and logistical information for the proper handling and disposal of this compound waste in a research and development setting.

Immediate Safety and Handling: Before handling this compound, it is imperative to be familiar with its hazards. It is a flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, and is a suspected carcinogen. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight92.52 amu
Boiling Point115 - 117 °C (239 - 243 °F)
Flash Point32 °C (90 °F) Closed Cup
Autoignition Temperature415 °C (779 °F)
Specific Gravity1.18 @ 25°C
Vapor Pressure13.8 mm Hg @ 21.1°C (70.0°F)
Water Solubility6.69% @ 20°C (68°F)
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound waste.

  • Hand Protection: Wear protective gloves (e.g., Viton®, Butyl rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: Wear a lab coat, apron, and other protective clothing to prevent skin contact.[1][2]

Procedural Guidance for this compound Waste Disposal

The recommended and safest procedure for the disposal of this compound is through collection by an approved hazardous waste disposal service. In-laboratory chemical neutralization or treatment is not advised due to the compound's high reactivity and the potential for dangerous reactions, such as violent polymerization.

Experimental Protocol: Waste Segregation and Collection

This protocol outlines the standard operating procedure for the safe collection and temporary storage of this compound waste pending pickup by Environmental Health and Safety (EHS) or a certified waste management contractor.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (High-Density Polyethylene - HDPE or glass, as appropriate for the waste stream)[3][4]

  • Secondary containment bin

  • Hazardous waste labels

Procedure:

  • Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes pure, unreacted this compound, reaction mixtures, contaminated solvents, and materials used for spill cleanup.

  • Container Selection:

    • Select a waste container that is chemically compatible with this compound and any other chemicals in the waste stream.[4][5] High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or damage, and has a securely sealing lid.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[6]

    • Collect aqueous and organic waste streams in separate, designated containers.

  • Waste Accumulation:

    • Carefully transfer waste into the designated container using a funnel. Perform this action within a chemical fume hood.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7]

    • Keep the waste container tightly closed at all times, except when adding waste.[2][3][5]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[5]

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA should be in a well-ventilated, cool location, away from sources of ignition.[2][3]

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.

  • Disposal Request:

    • Once the waste container is full or if waste has been accumulated for a designated period (e.g., 90 days), schedule a pickup with your institution's EHS department or approved waste disposal vendor.[8]

Spill Management

In the event of a spill, evacuate the area and remove all ignition sources.[3][6] For small spills, use an inert absorbent material like sand, silica gel, or vermiculite.[1][6] Collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][3]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of this compound waste.

Epifluorohydrin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Chemical Fume Hood SelectContainer 3. Select Compatible Waste Container (HDPE) FumeHood->SelectContainer Segregate 4. Segregate from Incompatible Waste SelectContainer->Segregate AddWaste 5. Add Waste to Container (<90% Full) Segregate->AddWaste Seal 6. Securely Seal Container AddWaste->Seal LabelWaste 7. Attach Hazardous Waste Label (List all constituents) Seal->LabelWaste Store 8. Store in Secondary Containment in designated SAA LabelWaste->Store RequestPickup 9. Schedule Waste Pickup with EHS Store->RequestPickup

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epifluorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. Epifluorohydrin, a valuable fluorinated building block, requires stringent safety protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Profile of this compound

This compound (CAS Number: 503-09-3) is classified as a highly flammable liquid and vapor. It is acutely toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.

Hazard ClassificationDescription
Flammable Liquid Category 2
Acute Toxicity (Oral) Category 3
Acute Toxicity (Dermal) Category 3
Acute Toxicity (Inhalation) Category 3
Skin Corrosion/Irritation Category 1B
Serious Eye Damage/Irritation Category 1

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Respiratory Full-face respirator with ABEK-type filterAn ABEK filter is effective against organic vapors, inorganic vapors, acid gases, and ammonia. Ensure the respirator is properly fit-tested and maintained. For extended operations or in case of spills, a self-contained breathing apparatus (SCBA) may be necessary.
Hands Chemical-resistant glovesSpecific breakthrough time data for this compound is not readily available. Therefore, a conservative approach is recommended. Use gloves made of materials known for their resistance to a broad range of halogenated organic compounds, such as Viton™ or Butyl rubber . Double-gloving, with a nitrile glove as the inner layer, can provide additional protection. Always inspect gloves for any signs of degradation before use and replace them immediately if contact with this compound is suspected.
Eyes Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.
Body Chemical-resistant apron or lab coatA flame-resistant lab coat worn over personal clothing is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical suit should be utilized.
Feet Closed-toe, chemical-resistant shoesFootwear should be made of a material that will not be penetrated by chemicals.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure to this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area: All work with this compound must be conducted within a certified chemical fume hood with a tested and reliable face velocity.

  • Emergency equipment check: Before starting, ensure that a safety shower, eyewash station, and a spill kit appropriate for flammable and corrosive liquids are readily accessible and in good working order.

  • Gather all materials: Have all necessary reagents, equipment, and waste containers prepared and within the fume hood to minimize movement and the potential for accidents.

2. Handling and Dispensing:

  • Don appropriate PPE: Before handling the primary container, put on all required personal protective equipment as outlined in the table above.

  • Grounding: To prevent static discharge that could ignite the flammable liquid, ensure that all containers are properly grounded when transferring this compound.

  • Use appropriate tools: Utilize tools and equipment made of non-sparking materials.

  • Controlled dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a syringe or a cannula for small-scale transfers.

3. Post-Procedure:

  • Securely seal containers: Tightly close the primary container of this compound and any reaction vessels.

  • Decontaminate workspace: Wipe down the work surface within the fume hood with a suitable decontaminating agent.

  • Properly doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Wash hands: Thoroughly wash hands with soap and water after completing the work and removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical step in the safety protocol.

Waste Segregation and Collection:

  • Designated Waste Container: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, paper towels, pipette tips), must be collected in a dedicated, clearly labeled, and chemically compatible waste container.

  • Halogenated Organic Waste: this compound waste should be segregated as "Halogenated Organic Waste." Do not mix it with non-halogenated waste streams.

  • Container Requirements: The waste container must be kept tightly sealed when not in use and stored in a well-ventilated area, away from sources of ignition.

Disposal Procedure:

  • Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste.

  • Licensed Waste Management: Arrange for the disposal of the halogenated organic waste through a licensed hazardous waste management company.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink or in general trash.

Emergency Spill Response Workflow

In the event of an this compound spill, a rapid and coordinated response is crucial. The following workflow outlines the necessary steps.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_small_spill Small Spill Response (Trained Personnel Only) cluster_large_spill Large Spill Response Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources (if safe) Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Don_PPE Don Full PPE (including respirator) Assess_Size->Don_PPE Small Spill Pull_Alarm Pull Fire Alarm & Evacuate Building Assess_Size->Pull_Alarm Large Spill / Fire / Injury Contain Contain Spill with Absorbent Don_PPE->Contain Neutralize Neutralize (if applicable & safe) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Call_Emergency Call Emergency Services (911) Pull_Alarm->Call_Emergency Provide_Info Provide Details to Responders Call_Emergency->Provide_Info

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.